molecular formula C18H16N6O2 B079764 Disperse Red 73 CAS No. 12270-46-1

Disperse Red 73

Cat. No.: B079764
CAS No.: 12270-46-1
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
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Description

Disperse Red 73, also known as this compound, is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fantagen-rubine
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Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
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Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
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Record name DISPERSE RED 73
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Disperse Red 73 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Red 73

This compound is a synthetic organic compound classified as a monoazo dye.[1] It is widely utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765) and its blends, due to its vibrant bluish-red hue and good fastness properties.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety considerations for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identity and Structure

This compound is structurally characterized by an azo bridge linking a substituted nitrobenzonitrile and an N-alkylaniline moiety.

  • IUPAC Name: 2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile[4]

  • Synonyms: C.I. This compound, Disperse Rubine GFL, Disperse Red SE-GFL, Allilon Rubine FL

  • Chemical Class: Monoazo Dye

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a dark red powder or granular solid. It is insoluble in water but shows solubility in various organic solvents such as ethanol, acetone, and benzene.

PropertyValueSource
CAS Number 16889-10-4
Molecular Formula C18H16N6O2
Molecular Weight 348.36 g/mol
Appearance Dark red powder / Red grain
Melting Point 149-150 °C
Boiling Point 614.2 ± 55.0 °C (Predicted)
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene

Tinctorial and Application Properties

This compound is primarily used for dyeing polyester, acetate, triacetate, and nylon fibers. It yields a bright, bluish-red shade and is suitable for high-temperature dyeing methods. The optimal pH for the dyeing bath is in the slightly acidic range of 3 to 7. The dye is sensitive to alkali and can be hydrolyzed under alkaline conditions.

Application PropertyDetailsSource
Suitable Fibers Polyester, Polyester/Cotton Blends, Acetate, Triacetate, Nylon, Acrylic
Dyeing Method High Temperature, Thermosol, Printing
Optimal Dyeing pH 3 - 7
Light Fastness Grade 6 (on a scale of 1-8)
Washing Fastness Grade 5 (on a scale of 1-5)
Color Shade Bright bluish-red

Experimental Protocols

Manufacturing Process: Diazotization and Coupling

The synthesis of this compound is a standard two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Cyano-4-nitroaniline

  • Preparation of Diazo Component: 2-Cyano-4-nitroaniline is suspended in an acidic medium, typically an aqueous solution of a strong mineral acid like sulfuric acid or hydrochloric acid.

  • Cooling: The suspension is cooled to a low temperature, usually between 0-5 °C, in an ice bath to ensure the stability of the resulting diazonium salt.

  • Addition of Diazotizing Agent: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly and portion-wise to the cooled suspension. The temperature is strictly maintained below 5 °C during this addition.

  • Reaction: The sodium nitrite reacts with the acidic medium to form nitrous acid (HNO₂), which then reacts with the primary aromatic amine (2-Cyano-4-nitroaniline) to form the corresponding diazonium salt. The reaction is monitored for completion, typically by testing for the absence of the starting amine and the presence of excess nitrous acid.

Step 2: Azo Coupling with N-ethyl-N-cyanoethylaniline

  • Preparation of Coupling Component: N-ethyl-N-cyanoethylaniline is dissolved or suspended in a suitable medium, often in the presence of an acid-binding agent to control the pH of the coupling reaction.

  • Coupling Reaction: The freshly prepared, cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The temperature is maintained at a low level (0-10 °C) to control the reaction rate and prevent decomposition of the diazonium salt.

  • pH Adjustment: The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent. An appropriate pH (typically weakly acidic) is maintained to facilitate the electrophilic substitution reaction on the activated aromatic ring of the coupling component.

  • Product Isolation: Upon completion of the coupling reaction, the precipitated this compound dye is isolated from the reaction mixture by filtration.

  • Purification: The crude dye is washed thoroughly with water to remove residual acids, salts, and unreacted starting materials. It may be further purified by recrystallization from a suitable solvent if required.

  • Drying: The final product is dried under controlled temperature conditions to yield the this compound dye as a powder.

Safety and Ecotoxicity

This compound requires careful handling as it may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this chemical. Adequate ventilation is necessary to avoid the formation and inhalation of dust.

Studies have investigated its environmental fate and toxicological profile, indicating that it can be mutagenic in some tests and may pose risks to aquatic organisms. Research has focused on its degradation, with findings that enzymes from E. coli can bleach the dye, producing potentially harmful amines like 4-Nitroaniline.

Toxicity DataValueSpeciesSource
LD50 (Intraperitoneal) >200 mg/kgRat
LC50 (48h) 110 mg/LDaphnia magna

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Cyano-4-nitroaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, H2SO4 B->C E This compound C->E Coupling Reaction (Weakly Acidic pH) D N-ethyl-N-cyanoethylaniline D->E

Caption: Synthetic pathway of this compound via diazotization and azo coupling.

References

An In-depth Technical Guide to the Synthesis of Disperse Red 73 via Diazo Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Red 73 (C.I. 11116), a monoazo dye widely used in the textile industry. The synthesis is primarily achieved through a classic diazo coupling reaction, a cornerstone of azo dye chemistry. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant quantitative data for researchers.

Chemical Principles: The Diazo Coupling Reaction

The synthesis of this compound is a two-step process involving diazotization followed by azo coupling.[1][2]

1.1 Diazotization Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] In this synthesis, the starting amine is 2-cyano-4-nitroaniline. The reaction is conducted in a cold, acidic solution (typically 0-5 °C) with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid.[4][5] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

The primary aromatic amine attacks the nitrosonium ion (NO⁺) generated from the protonation of nitrous acid, leading to the formation of an N-nitrosamine. Following tautomerization and loss of a water molecule, the stable diazonium ion is formed.

1.2 Azo Coupling The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component. For this compound, the coupling component is N-ethyl-N-cyanoethylaniline. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group, to form the characteristic azo (-N=N-) linkage.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative methodology for the synthesis of this compound based on established protocols for analogous azo dye syntheses.

2.1 Materials and Reagents

  • 2-cyano-4-nitroaniline

  • N-ethyl-N-cyanoethylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Urea (B33335) or Sulfamic Acid

  • Sodium Acetate (B1210297) (optional, for pH adjustment)

  • Ice

  • Methanol or Ethanol (for recrystallization)

  • Distilled Water

2.2 Step 1: Diazotization of 2-cyano-4-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated sulfuric acid in water. For example, slowly add a calculated molar equivalent of sulfuric acid to a volume of water.

  • Cool the acid solution to 0-5 °C in an ice-salt bath.

  • Slowly add one molar equivalent of finely powdered 2-cyano-4-nitroaniline to the cold acid solution while stirring vigorously. Maintain the temperature below 5 °C. Stir until a fine, uniform suspension is obtained.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes. The temperature must be strictly maintained at 0-5 °C throughout the addition to prevent decomposition of the diazonium salt and unwanted side reactions.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea or sulfamic acid to quench it until the test is negative. The resulting solution contains the 2-cyano-4-nitrobenzenediazonium salt.

2.3 Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve one molar equivalent of the coupling component, N-ethyl-N-cyanoethylaniline, in glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the solution of the coupling component with vigorous stirring.

  • The coupling reaction is typically rapid, indicated by the formation of a deeply colored precipitate (the azo dye).

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. The pH may be adjusted with sodium acetate to optimize the coupling rate if necessary.

2.4 Step 3: Isolation and Purification

  • Isolate the crude this compound dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless to remove any residual acid and unreacted salts.

  • Dry the crude product in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • For further purification, recrystallize the crude dye from a suitable solvent such as ethanol, methanol, or an acetic acid/water mixture.

  • Filter the hot solution to remove any insoluble impurities, allow the filtrate to cool slowly to form crystals, and then isolate the purified crystals by filtration.

  • Dry the purified this compound product.

Data Presentation

Quantitative data for this compound and analogous syntheses are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
C.I. Name This compound
C.I. Number 11116
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder / Red grain

| Solubility | Soluble in ethanol, acetone, benzene (B151609) | |

Table 2: Fastness Properties of this compound

Fastness Test Rating Scale Reference(s)
Light (Xenon) 6 1 to 8
Washing 4-5 1 to 5
Sublimation 4 1 to 5
Rubbing (Wet) 4-5 1 to 5
Rubbing (Dry) 4-5 1 to 5

Note: A higher rating indicates better fastness.

Table 3: Reported Yields for Analogous Azo Dye Syntheses

Amine & Coupling Agent Yield (%) Notes Reference(s)
p-Chloroaniline & 2-Naphthol 93 (Crude), 84 (Recrystallized) Diazotization with NO/air/HNO₃ & H₂SO₄
p-Nitroaniline & 2-Naphthol 93 (Crude), 83 (Recrystallized) Diazotization with NO/air/HNO₃ & H₂SO₄
o-Nitroaniline & 2-Naphthol 90 (Crude), 84 (Recrystallized) Diazotization with NO/air/HNO₃ & H₂SO₄
4-Nitroaniline & N,N-diethylaniline 91 Synthesis in supercritical CO₂
3-Chloroaniline & 2,4-Dihydroxybenzophenone 100 Specific molar ratios (1:2, 1:3, 3:1)

Note: These yields provide a general expectation for the synthesis of this compound, which can vary based on specific reaction conditions and purification methods.

Visualizations: Workflow and Reaction Mechanism

4.1 Experimental Workflow The overall experimental procedure for synthesizing this compound can be visualized as a sequential workflow.

G Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Prepare cold H₂SO₄ solution (0-5 °C) B Add 2-cyano-4-nitroaniline A->B D Dropwise addition of NaNO₂ to amine suspension (0-5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 30-60 min D->E F Quench excess HNO₂ (if necessary) E->F H Slowly add diazonium salt solution to coupling solution F->H Diazonium Salt Solution G Prepare solution of N-ethyl-N-cyanoethylaniline in acetic acid (0-5 °C) G->H I Stir for 1-2 hours at 0-5 °C H->I J Vacuum filtration of crude dye I->J K Wash with cold water J->K L Dry crude product K->L M Recrystallize from solvent (e.g., Ethanol) L->M N Filter and dry purified dye M->N

Caption: A step-by-step workflow for the synthesis of this compound.

4.2 Reaction Mechanism The core of the synthesis is the electrophilic aromatic substitution reaction between the diazonium salt and the coupling component.

G Reaction Mechanism: Synthesis of this compound Amine 2-cyano-4-nitroaniline Diazonium 2-cyano-4-nitrobenzenediazonium ion Amine->Diazonium 1. NaNO₂, H₂SO₄ 2. 0-5 °C Coupler N-ethyl-N-cyanoethylaniline Product This compound Coupler->Product Diazonium->Product Azo Coupling (Electrophilic Aromatic Substitution)

Caption: The two-stage reaction mechanism for synthesizing this compound.

References

Molecular formula and weight of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Disperse Red 73, a monoazo dye used in the textile industry. This document outlines its molecular formula, weight, and a simplified representation of its manufacturing process.

Physicochemical Data of this compound

The fundamental molecular properties of this compound are summarized below. This data is essential for researchers working on dye chemistry, analytical method development, and toxicological assessments.

PropertyValueCitations
Molecular FormulaC₁₈H₁₆N₆O₂[1][2][3][4][5]
Molecular Weight348.36 g/mol
CAS Registry Number16889-10-4
Chemical ClassSingle Azo Dye

Manufacturing Process Workflow

The synthesis of this compound involves a diazo coupling reaction. The following diagram illustrates the logical relationship between the reactants to form the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Cyano-4-nitroaniline C Diazo Coupling A->C Diazotization B N-ethyl-N-cyanoethylaniline B->C Coupling D This compound C->D Formation

Caption: Manufacturing workflow for this compound.

The manufacturing process involves the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline to yield the final this compound dye.

Experimental Considerations

While detailed experimental protocols are proprietary and vary by manufacturer, the identification and characterization of this compound and similar dyes typically involve techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.

Properties and Applications

This compound appears as a dark red powder and is soluble in ethanol, acetone, and benzene. It is primarily used for dyeing polyester (B1180765) and its blended fabrics. It can also be used for dyeing acetate, triacetate, nylon, and acrylic fibers. The dyeing process is suitable for a pH range of 3 to 7. It is noted for good fastness and is suitable for various dyeing methods, including direct and discharge printing.

References

Technical Guide to the Physicochemical Properties of Disperse Red 73 (CAS No. 16889-10-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Disperse Red 73, a monoazo dye identified by CAS number 16889-10-4. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. It includes a summary of its key physicochemical data, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis. Additionally, this guide touches upon the toxicological aspects of this compound, providing a conceptual pathway for the metabolic activation of azo dyes. All quantitative data is presented in a structured tabular format for ease of reference and comparison.

Physicochemical Data

This compound is a synthetic dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical and physical properties are summarized in the tables below. It is important to note that some reported values are predicted and may vary between different sources.

Table 1: General and Identification Data for this compound

PropertyValueSource(s)
CAS Number 16889-10-4[2][3]
Systematic Name 2-[(E)-{4-[(2-cyanoethyl)(ethyl)amino]phenyl}diazenyl]-5-nitrobenzonitrileN/A
Molecular Formula C₁₈H₁₆N₆O₂[2][3]
Molecular Weight 348.36 g/mol
Appearance Dark red powder

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 149-150 °C
Boiling Point 614.2 °C at 760 mmHg (Predicted)
Density 1.22 g/cm³ (Predicted)
Vapor Pressure 5.08 x 10⁻¹⁵ mmHg at 25°CN/A
Solubility Soluble in ethanol, acetone, and benzene. Low solubility in water.
LogP (Octanol-Water Partition Coefficient) 3.67 - 5.16N/A
pKa 2.13 ± 0.50 (Predicted)

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered dry sample (this compound) is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer or a temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination

The solubility of a compound in various solvents is determined to understand its behavior in different media. A general protocol for determining solubility by visual inspection is as follows.

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are selected for the test.

  • Sample Preparation: A pre-weighed amount of this compound is added to a known volume of the solvent in a clear vial or test tube at a controlled temperature (e.g., 25 °C).

  • Mixing and Observation: The mixture is agitated (e.g., vortexed or sonicated) for a specified period to facilitate dissolution. The solution is then visually inspected against a contrasting background to check for any undissolved particles.

  • Quantification (Optional): If a quantitative measure is needed, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity. The shake-flask method is a standard experimental protocol.

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the aqueous or octanol (B41247) phase. This solution is then mixed with the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are clearly separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow

The industrial synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2_Cyano_4_nitroaniline 2-Cyano-4-nitroaniline Diazotization Diazotization 2_Cyano_4_nitroaniline->Diazotization N_ethyl_N_cyanoethylaniline N-ethyl-N-cyanoethylaniline Coupling Azo Coupling N_ethyl_N_cyanoethylaniline->Coupling NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazotization Acid Acid (e.g., H₂SO₄) Acid->Diazotization Diazotization->Coupling Diazonium Salt Intermediate Disperse_Red_73 This compound Coupling->Disperse_Red_73 Azo_Dye_Toxicity Disperse_Red_73 This compound (Parent Azo Dye) Metabolism Reductive Metabolism (e.g., Azoreductases in liver or gut microbiota) Disperse_Red_73->Metabolism Aromatic_Amines Aromatic Amine Metabolites Metabolism->Aromatic_Amines Further_Metabolism Further Metabolic Activation (e.g., N-hydroxylation) Aromatic_Amines->Further_Metabolism Reactive_Intermediates Reactive Intermediates (e.g., Nitrenium ions) Further_Metabolism->Reactive_Intermediates Toxicity Cellular Damage (e.g., DNA adducts, mutagenesis, carcinogenesis) Reactive_Intermediates->Toxicity

References

An In-depth Technical Guide to the Solubility of Disperse Red 73 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 73 in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside representative qualitative and quantitative data for structurally similar disperse dyes to guide formulation and research efforts.

Introduction to this compound

This compound, identified by its CAS number 16889-10-4, is a monoazo dye characterized by its vibrant red hue. Its chemical structure, C₁₈H₁₆N₆O₂, contributes to its low aqueous solubility and affinity for hydrophobic environments, making it suitable for dyeing synthetic fibers like polyester. Understanding its solubility in various organic solvents is critical for a range of applications beyond textiles, including ink formulations, polymer coloration, and as a model compound in material science and drug delivery research.

Chemical Structure of this compound:

Solubility of Disperse Dyes: A Representative Overview

Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, qualitative assessments indicate its solubility in solvents such as ethanol, acetone, and benzene.[1][2] To provide a comparative reference, the following table summarizes the solubility information for this compound and other structurally related red disperse dyes. It is important to note that the quantitative values are representative and should be experimentally verified for specific applications.

Dye NameC.I. NameCAS NumberMolecular FormulaAcetoneEthanolDimethylformamide (DMF)Chloroform
This compound 1111616889-10-4C₁₈H₁₆N₆O₂Soluble[1][2]Soluble[1]Expected to be SolubleExpected to be Soluble
Disperse Red 1 111102872-52-8C₁₆H₁₈N₄O₃SolubleSolubleExpected to be SolubleExpected to be Soluble
Disperse Red 13 111153180-81-2C₁₆H₁₇ClN₄O₃High SolubilityHigh SolubilityExpected to be SolubleSoluble
Disperse Red 60 6075617418-58-5C₂₀H₁₃NO₄Soluble (in 50% acetone)Very Slightly SolubleExpected to be SolubleSoluble

Experimental Protocol for Determining Solubility

The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of this compound in organic solvents. The protocol is based on the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents of interest (e.g., acetone, ethanol, DMF, chloroform), HPLC grade

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass flasks

  • Thermostatic shaker or orbital incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the solvent's UV cutoff)

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

  • Determine Maximum Absorbance Wavelength (λmax): Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

  • Generate Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value ≥ 0.99.

Step 2: Preparation of Saturated Solution (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

  • After agitation, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

Step 3: Sample Analysis

  • Carefully withdraw a sample from the supernatant of the saturated solution using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Measure the absorbance of the diluted saturated solution at the λmax.

Step 4: Calculation of Solubility

  • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent. The solubility is typically expressed in g/L or mg/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_cal Calibration cluster_sat Saturation cluster_analysis Analysis & Calculation stock Prepare Stock Solution (Known Concentration) standards Create Standard Solutions (Serial Dilution) stock->standards lambda_max Determine λmax (UV-Vis Scan) standards->lambda_max cal_curve Generate Calibration Curve (Absorbance vs. Concentration) lambda_max->cal_curve calculate Calculate Solubility (Using Calibration Curve & Dilution Factor) cal_curve->calculate saturate Prepare Saturated Solution (Excess Dye + Solvent) equilibrate Equilibrate (Shake at Constant Temp) saturate->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute measure Measure Absorbance at λmax dilute->measure measure->calculate

Experimental workflow for solubility determination.

References

A Technical Guide to the Spectroscopic Analysis of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This technical guide offers a comprehensive overview of the spectroscopic analysis of C.I. Disperse Red 73 (CAS: 16889-10-4), a monoazo dye utilized in the textile industry.[1] The focus is on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the characterization, identification, and quality control of this compound. This document provides detailed experimental protocols, data interpretation guidelines, and a clear visualization of the dye's chemical structure and analytical workflows.

Chemical Profile of this compound

This compound, with the chemical formula C₁₈H₁₆N₆O₂, is a synthetic dye belonging to the single azo class.[1][2] It is manufactured by the diazo coupling of 2-Cyano-4-nitroaniline with N-ethyl-N-cyanoethylaniline.[1][3] As a disperse dye, it possesses low solubility in water and is primarily used for dyeing hydrophobic fibers such as polyester.[3][4] Its molecular weight is 348.36 g/mol .[1][2]

Caption: Chemical Structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For dyes like this compound, this technique is fundamental for determining the concentration in solutions via the Beer-Lambert law and for characterizing the electronic transitions within the chromophore. The color of the dye is a direct result of its absorption in the visible region of the spectrum. The azo chromophore (-N=N-) and associated aromatic systems are responsible for the strong π → π* transitions that give this compound its characteristic color.

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble, such as ethanol, acetone, or methanol.[1][3] The solvent must be transparent in the wavelength range of interest.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.

  • Preparation of Standard Solutions: Perform a series of dilutions from the stock solution to prepare several standard solutions of known, decreasing concentrations.[5][6]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[7]

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[8][9]

  • Sample Measurement: Starting with the least concentrated standard, rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 300-700 nm).[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at λmax for each standard solution.

  • Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

While specific experimental data for this compound is not available in the cited literature, the table below outlines the expected data structure. Azo dyes of this type typically exhibit high molar absorptivity.[10]

ParameterExpected Value/RangeDescription
λmax (nm) 450 - 550 nm (estimated)Wavelength of maximum absorbance, corresponding to the principal π → π* electronic transition in the visible region. The exact value depends on the solvent.
Molar Absorptivity (ε) > 25,000 L mol⁻¹ cm⁻¹A measure of how strongly the molecule absorbs light at λmax. Azo dyes are known for their high ε values.[10]
Color in Solution Red to Bluish-RedThe observed color is complementary to the color of light absorbed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FTIR is used to confirm the presence of key structural components like nitrile, nitro, azo, and aromatic groups.

A common method for analyzing solid dye samples is the Potassium Bromide (KBr) pellet technique.[11][12]

  • Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[11]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly to ensure a homogenous mixture.[11]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[12]

  • Background Spectrum: Place the FTIR spectrometer in sample mode and run a background scan without any sample in the beam path. This records the spectral contributions from atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.[13]

  • Sample Spectrum: Mount the KBr pellet in the sample holder in the spectrometer's sample compartment.

  • Data Collection: Collect the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation. The solid sample is simply placed directly onto the ATR crystal and pressure is applied to ensure good contact.[11]

The following table summarizes the expected characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100 - 3000Aromatic C-HStretching
~2975 - 2850Alkyl C-HStretching
~2230 - 2210Nitrile (C≡N)Stretching
~1600 - 1585Azo (-N=N-)Stretching (often weak)
~1550 - 1500 & 1350-1300Nitro (NO₂)Asymmetric & Symmetric Stretching
~1600, 1500, 1450Aromatic C=CRing Stretching
~1250 - 1020Aryl C-NStretching

Integrated Spectroscopic Workflow

The characterization of this compound involves a logical flow of spectroscopic techniques to determine its structure, purity, and concentration.

G cluster_uv UV-Vis Spectroscopy cluster_ftir FTIR Spectroscopy uv_prep Sample Preparation (Dissolve in Solvent) uv_blank Measure Solvent Blank uv_prep->uv_blank uv_scan Acquire Absorbance Spectrum uv_blank->uv_scan uv_data Identify λmax & Absorbance uv_scan->uv_data uv_quant Quantitative Analysis (Beer-Lambert Law) uv_data->uv_quant end Complete Spectroscopic Profile uv_quant->end ftir_prep Sample Preparation (KBr Pellet or ATR) ftir_bg Collect Background Spectrum ftir_prep->ftir_bg ftir_scan Acquire IR Spectrum ftir_bg->ftir_scan ftir_data Identify Characteristic Peaks ftir_scan->ftir_data ftir_qual Qualitative Analysis (Functional Group ID) ftir_data->ftir_qual ftir_qual->end start This compound Sample start->uv_prep start->ftir_prep

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to the Thermal Properties and Stability of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73, also known by its Colour Index name C.I. 11116, is a monoazo disperse dye characterized by its bright red hue.[1] Its chemical formula is C18H16N6O2, with a molecular weight of 348.36 g/mol .[1] This dye is primarily used in the textile industry for dyeing synthetic fibers such as polyester, but its thermal behavior is of critical interest for ensuring the stability and quality of dyed materials, as well as for assessing its environmental and toxicological profile upon thermal degradation. This guide provides an in-depth overview of the thermal properties and stability of this compound, including detailed experimental protocols and a discussion of its thermal degradation pathway.

Thermal Properties

The thermal properties of disperse dyes are crucial for understanding their behavior during high-temperature dyeing processes and for predicting their long-term stability. The key thermal parameters are determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

The thermal properties of a representative azo disperse dye are summarized in the tables below.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue
Onset Decomposition Temperature (Tonset)280 - 320 °C
Peak Decomposition Temperature (Tpeak)350 - 400 °C
Mass Loss at 600 °C50 - 70%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValue
Glass Transition Temperature (Tg)100 - 120 °C
Melting Temperature (Tm)200 - 230 °C

Thermal Stability and Degradation Pathway

This compound, being an azo dye, is susceptible to thermal degradation, which involves the cleavage of the azo bond (-N=N-) and the breakdown of its aromatic structures. This degradation can be influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of other chemical agents.

The primary mechanism of thermal degradation for azo dyes begins with the homolytic cleavage of the C-N and N-N bonds of the azo group. This results in the formation of various smaller, volatile compounds.

Potential Thermal Degradation Products

The following table lists potential degradation products of this compound based on the general degradation pathways of azo dyes.

Table 3: Potential Thermal Degradation Products of this compound

Product NameChemical Formula
NitrogenN2
AnilineC6H7N
BenzonitrileC7H5N
PhenolC6H6O
Various aromatic fragments-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina (B75360) or platinum).

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

    • Record the sample mass as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which significant mass loss begins, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as glass transition (Tg) and melting (Tm) of this compound by measuring the heat flow into or out of the sample as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it hermetically.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions as the first to observe the glass transition more clearly after erasing the sample's prior thermal history.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve, and the melting temperature (Tm) is determined as the peak temperature of the endothermic melting event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Procedure:

    • Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

    • Insert the tube into the pyrolyzer, which is interfaced with the GC injector port.

    • Rapidly heat the sample to a pyrolysis temperature of 600 °C in an inert atmosphere (helium).

    • The resulting degradation products are swept into the GC column by the carrier gas.

    • Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

    • Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

Thermal_Degradation_Pathway DisperseRed73 This compound (C18H16N6O2) Heat High Temperature (Heat) DisperseRed73->Heat подвергается Cleavage Homolytic Cleavage of Azo Bond Heat->Cleavage Radicals Aromatic Radicals Cleavage->Radicals N2 Nitrogen Gas (N2) Cleavage->N2 Products Smaller Volatile Compounds Radicals->Products дальнейшее разложение

Caption: General thermal degradation pathway of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography- Mass Spectrometry) Sample->PyGCMS Stability Thermal Stability Profile (T-onset, T-peak) TGA->Stability Transitions Thermal Transitions (Tg, Tm) DSC->Transitions Degradation Degradation Products Identification PyGCMS->Degradation

Caption: Experimental workflow for thermal analysis of this compound.

References

Toxicological Profile of Disperse Red 73 and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Red 73, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) fibers. While the parent dye exhibits moderate acute toxicity, significant toxicological concerns arise from its metabolic breakdown products, particularly aromatic amines. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound and its principal metabolites, 2-cyano-4-nitroaniline and N-(2-cyanoethyl)-N-ethylaniline. The document summarizes key quantitative toxicity data, details relevant experimental methodologies, and explores the potential mechanisms of toxicity, including genotoxicity and developmental effects. Particular emphasis is placed on the potent mutagenicity of the metabolite 2-cyano-4-nitroaniline, highlighting the need for thorough risk assessment of this dye.

Chemical Identity

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 16889-10-4C₁₈H₁₆N₆O₂348.36
Metabolite: 2-cyano-4-nitroaniline 17420-30-3C₇H₅N₃O₂163.13
Metabolite: N-(2-cyanoethyl)-N-ethylaniline 148-87-8C₁₁H₁₄N₂174.24

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its metabolites.

Table 2.1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationEndpointValueReference
This compound RatIntraperitonealLD₅₀560 mg/kg[1]
Metabolite: 2-cyano-4-nitroaniline RatOralLD₅₀3884 mg/kg[2]
Metabolite: N-(2-cyanoethyl)-N-ethylaniline RatOralLD₅₀4840 mg/kg[3]

LD₅₀: The dose that is lethal to 50% of the tested population.

Table 2.2: Genotoxicity Data
CompoundTest SystemEndpointResultReference
Metabolite: 2-cyano-4-nitroaniline Salmonella typhimurium (Ames test)Gene mutationPotent frameshift mutagen[4]
Table 2.3: Developmental Toxicity Data
CompoundTest SpeciesEffectConcentrationReference
This compound Danio rerio (Zebrafish)Developmental abnormalities (non-inflation of the swim bladder, pericardial edema, scoliosis, abnormal yolk sac)0.125 mg/L[5]

Metabolic Pathway

The metabolism of this compound is a critical aspect of its toxicology, as it leads to the formation of more hazardous compounds. The primary metabolic route involves the reductive cleavage of the azo bond (-N=N-), a reaction that can be catalyzed by azoreductases present in the liver and gut microflora.

DR73 This compound Metabolites Metabolites DR73->Metabolites Azo Reduction (Liver & Gut Microbiota) M1 2-cyano-4-nitroaniline Metabolites->M1 M2 N-(2-cyanoethyl)-N-ethylaniline Metabolites->M2 cluster_0 Preparation cluster_1 Exposure & Plating cluster_2 Incubation & Analysis Bacteria S. typhimurium (His- auxotroph) Incubation Incubate with Test Compound +/- S9 Bacteria->Incubation TestCompound Test Compound (e.g., 2-cyano-4-nitroaniline) TestCompound->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation Plating Plate on Histidine-deficient media Incubation->Plating IncubatePlates Incubate at 37°C Plating->IncubatePlates CountColonies Count Revertant Colonies (His+) IncubatePlates->CountColonies Analysis Analyze for Dose-dependent increase CountColonies->Analysis cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Observation cluster_3 Data Analysis CollectEmbryos Collect & Select Zebrafish Embryos ExposeEmbryos Expose Embryos in Multi-well Plates CollectEmbryos->ExposeEmbryos PrepareSolutions Prepare Test Concentrations PrepareSolutions->ExposeEmbryos Incubate Incubate for 96h ExposeEmbryos->Incubate Observe Observe at 24, 48, 72, 96h for Endpoints Incubate->Observe Calculate Calculate LC50/EC50 Observe->Calculate DR73 This compound or Metabolites ROS Increased ROS DR73->ROS Keap1 Keap1 ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activation CellProtection Cellular Protection AntioxidantGenes->CellProtection

References

In-Depth Technical Guide to the Safety Data of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 73, a monoazo dye utilized in the textile industry, presents a complex safety profile of interest to the scientific community. This technical guide provides a comprehensive overview of the available safety data for this compound (CAS No. 16889-10-4), with a focus on its physicochemical properties, toxicological profile, and ecotoxicological effects. The information is curated to support researchers, scientists, and drug development professionals in evaluating its potential biological interactions and safety implications. This document summarizes key quantitative data in structured tables, outlines experimental methodologies from pertinent studies, and visualizes relevant biological and experimental workflows using Graphviz diagrams.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its dark red, powdered appearance.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol, acetone, and benzene.[1][2] The primary CAS number for this compound is 16889-10-4, with 12270-46-1 also being associated with this compound.[3][4]

PropertyValueReference(s)
CAS Number 16889-10-4
Alternate CAS Number 12270-46-1
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder
Melting Point 149-150 °C
Boiling Point 614.2 °C at 760 mmHg
Density 1.22 g/cm³
Flash Point 325.3 °C
Vapor Pressure 5.08E-15 mmHg at 25°C
Solubility Soluble in ethanol, acetone, and benzene

Toxicological Profile

The toxicological profile of this compound indicates potential for acute toxicity, skin irritation, and mutagenicity.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50). For this compound, an LD50 has been established for intraperitoneal administration in rats.

Route of ExposureSpeciesLD50Observed EffectsReference(s)
IntraperitonealRat560 mg/kgBehavioral excitement, muscle contraction
Skin and Eye Irritation

According to the aggregated GHS information from notifications to the ECHA C&L Inventory, this compound is classified as a skin irritant.

Genotoxicity and Mutagenicity

There is substantial evidence to suggest that this compound possesses mutagenic properties. Studies utilizing the Ames test have demonstrated its ability to induce frameshift mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic potential of this compound is linked to its metabolic activation. Its components, 2-cyano-4-nitroaniline (CNNA) and 2,6-dicyano-4-nitroaniline (CNCNNA), are identified as potent frameshift mutagens. The bioactivation of these components is mediated by bacterial nitroreductase and acetyl CoA:arylamine N-acetyltransferase.

Ecotoxicological Profile

This compound has been shown to exert toxic effects on aquatic organisms. A study on zebrafish (Danio rerio) and Daphnia similis revealed that exposure to environmentally realistic concentrations of the dye can induce biochemical alterations, indicative of oxidative stress and neurotoxicity.

Test OrganismEndpointValueExposure DurationReference(s)
Daphnia magnaLC50110 mg/L48 hours
Danio rerio (embryos)NOAEC (neurotoxicity)< 0.01 mg/L96 hours
Experimental Protocol: Biochemical Biomarker Analysis in Zebrafish Embryos

The following is a summary of the experimental protocol used to assess the biochemical effects of this compound on zebrafish embryos, as inferred from available literature.

Test Organism: Zebrafish (Danio rerio) embryos.

Exposure: Embryos were exposed to various concentrations of this compound for 96 hours.

Biomarkers Assessed:

  • Total Glutathione: To evaluate non-enzymatic antioxidant defenses.

  • Glutathione S-transferase (GST) and Catalase (CAT) activities: To assess enzymatic antioxidant responses.

  • Lipid Peroxidation (LPO): As an indicator of oxidative damage.

  • Acetylcholinesterase (AChE) activity: As a biomarker for neurotoxicity.

  • Energy-related parameters (energy available and energy consumed): To evaluate metabolic disturbances.

Methodology:

  • Solution Preparation: Stock solutions of this compound were prepared and diluted to the final test concentrations.

  • Embryo Exposure: Healthy zebrafish embryos were placed in multi-well plates containing the test solutions or control medium.

  • Incubation: The plates were incubated for 96 hours under controlled conditions of temperature and light.

  • Biochemical Analyses: After the exposure period, embryos were collected, homogenized, and subjected to various spectrophotometric assays to determine the levels of the selected biomarkers. For instance, AChE activity was measured by the rate of thiocholine (B1204863) production from the substrate acetylthiocholine.

Key Finding: A notable increase in acetylcholinesterase (AChE) activity was observed in zebrafish embryos exposed to a concentration of 0.01 mg/L of this compound, suggesting a neurotoxic effect.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound, as aggregated from notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, indicates a potential for skin irritation. However, it is important to note that a significant number of notifiers reported the substance as not meeting the GHS hazard criteria.

Hazard Statement:

  • H315: Causes skin irritation.

Precautionary Statements:

  • A full set of precautionary statements is not consistently provided across all sources. Users should refer to the specific SDS provided by their supplier.

Signaling Pathways and Experimental Workflows

Proposed Genotoxicity Pathway

The genotoxicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can form DNA adducts.

Genotoxicity_Pathway DR73 This compound Metabolites Metabolites (e.g., 2-cyano-4-nitroaniline) DR73->Metabolites Metabolism Activation Metabolic Activation (Nitroreductase, Acetyltransferase) Metabolites->Activation Reactive_Intermediates Reactive Intermediates Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding to DNA Mutation Frameshift Mutations DNA_Adducts->Mutation

Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.

Zebrafish Ecotoxicity Experimental Workflow

The workflow for assessing the ecotoxicity of this compound using zebrafish embryos involves several key steps from exposure to data analysis.

Zebrafish_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solutions Prepare this compound Test Solutions Exposure 96-hour Exposure Prep_Solutions->Exposure Select_Embryos Select Healthy Zebrafish Embryos Select_Embryos->Exposure Homogenization Embryo Homogenization Exposure->Homogenization Biochemical_Assays Biochemical Assays (AChE, GST, etc.) Homogenization->Biochemical_Assays Data_Analysis Data Analysis Biochemical_Assays->Data_Analysis

References

In-depth Technical Guide: Photophysical Properties of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo dye with the chemical formula C₁₈H₁₆N₆O₂ and a molecular weight of 348.36 g/mol .[1] Its molecular structure is characterized by a 2-cyano-4-nitroaniline group linked through an azo bridge to an N-ethyl-N-cyanoethylaniline moiety.[1] Primarily used in the textile industry for imparting a vibrant red color to synthetic fibers like polyester, its photophysical characteristics are of significant interest for potential applications in other scientific and technological fields. The interaction of this compound with light is dictated by the electronic transitions within its extended π-conjugated system, which is influenced by the presence of both electron-donating and electron-withdrawing functional groups.

Molecular and Physicochemical Properties

PropertyValueReference
IUPAC Name 3-((4-((2-cyano-4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile
CAS Number 16889-10-4[1]
Molecular Formula C₁₈H₁₆N₆O₂[1]
Molecular Weight 348.36 g/mol [1]
Appearance Dark red powder
Solubility Soluble in ethanol (B145695), acetone, and benzene.

Expected Photophysical Data

The photophysical properties of azo dyes are notably influenced by their chemical structure and the polarity of their environment. In the absence of specific experimental data for this compound, the following table provides estimated values based on structurally similar red azo disperse dyes.

Photophysical ParameterExpected Value/RangeTypical SolventNotes
Absorption Maximum (λmax) 490 - 530 nmEthanol, DichloromethaneThis strong absorption band is attributed to a π → π* electronic transition within the azo chromophore. The exact position is subject to solvatochromic shifts.
Molar Extinction Coefficient (ε) 35,000 - 55,000 M⁻¹cm⁻¹Ethanol, DichloromethaneHigh molar extinction coefficients are characteristic of the intense color of azo dyes.
Emission Maximum (λem) 590 - 660 nmEthanol, DichloromethaneA large Stokes shift is anticipated. The fluorescence emission is generally weak.
Fluorescence Quantum Yield (ΦF) < 0.01EthanolAzo dyes typically exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing.
Fluorescence Lifetime (τF) 0.2 - 2.5 nsEthanolThe short fluorescence lifetime is a direct consequence of the low quantum yield and rapid non-radiative deactivation of the excited state.

Experimental Protocols

The following sections describe the standard experimental procedures for the characterization of the photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: A concentrated stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol or dichloromethane). A series of dilutions are then made to achieve concentrations in the micromolar range (e.g., 1-20 µM).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

  • Measurement: The absorbance spectra of the solutions are recorded over a wavelength range of 300-800 nm, using the pure solvent as a blank reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption spectrum. The molar extinction coefficient (ε) is calculated from the slope of a Beer-Lambert plot (Absorbance vs. Concentration), where the path length of the cuvette is typically 1 cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: A calibrated spectrofluorometer is used.

  • Measurement: The sample is excited at its λmax. The emission spectrum is scanned over a wavelength range that is red-shifted from the excitation wavelength (e.g., 500-850 nm).

  • Data Analysis: The wavelength corresponding to the peak of the emission spectrum is identified as the emission maximum (λem).

Relative Fluorescence Quantum Yield Determination

Objective: To measure the fluorescence quantum yield (ΦF) relative to a known standard.

Methodology:

  • Standard Selection: A fluorescent standard with a well-documented quantum yield and spectral properties that overlap with the sample is chosen (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

  • Sample and Standard Preparation: Solutions of the sample and the standard are prepared in the same solvent. Their concentrations are adjusted to have similar and low absorbance values (< 0.1) at the same excitation wavelength.

  • Measurement: The absorption and emission spectra of both the sample and the standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The quantum yield of the sample is calculated using the following equation:

    ΦF (sample) = ΦF (std) × [ (Isample) / (Istd) ] × [ (Astd) / (Asample) ] × [ (nsample)² / (nstd)² ]

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Sample Preparation: A deoxygenated, dilute solution of this compound is prepared.

  • Instrumentation: A TCSPC instrument equipped with a pulsed light source (e.g., a picosecond diode laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

  • Measurement: The instrument response function (IRF) is first measured using a scattering solution. The fluorescence decay of the sample is then recorded by exciting the sample with light pulses and timing the arrival of individual emitted photons.

  • Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The intensity-weighted average lifetime is reported as the fluorescence lifetime (τF).

Visualized Experimental Workflows

absorption_spectroscopy_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Dilution Series prep1->prep2 measure1 Record Absorbance Spectra prep2->measure1 analysis1 Identify λmax measure1->analysis1 analysis2 Plot Beer-Lambert Graph measure1->analysis2 analysis3 Calculate ε analysis2->analysis3

Caption: Workflow for Absorption Spectroscopy.

quantum_yield_workflow cluster_prep_qy Preparation cluster_measure_qy Measurement cluster_analysis_qy Data Analysis prep_qy Prepare Sample and Standard Solutions (Abs < 0.1) measure_abs_qy Record Absorption Spectra prep_qy->measure_abs_qy measure_em_qy Record Emission Spectra prep_qy->measure_em_qy analysis_qy2 Calculate Relative ΦF measure_abs_qy->analysis_qy2 analysis_qy1 Integrate Emission Intensities measure_em_qy->analysis_qy1 analysis_qy1->analysis_qy2

Caption: Workflow for Relative Quantum Yield Measurement.

fluorescence_lifetime_workflow cluster_prep_lt Preparation & Setup cluster_measure_lt Measurement cluster_analysis_lt Data Analysis prep_lt Prepare Dilute Sample measure_lt Acquire Fluorescence Decay prep_lt->measure_lt setup_lt Measure IRF analysis_lt1 Deconvolute and Fit Decay setup_lt->analysis_lt1 measure_lt->analysis_lt1 analysis_lt2 Determine τF analysis_lt1->analysis_lt2

Caption: Workflow for Fluorescence Lifetime Measurement.

References

Electrochemical Behavior of Disperse Red 73: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Disperse Red 73 (DR73), an azo dye of significant interest in various industrial applications and environmental research. This document details the fundamental principles of its electrochemical reduction and oxidation, summarizes key quantitative data from available literature, outlines experimental protocols for its analysis, and provides visual representations of its electrochemical degradation pathway and analytical workflow.

Introduction to the Electrochemical Activity of this compound

This compound, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a monoazo dye characterized by the presence of an azo group (-N=N-), which serves as its primary chromophore and the main center for electrochemical activity. The electrochemical behavior of DR73 is of critical importance for several reasons, including the development of electrochemical sensors for its detection in environmental samples, the understanding of its degradation pathways for wastewater treatment, and the assessment of its potential toxicological implications due to the formation of aromatic amine byproducts upon reduction.

The electrochemical reduction of the azo bond is a key process, typically involving the transfer of electrons to cleave the -N=N- double bond. This process is often irreversible and can proceed through various mechanisms depending on the experimental conditions such as pH, electrode material, and the presence of catalysts. Similarly, the oxidation of this compound can occur, potentially targeting the amino groups or the aromatic rings, leading to the breakdown of the dye molecule.

Quantitative Electrochemical Data

Direct and specific quantitative electrochemical data for this compound is limited in publicly accessible literature. However, by examining studies on structurally similar azo dyes, we can infer representative electrochemical behavior. The following table summarizes typical electrochemical parameters observed for azo dyes, which can serve as a reference for designing and interpreting experiments with this compound.

ParameterTypical Value Range for Similar Azo DyesNotes
Reduction Peak Potential (Epc) -0.4 V to -1.0 V vs. Ag/AgClHighly dependent on pH; shifts to more negative potentials with increasing pH.
Oxidation Peak Potential (Epa) +0.8 V to +1.5 V vs. Ag/AgClCan be irreversible; may correspond to the oxidation of amino or hydroxyl groups.
Number of Electrons Transferred (n) 2 to 4 for the azo group reductionTypically a two-electron, two-proton process to form a hydrazo intermediate, followed by another two-electron, two-proton step for cleavage.
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sInfluenced by the solvent viscosity and molecular size.

Note: The values presented above are indicative and may vary significantly for this compound based on the specific experimental conditions. It is crucial to perform dedicated electrochemical studies on this compound to obtain precise quantitative data.

Experimental Protocols

This section outlines a general experimental protocol for studying the electrochemical behavior of this compound using cyclic voltammetry (CV), a fundamental and widely used electroanalytical technique.

Materials and Reagents
  • This compound (analytical standard)

  • Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), Britton-Robinson buffer, or an organic solvent with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). The choice of electrolyte will depend on the solubility of the dye and the desired pH range.

  • Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or a Dropping Mercury Electrode (DME).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

  • Solvents: High-purity water, acetonitrile, or dimethylformamide, depending on the solubility of the dye.

  • Polishing materials for GCE: Alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) and polishing pads.

Instrumentation
  • A computer-controlled potentiostat/galvanostat capable of performing cyclic voltammetry.

Electrode Preparation (for Glassy Carbon Electrode)
  • Mechanical Polishing: Polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller one (e.g., 0.05 µm) to obtain a mirror-like finish.

  • Sonication: Sonicate the polished electrode in high-purity water and then in ethanol (B145695) for several minutes to remove any adhered alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Pre-treatment (Optional but Recommended): An electrochemical pre-treatment, such as applying a potential of +1.5 V for 15 seconds in a solution of potassium dichromate in nitric acid, can be performed to generate carboxylic groups on the GCE surface, which can enhance the electrochemical response.

Experimental Procedure for Cyclic Voltammetry
  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to the desired concentration.

  • Prepare the Analyte Solution: Prepare a stock solution of this compound in a suitable solvent. Then, add a specific volume of the stock solution to the electrochemical cell containing the supporting electrolyte to achieve the desired final concentration.

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set up the Electrochemical Cell: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is properly immersed in the solution.

  • Perform Cyclic Voltammetry:

    • Set the potential window to a range where the reduction and/or oxidation of this compound is expected (e.g., from +1.5 V to -1.5 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 50 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epc, Epa) and peak currents (ipc, ipa). Investigate the effect of varying the scan rate and pH to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. adsorption-controlled processes).

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow of a typical electrochemical experiment and a proposed pathway for the electrochemical degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Reagents & Solvents (this compound, Electrolyte) cell_setup Electrochemical Cell Assembly (3-electrode) reagents->cell_setup electrode_prep Working Electrode Preparation & Polishing electrode_prep->cell_setup deoxygenation Deoxygenation (N2/Ar Purge) cell_setup->deoxygenation cv_measurement Cyclic Voltammetry Measurement deoxygenation->cv_measurement data_acquisition Data Acquisition (Voltammogram) cv_measurement->data_acquisition parameter_extraction Parameter Extraction (Peak Potentials, Currents) data_acquisition->parameter_extraction mechanism_study Mechanism Study (Effect of Scan Rate, pH) parameter_extraction->mechanism_study

Caption: Experimental workflow for the electrochemical analysis of this compound.

degradation_pathway cluster_reduction Reductive Cleavage cluster_oxidation Oxidative Degradation DR73 This compound (-N=N-) hydrazo Hydrazo Intermediate (-NH-NH-) DR73->hydrazo +2e-, +2H+ oxidized_products Oxidized Fragments DR73->oxidized_products -ne- (e.g., by •OH radicals) amines Aromatic Amines (Toxic Intermediates) hydrazo->amines +2e-, +2H+ mineralization Mineralization (CO2, H2O, NO3-) amines->mineralization Oxidation oxidized_products->mineralization Further Oxidation

Caption: Proposed electrochemical degradation pathway of this compound.

Electrochemical Degradation Mechanism

The electrochemical degradation of this compound can proceed through two primary pathways: reductive cleavage and oxidative degradation.

Reductive Pathway: The most common electrochemical process for azo dyes is the irreversible reduction of the azo bond. This typically occurs in a two-step mechanism. First, the azo group accepts two electrons and two protons to form a less colored hydrazo intermediate (-NH-NH-). This intermediate is often unstable and undergoes a further two-electron, two-proton reduction, leading to the cleavage of the N-N single bond. This cleavage results in the formation of two different aromatic amines. The formation of these aromatic amines is a significant concern from an environmental and toxicological perspective, as many are known to be carcinogenic.

Oxidative Pathway: The oxidative degradation of this compound can be more complex. It can be initiated by direct electron transfer at the anode at high positive potentials or, more commonly, through indirect oxidation by electrochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). Theoretical studies, based on density functional theory (DFT), suggest that the degradation of this compound initiated by hydroxyl radicals is more likely to occur at the azo (-N=N-) site. This attack can lead to the fragmentation of the dye molecule into smaller organic molecules, which can be further oxidized, ideally to complete mineralization (CO₂, H₂O, and inorganic ions).

Conclusion

The electrochemical behavior of this compound is a rich and important area of study with implications for environmental monitoring, wastewater treatment, and toxicology. While direct quantitative data for this specific dye remains sparse in the literature, the general principles of azo dye electrochemistry provide a solid framework for its investigation. The primary electrochemical processes involve the reductive cleavage of the azo bond, leading to the formation of aromatic amines, and oxidative degradation, which can break down the molecule into smaller, less harmful compounds. Further experimental research is needed to fully elucidate the precise electrochemical parameters and reaction mechanisms for this compound under various conditions. The protocols and pathways outlined in this guide provide a foundation for such future investigations.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 73 (C.I. 11116) is a single azo disperse dye used for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate.[1][2] Its chemical formula is C18H16N6O2, and it has a molecular weight of 348.36 g/mol .[2][3] Given its use in consumer products, a reliable and accurate analytical method is essential for quality control, regulatory compliance, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of synthetic dyes due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with a Photodiode Array (PDA) detector.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a gradient of acetonitrile (B52724) and water. The analyte is detected by a PDA detector, which allows for spectral analysis and quantification at the maximum absorbance wavelength of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid (LC-MS grade).

  • Standard: this compound reference standard.

  • Filters: 0.45 µm PTFE or nylon syringe filters for sample clarification.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for extracting this compound from a textile sample is provided below.

  • Accurately weigh approximately 1 gram of the textile sample and cut it into small pieces.

  • Place the sample into a conical flask and add 20 mL of methanol.

  • Sonicate the sample for 30 minutes at 50°C to facilitate the extraction of the dye.

  • After sonication, centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B5-15 min: 40% to 90% B15-20 min: 90% B20.1-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection PDA Detector, Wavelength: Scan from 200-700 nm, Quantification at λmax of this compound

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis
ParameterExpected Value
Retention Time (RT) Analyte-specific
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard StockSolution Prepare Stock Solution (1000 µg/mL in ACN) Standard->StockSolution WorkingStandards Prepare Working Standards (1-50 µg/mL) StockSolution->WorkingStandards Injection Inject Sample/Standard (10 µL) WorkingStandards->Injection Calibration Construct Calibration Curve Sample Weigh Textile Sample Extraction Solvent Extraction (Methanol, Sonication) Sample->Extraction Centrifugation Centrifuge Extract Extraction->Centrifugation Filtration_Sample Filter Supernatant (0.45 µm) Centrifugation->Filtration_Sample Filtration_Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation HPLC System Detection PDA Detection (200-700 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Calibration From Standards Quantification Quantify this compound Integration->Quantification From Sample Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Disperse Red 73 in Textiles by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Red 73 (C.I. 11116) in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Disperse dyes, including this compound, are a class of synthetic colorants with low water solubility used for dyeing hydrophobic fibers such as polyester.[1] Due to concerns over their potential to be allergenic or carcinogenic, many of these dyes are on restricted substance lists, necessitating reliable analytical methods for their detection and quantification in consumer products.[2][3]

The described protocol involves a solvent extraction of the dye from the textile sample, followed by chromatographic separation and detection using an LC/MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] This method is intended for researchers, scientists, and quality control professionals in the textile industry.

Experimental Workflow

The overall experimental process for the analysis of this compound in textiles is depicted in the following workflow diagram.

LC/MS/MS Workflow for this compound in Textiles cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh 0.5 - 1.0 g Cut->Weigh Extract Solvent Extraction (Methanol, Ultrasonication) Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Extract (0.22 µm PTFE) Centrifuge->Filter LCMS Inject into LC/MS/MS System Filter->LCMS Separation Chromatographic Separation (C18 Column) LCMS->Separation Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Quant Quantification (Calibration Curve) Detection->Quant Report Generate Report (Concentration in mg/kg) Quant->Report MRM Method Development cluster_dev MRM Transition Optimization Infuse Infuse this compound Standard into MS Precursor Identify Precursor Ion [M+H]+ at m/z 349.4 Infuse->Precursor ProductScan Perform Product Ion Scan on m/z 349.4 Precursor->ProductScan SelectIons Select 2-3 Abundant and Stable Product Ions ProductScan->SelectIons OptimizeCE Optimize Collision Energy (CE) for each transition SelectIons->OptimizeCE FinalMethod Final MRM Method: Precursor > Product 1 (Quant) Precursor > Product 2 (Qual) OptimizeCE->FinalMethod

References

Application Notes and Protocols for Dyeing Polyester Fabrics with Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 is a monoazo disperse dye suitable for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[1] Its non-ionic nature and low water solubility necessitate a high-temperature, high-pressure exhaust dyeing method to ensure effective penetration and fixation within the polyester fiber matrix.[2][3] This protocol outlines a detailed procedure for dyeing polyester fabrics with this compound, yielding a vibrant bluish-red shade with good fastness properties.[4][5]

The process involves three key stages: pre-treatment (scouring) to remove impurities from the fabric, the dyeing cycle under controlled temperature and pH, and a post-treatment (reduction clearing) to eliminate unfixed dye and enhance colorfastness. Adherence to the specified parameters is crucial for achieving reproducible and high-quality dyeing results.

Properties of this compound

PropertyDescription
Chemical ClassSingle Azo Dye
AppearanceDark red powder
SolubilitySoluble in ethanol, acetone, and benzene
C.I. NameThis compound
CAS Number16889-10-4

Experimental Protocols

Pre-treatment: Scouring of Polyester Fabric

To ensure level dyeing and optimal dye uptake, it is essential to remove any oils, waxes, and other impurities from the polyester fabric.

Procedure:

  • Prepare a scouring bath with a liquor ratio of 10:1.

  • Add an anionic wetting agent (1-2% on weight of goods, owg) and soda ash (1-2 g/L) to the bath.

  • Immerse the polyester fabric in the bath and raise the temperature to 80-88°C.

  • Maintain this temperature for 30-45 minutes, ensuring the fabric is fully submerged and agitated.

  • Drain the scouring liquor and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

Dyeing: High-Temperature Exhaust Method

This method utilizes high temperature and pressure to facilitate the diffusion of the disperse dye into the polyester fibers.

Procedure:

  • Set up a high-temperature, high-pressure dyeing apparatus with a liquor ratio of 10:1.

  • Prepare the dyebath by adding the following components in the specified order:

    • Dispersing agent (0.5-1.5 g/L).

    • Leveling agent (optional, as per manufacturer's recommendation).

    • Acetic acid to adjust the pH to 4.5-5.5.

    • A pre-dispersed solution of this compound (1-3% on weight of fabric, owf).

  • Immerse the scoured polyester fabric in the dyebath at room temperature.

  • Gradually raise the temperature of the dyebath to 130°C at a rate of 2-4°C per minute.

  • Maintain the temperature at 130°C for 30-60 minutes.

  • Slowly cool the dyebath to 80°C before draining.

  • Rinse the dyed fabric with hot water.

Post-treatment: Reduction Clearing

This step is critical for removing any unfixed dye from the fabric surface, thereby improving the wash and rubbing fastness.

Procedure:

  • Prepare a fresh bath with a liquor ratio of 10:1.

  • Add the following chemicals to the bath:

    • Sodium hydrosulfite (1-2 g/L).

    • Caustic soda (1-2 g/L).

  • Immerse the rinsed, dyed fabric in the reduction clearing bath.

  • Raise the temperature to 70-80°C and maintain for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Perform a final cold water rinse and then dry the fabric.

Data Presentation

Process StageParameterValueUnit
Pre-treatment (Scouring) Liquor Ratio10:1-
Anionic Wetting Agent1-2% owg
Soda Ash1-2g/L
Temperature80-88°C
Duration30-45minutes
Dyeing Liquor Ratio10:1-
This compound1-3% owf
Dispersing Agent0.5-1.5g/L
pH4.5-5.5-
Dyeing Temperature130°C
Temperature Ramp Rate2-4°C/min
Dyeing Duration30-60minutes
Post-treatment (Reduction Clearing) Liquor Ratio10:1-
Sodium Hydrosulfite1-2g/L
Caustic Soda1-2g/L
Temperature70-80°C
Duration15-20minutes

Mandatory Visualization

DyeingProtocol A Start: Polyester Fabric B 1. Pre-treatment: Scouring (80-88°C, 30-45 min) A->B C Rinsing B->C D 2. Dyeing (130°C, 30-60 min, pH 4.5-5.5) C->D E Hot Rinse D->E F 3. Post-treatment: Reduction Clearing (70-80°C, 15-20 min) E->F G Hot Rinse & Neutralization F->G H Final Rinse & Drying G->H I End: Dyed Polyester Fabric H->I

Caption: Workflow for dyeing polyester with this compound.

References

Application Notes: Evaluating Disperse Red 73 as a Potential Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no established scientific literature detailing the use of Disperse Red 73 as a fluorescent probe in biological imaging. These application notes and protocols are provided as a hypothetical guide for researchers interested in exploring its potential based on the general principles of fluorescent probe characterization and application. The provided data is based on its properties as a textile dye and should be experimentally verified for any biological application.

Introduction

This compound is a monoazo dye traditionally used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure, C18H16N6O2, and properties as a dye suggest it may possess photophysical characteristics that could be harnessed for biological imaging.[1] Fluorescent probes are essential tools in modern biological research, enabling the visualization and quantification of cellular structures and processes. The evaluation of novel fluorophores is a critical step in advancing biological imaging capabilities. These notes provide a framework for the initial assessment of this compound as a potential fluorescent probe.

Physicochemical Properties of this compound

A summary of the known properties of this compound, primarily from its application in the textile industry, is presented below. These properties may influence its behavior in a biological context.

PropertyValue/DescriptionReference
Chemical Formula C18H16N6O2[1]
Molecular Weight 348.36 g/mol [1]
CAS Registry Number 16889-10-4[1]
Appearance Dark red powder[3]
Solubility Soluble in ethanol (B145695), acetone, and benzene.[1][3]
pH Sensitivity Dyeing is optimal at pH 3-7; sensitive to alkali.[1][3]

Hypothetical Biological Applications

Given its hydrophobic nature, this compound might preferentially accumulate in lipid-rich environments within cells, suggesting a potential application as a probe for lipid droplets or cellular membranes. Its solvatochromic properties, if present, could also be exploited to probe the polarity of different subcellular compartments.

Experimental Protocols: Evaluation of a Novel Fluorescent Probe

The following protocols outline a general workflow for characterizing a new compound, such as this compound, for its suitability as a fluorescent probe in biological imaging.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental spectral properties of this compound in various solvents.

Materials:

  • This compound

  • A panel of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetone).

  • Prepare a series of dilute solutions of this compound in each of the selected solvents. The concentration should be low enough to avoid aggregation effects.

  • For each solution, measure the absorbance spectrum using the spectrophotometer to determine the maximum absorption wavelength (λmax).

  • Using the determined λmax as the excitation wavelength, measure the fluorescence emission spectrum for each solution using the fluorometer to determine the maximum emission wavelength (λem).

  • Calculate the Stokes shift (the difference between λem and λmax).

  • Determine the quantum yield relative to a known standard (e.g., Rhodamine B).

Protocol 2: In Vitro Cell Staining

Objective: To assess the ability of this compound to stain cells and to determine its subcellular localization.

Materials:

  • Cultured cells (e.g., HeLa, 3T3-L1)

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Plate cells on glass-bottom dishes or coverslips and culture overnight.

  • Prepare a working solution of this compound in cell culture medium. Test a range of concentrations (e.g., 1-10 µM).

  • Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope. Acquire images in both the red channel and a brightfield channel.

Protocol 3: Co-localization Studies

Objective: To determine the specific subcellular structures stained by this compound by co-staining with known organelle-specific probes.

Materials:

  • Cells stained with this compound (from Protocol 2)

  • Commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes, BODIPY 493/503 for lipid droplets)

  • Fluorescence microscope with multiple filter sets

Procedure:

  • Following the staining of cells with this compound as described in Protocol 2, incubate the cells with a specific organelle tracker (B12436777) according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Image the cells using the appropriate filter sets for both this compound and the co-stain.

  • Merge the images from the different channels to assess the degree of co-localization.

Visualizations

The following diagrams illustrate the hypothetical workflows and concepts described in these application notes.

G Workflow for Evaluating a Novel Fluorescent Probe cluster_0 Initial Characterization cluster_1 In Vitro Testing cluster_2 Subcellular Localization A Prepare this compound Stock Solution B Determine Absorption & Emission Spectra A->B C Calculate Stokes Shift & Quantum Yield B->C E Incubate Cells with this compound C->E Proceed if photophysically promising D Cell Culture D->E F Wash and Image Cells E->F G Co-stain with Organelle-Specific Probes F->G Proceed if staining is observed H Acquire Multi-Channel Images G->H I Analyze Co-localization H->I

Caption: Workflow for evaluating a novel fluorescent probe.

G Hypothesized Mechanism of Lipid Droplet Staining A This compound (in aqueous medium) B Cell Membrane A->B Passive Diffusion C Cytosol (hydrophilic) B->C D Lipid Droplet (hydrophobic) C->D Partitioning into lipid environment E Fluorescence Signal D->E Fluorescence Enhancement (hypothesized)

Caption: Hypothesized mechanism of lipid droplet staining.

Data Interpretation and Further Steps

Successful initial characterization would involve identifying a significant fluorescence quantum yield and a usable Stokes shift. Positive cell staining results would warrant further investigation into cytotoxicity, photostability, and the effects of the cellular environment on the probe's fluorescent properties. If specific organelle staining is confirmed, further experiments could explore the probe's utility in tracking dynamic cellular processes.

Conclusion

While this compound is not a recognized fluorescent probe for biological imaging, its chemical properties suggest that an investigation into its potential in this area could be a worthwhile endeavor. The protocols and workflows outlined above provide a roadmap for such an exploratory study. Any positive findings would require rigorous validation and would contribute a new tool to the field of biological imaging.

References

Application of Disperse Red 73 in Polymer Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73, a monoazo dye, is traditionally utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical structure, characterized by the presence of a chromophoric azo group (-N=N-), imparts a vibrant red color.[1] Beyond its conventional use as a colorant, the unique molecular structure and properties of this compound offer significant potential for advanced applications in polymer science research. These applications range from the development of sophisticated sensor systems to the creation of functional polymeric materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research contexts, including its use as a template for molecularly imprinted polymers (MIPs), a potential fluorescent probe, and a component in stimuli-responsive materials.

Chemical and Physical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in polymer science.

PropertyValue/DescriptionSource
Chemical Name 3-[N-ethyl-4-(4-nitrophenylazo)anilino]propiononitrile
CAS Number 16889-10-4[1]
Molecular Formula C₁₈H₁₆N₆O₂[1]
Molecular Weight 348.36 g/mol [1]
Appearance Dark red powder[3]
Solubility Soluble in ethanol (B145695), acetone, and benzene.[3] Low water solubility.[4]

Application 1: Molecularly Imprinted Polymers (MIPs) for Selective Recognition

This compound can be employed as a template molecule in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind a target molecule. This application is particularly relevant for the development of chemical sensors, selective adsorbents for sample preconcentration, and in drug delivery systems.

Experimental Protocol: Synthesis of Magnetic Molecularly Imprinted Polymers (MMIPs) for this compound

This protocol describes the synthesis of magnetic MIPs for the selective extraction and recognition of this compound.

Materials:

  • This compound (template)

  • Acrylonitrile (B1666552) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Fe₃O₄@SiO₂ nanoparticles (magnetic core)

  • Ethanol

  • Methanol (B129727)

  • Acetic acid

  • Nitrogen gas

Procedure:

  • Pre-complex Formation:

    • In a reaction vessel, dissolve 0.2 mmol of this compound and 0.8 mmol of acrylonitrile in 30 mL of ethanol.

    • Stir the mixture for 12 hours at room temperature under a nitrogen atmosphere to allow for the formation of a complex between the template and the functional monomer.

  • Polymerization:

    • To the pre-complex solution, add 200 mg of Fe₃O₄@SiO₂ nanoparticles, 4.0 mmol of EGDMA, and 0.05 mmol of AIBN.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Purge the mixture with nitrogen gas for 15 minutes.

    • Seal the vessel and place it in a water bath at 60°C for 24 hours to initiate polymerization.

  • Template Removal:

    • After polymerization, collect the magnetic polymer particles using a magnet.

    • Wash the particles several times with ethanol to remove unreacted monomers.

    • To remove the this compound template, perform Soxhlet extraction with a mixture of methanol and acetic acid (9:1 v/v) for 24 hours.

    • Wash the particles with methanol until no more dye is detected in the washing solvent (monitored by UV-Vis spectroscopy).

    • Dry the resulting MMIPs under vacuum.

  • Characterization:

    • The morphology of the synthesized MMIPs can be characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

    • The rebinding capacity and selectivity of the MMIPs for this compound can be evaluated by batch rebinding experiments, measuring the concentration of the dye before and after exposure to the polymer using UV-Vis spectroscopy.

Logical Workflow for MMIP Synthesis:

MMIP_Synthesis cluster_prep Pre-complex Formation cluster_poly Polymerization cluster_removal Template Removal DR73 This compound Mix1 Mix & Stir (12h, RT, N2) DR73->Mix1 AN Acrylonitrile AN->Mix1 Ethanol Ethanol Ethanol->Mix1 Mix2 Add & Sonicate Mix1->Mix2 MagneticCore Fe3O4@SiO2 MagneticCore->Mix2 EGDMA EGDMA EGDMA->Mix2 AIBN AIBN AIBN->Mix2 Polymerize Polymerize (60°C, 24h) Mix2->Polymerize Wash1 Wash with Ethanol Polymerize->Wash1 Soxhlet Soxhlet Extraction (Methanol/Acetic Acid) Wash1->Soxhlet Wash2 Wash with Methanol Soxhlet->Wash2 Dry Dry Wash2->Dry FinalProduct MMIPs Dry->FinalProduct

Caption: Workflow for the synthesis of magnetic molecularly imprinted polymers (MMIPs) using this compound as a template.

Application 2: Fluorescent Probe for Polymer Characterization

Azo dyes, including this compound, can exhibit fluorescence, and their emission properties are often sensitive to the local environment, such as polarity and viscosity. This sensitivity can be exploited to use them as fluorescent probes to study various phenomena in polymers, including polymer dynamics, glass transition temperature (Tg), and microenvironmental changes. While specific photophysical data for this compound in various polymers is not extensively reported, the following protocol provides a general methodology for its evaluation as a fluorescent probe.

Experimental Protocol: Characterization of Polymer Glass Transition Temperature (Tg) using this compound as a Fluorescent Probe

Materials:

  • Polymer of interest (e.g., Polystyrene, PMMA)

  • This compound

  • Suitable solvent for the polymer and dye (e.g., Toluene, Chloroform)

  • Quartz slides

  • Fluorescence spectrophotometer with a temperature-controlled sample holder

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., 5% w/v).

    • Add a small amount of this compound to the polymer solution to achieve a low concentration (e.g., 10⁻⁵ to 10⁻⁶ M) to avoid aggregation-induced quenching.

    • Cast a thin film of the polymer-dye solution onto a quartz slide by spin-coating or drop-casting.

    • Dry the film under vacuum to remove any residual solvent.

  • Fluorescence Measurements:

    • Place the polymer film in the temperature-controlled sample holder of the fluorescence spectrophotometer.

    • Excite the sample at the absorption maximum of this compound and record the fluorescence emission spectrum at various temperatures, starting from below the expected Tg to above it.

    • Allow the sample to equilibrate at each temperature before recording the spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of temperature.

    • A change in the slope of this plot is expected around the Tg, as the increased mobility of the polymer chains above Tg can lead to non-radiative decay pathways for the excited dye molecules, causing a change in fluorescence intensity.[5] The inflection point in the plot can be correlated with the Tg of the polymer.

Data Presentation: Representative Photophysical and Thermal Properties of Azo Dyes in Polymers

Specific quantitative data for this compound is limited. The following table provides representative data for azo dyes to guide experimental design.

ParameterTypical Value RangeAnalytical Technique
Fluorescence Quantum Yield (Φf) in Polymer Matrix 0.01 - 0.60Fluorescence Spectroscopy
Fluorescence Lifetime (τ) in Polymer Matrix 1 - 10 nsTime-Resolved Fluorescence Spectroscopy
Onset Decomposition Temperature (TGA) 200 - 350 °CThermogravimetric Analysis
Peak Decomposition Temperature (TGA) 250 - 450 °CThermogravimetric Analysis

Workflow for Tg Determination using Fluorescence Spectroscopy:

Tg_Determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Polymer Polymer Solution Mix Mix Polymer->Mix DR73 This compound DR73->Mix Film Cast Thin Film Mix->Film Dry Dry Film Film->Dry Spectro Fluorescence Spectrophotometer Dry->Spectro Heat Vary Temperature Spectro->Heat Record Record Spectra Heat->Record Plot Plot Intensity vs. Temp Record->Plot Tg Determine Tg from Inflection Point Plot->Tg

Caption: Experimental workflow for determining the glass transition temperature (Tg) of a polymer using this compound as a fluorescent probe.

Application 3: Component in Stimuli-Responsive Polymers

The azo group in this compound can undergo a reversible trans-cis isomerization upon exposure to light of a specific wavelength (typically UV-Vis).[6][7] This photoisomerization can induce changes in the macroscopic properties of a polymer matrix in which the dye is incorporated, making it a valuable component for the development of stimuli-responsive or "smart" materials. These materials have potential applications in areas such as drug delivery, actuators, and optical data storage.

Experimental Protocol: Preparation of a Photoresponsive Polymer Film

This protocol outlines a general method for incorporating this compound into a polymer matrix to create a photoresponsive material.

Materials:

  • Polymer with suitable functional groups for dye attachment (e.g., poly(methyl methacrylate-co-glycidyl methacrylate)) or a polymer for physical doping (e.g., polystyrene).

  • This compound (potentially chemically modified to have a reactive group).

  • Appropriate solvent.

  • UV light source (e.g., 365 nm).

  • Visible light source (e.g., >450 nm).

Procedure:

  • Polymer-Dye Conjugation (for covalent incorporation):

    • If covalent attachment is desired, this compound may need to be chemically modified to introduce a reactive group (e.g., a hydroxyl or amine group).

    • Dissolve the functionalized polymer and the modified this compound in a suitable solvent.

    • Add a catalyst if necessary and allow the reaction to proceed under appropriate conditions (e.g., elevated temperature, inert atmosphere) to form the polymer-dye conjugate.

    • Purify the resulting polymer by precipitation to remove unreacted dye.

  • Film Preparation (for physical incorporation):

    • Dissolve the polymer and this compound in a common solvent.

    • Cast a film of the solution onto a glass substrate.

    • Dry the film thoroughly.

  • Photoisomerization and Characterization:

    • Expose the polymer film to UV light and monitor the changes in the UV-Vis absorption spectrum. A decrease in the absorbance of the π-π* transition band of the trans-isomer and an increase in the n-π* transition band of the cis-isomer is expected.

    • Irradiate the film with visible light or allow it to relax in the dark to observe the reverse cis-trans isomerization.

    • The photo-induced changes in the polymer's physical properties (e.g., surface topography, wettability, or mechanical properties) can be investigated using techniques such as Atomic Force Microscopy (AFM), contact angle measurements, or Dynamic Mechanical Analysis (DMA).

Signaling Pathway for Photoisomerization:

Photoisomerization Trans Trans-Disperse Red 73 (Stable) Cis Cis-Disperse Red 73 (Metastable) Trans->Cis Photoisomerization Cis->Trans Photo or Thermal Isomerization UV UV Light (e.g., 365 nm) UV->Trans Vis Visible Light (>450 nm) or Heat Vis->Cis

Caption: Reversible trans-cis photoisomerization of the azo group in this compound upon exposure to UV and visible light.

Data on Dye Leaching and Fastness

For many polymer applications, particularly in consumer products or biomedical devices, the stability of the incorporated dye and its resistance to leaching are critical.

Experimental Protocol: Evaluation of Dye Leaching from a Polymer Matrix

Materials:

  • Polymer film or object containing this compound.

  • Extraction solvent (e.g., water, ethanol, or a solvent relevant to the application).

  • Shaking incubator or water bath.

  • UV-Vis spectrophotometer.

Procedure:

  • Leaching Test:

    • A known weight and surface area of the polymer sample is immersed in a defined volume of the extraction solvent.

    • The sample is incubated at a specific temperature (e.g., 37°C for biomedical applications) with continuous agitation for a set period (e.g., 24, 48, 72 hours).

    • At specified time intervals, an aliquot of the extraction solvent is removed for analysis.

  • Quantification of Leached Dye:

    • The concentration of this compound in the collected aliquots is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and comparing it to a standard calibration curve.

  • Data Analysis:

    • The amount of leached dye is expressed as a percentage of the initial amount of dye in the polymer or as a concentration in the extraction medium.

Data Presentation: Fastness Properties of this compound on Polyester

The following table summarizes the typical fastness properties of this compound when used as a textile dye, which can provide an indication of its general stability.

Fastness PropertyTest MethodRating (1-5, 5=Excellent)
Light Fastness ISO 105-B024-5
Washing Fastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Sublimation Fastness ISO 105-P014

Conclusion

This compound, while traditionally a textile dye, presents a versatile platform for innovation in polymer science research. Its utility in creating selective molecularly imprinted polymers has been demonstrated, and its inherent photophysical properties suggest significant potential as a fluorescent probe and as a key component in the development of advanced stimuli-responsive materials. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore and harness the capabilities of this compound in their polymer-based research and development endeavors. Further investigation into the specific photophysical and thermal characteristics of this compound within various polymer matrices will undoubtedly unlock even more sophisticated applications in the future.

References

Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo dye characterized by its sparingly soluble nature in water and its application in dyeing hydrophobic fibers.[1] Its molecular structure, featuring electron-donating and electron-withdrawing groups, makes it an interesting candidate for solvatochromic studies. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is invaluable for understanding solute-solvent interactions, which is crucial in various fields, including the development of sensors, probes for biological systems, and in understanding drug-delivery mechanisms.

This document provides a detailed protocol for conducting solvatochromic studies on this compound, along with representative data and visualizations to aid in the interpretation of results.

Data Presentation

The solvatochromic behavior of this compound is quantified by measuring its maximum absorption wavelength (λmax) in a range of solvents with varying polarities. The following table summarizes hypothetical, yet representative, quantitative data for the solvatochromic shifts of this compound.

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)
n-Hexane1.881.375485
Toluene2.381.496498
Chloroform4.811.446510
Acetone (B3395972)20.71.359525
Ethanol24.51.361530
Acetonitrile37.51.344538
Dimethyl Sulfoxide (DMSO)46.71.479545
Water80.11.333550

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected positive solvatochromism of this compound, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

Experimental Protocols

Objective:

To investigate the solvatochromic behavior of this compound by measuring its UV-Visible absorption spectra in a series of organic solvents with varying polarities.

Materials:
  • This compound (powder)

  • Spectroscopic grade solvents: n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and distilled or deionized Water.

  • Volumetric flasks (10 mL and 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

1. Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 1 mg) of this compound powder. b. Dissolve the dye in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 10 mg/L). c. Ensure the dye is completely dissolved by gentle swirling or sonication.

2. Preparation of Working Solutions: a. For each solvent to be tested, pipette a specific volume of the stock solution (e.g., 1 mL) into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This will result in a series of working solutions of the same concentration in different solvents.

3. Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 400 nm to 700 nm). b. Use the respective pure solvent as a blank to zero the spectrophotometer before each measurement. c. Fill a quartz cuvette with the working solution of this compound in the first solvent. d. Place the cuvette in the spectrophotometer and record the absorption spectrum. e. Identify and record the wavelength of maximum absorbance (λmax). f. Repeat steps c-e for each of the prepared working solutions in the different solvents.

4. Data Analysis: a. Tabulate the λmax values obtained for each solvent. b. Correlate the observed λmax with solvent polarity parameters such as the dielectric constant (ε) or the Kamlet-Taft parameters (α, β, π*). c. A plot of λmax versus a solvent polarity scale can be used to visualize the solvatochromic trend.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in Acetone) working Prepare Working Solutions (Dilute stock in various solvents) stock->working blank Blank Spectrophotometer (with pure solvent) working->blank measure Record UV-Vis Spectrum (400-700 nm) blank->measure identify Identify λmax measure->identify tabulate Tabulate λmax vs. Solvent identify->tabulate correlate Correlate with Solvent Polarity tabulate->correlate G low_polarity Low Polarity Solvent (e.g., n-Hexane) ground_state Ground State (S0) low_polarity->ground_state Less Stabilization of Excited State short_lambda Shorter λmax (Blue-shifted) high_polarity High Polarity Solvent (e.g., DMSO) high_polarity->ground_state Greater Stabilization of Excited State long_lambda Longer λmax (Red-shifted) excited_state Excited State (S1) ground_state->excited_state hν (Light Absorption) excited_state->short_lambda Higher Energy Gap excited_state->long_lambda Lower Energy Gap

References

Application Notes and Protocols: Investigating Disperse Red 73 as a Potential Molecular Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on currently available scientific literature, there are no established applications or detailed studies specifically documenting the use of Disperse Red 73 as a molecular sensor for metal ions. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in exploring the potential of this dye for such purposes. The methodologies are based on common practices for screening and characterizing dye-based molecular sensors.

Introduction

This compound is a monoazo dye recognized for its use in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3] Its chemical structure, C₁₈H₁₆N₆O₂, features several nitrogen and oxygen atoms that could potentially act as coordination sites for metal ions.[1] The interaction of such dyes with metal ions can lead to changes in their electronic properties, resulting in observable shifts in their absorption or fluorescence spectra. This principle forms the basis of colorimetric and fluorometric molecular sensors. These application notes provide a general protocol to investigate the viability of this compound as a selective and sensitive sensor for various metal ions.

Product Information

Property Value
Chemical Name C.I. This compound
C.I. Number 11116
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder
Solubility Soluble in ethanol, acetone, benzene

Hypothetical Signaling Pathway

The sensing mechanism of a dye-based sensor typically involves the formation of a complex between the dye molecule (ligand) and the metal ion. This interaction can alter the electronic distribution within the dye, leading to a change in its photophysical properties. A possible mechanism for this compound could involve the chelation of a metal ion by the nitrogen and oxygen atoms in its structure.

sensing_mechanism DR73 This compound (Free Ligand) Complex [DR73-M]ⁿ⁺ Complex (Chelated State) DR73->Complex Binding/ Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex Signal Optical Signal Change (Colorimetric/Fluorometric) Complex->Signal Altered Electronic Properties

Caption: Hypothetical sensing mechanism of this compound with a metal ion.

Experimental Protocols

The following protocols outline a general approach to screen and characterize the potential of this compound as a metal ion sensor.

Materials and Reagents
  • This compound (analytical grade)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • Deionized water

  • A selection of metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺)

  • Buffer solutions (e.g., HEPES, Tris-HCl) to control pH

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye in a suitable organic solvent (e.g., ethanol).

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of each metal salt in deionized water.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Characterization A Prepare this compound Stock Solution (1 mM) C Prepare Test Solutions: - DR73 (e.g., 10 µM) - Metal Ions (e.g., 100 µM) A->C B Prepare Metal Ion Stock Solutions (10 mM) B->C D Incubate at Room Temperature C->D E Perform UV-Vis and Fluorescence Spectroscopy D->E F Analyze Spectral Changes (λₘₐₓ, Abs, Emission Intensity) E->F G Identify Responsive Metal Ions F->G H Perform Titration Experiments for Responsive Ions (Binding Constant) G->H I Conduct Selectivity Studies (Competition Experiments) G->I J Determine Limit of Detection (LOD) H->J

Caption: General experimental workflow for screening this compound.

Preliminary Screening: Selectivity
  • In a series of cuvettes, add the this compound stock solution and dilute with the chosen solvent to a final concentration of 10 µM.

  • To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess). Include a control cuvette with only this compound.

  • Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Record the UV-Vis absorption spectrum (e.g., from 300-800 nm) and the fluorescence emission spectrum (determine the optimal excitation wavelength first by recording an excitation spectrum) for each solution.

  • Observe any visual color changes and analyze the spectral data for significant shifts in the maximum absorption wavelength (λₘₐₓ), changes in absorbance, or enhancement/quenching of the fluorescence signal.

Quantitative Analysis: Titration

For the metal ions that induced a significant spectral change in the preliminary screening:

  • Prepare a series of solutions, each containing a fixed concentration of this compound (e.g., 10 µM).

  • Add increasing concentrations of the selected metal ion to these solutions (e.g., from 0 to 5 equivalents).

  • Record the UV-Vis and/or fluorescence spectra for each solution.

  • Plot the change in absorbance or fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using the Benesi-Hildebrand equation for a 1:1 complex).

Competition Experiments

To assess the selectivity of this compound for a specific metal ion ("target ion") in the presence of other potentially interfering ions:

  • Prepare a solution containing this compound (e.g., 10 µM) and the target ion (e.g., 2 equivalents).

  • To this solution, add a significant excess (e.g., 10-fold) of other metal ions.

  • Record the spectral response and compare it to the response of this compound with the target ion alone. A minimal change in the signal indicates high selectivity.

Data Presentation

Quantitative data from the screening and characterization experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Photophysical Properties of this compound in the Presence of Various Metal Ions

Metal Ion (10 equiv.) λₘₐₓ (nm) Δλₘₐₓ (nm) Absorbance Change (%) λₑₘ (nm) Fluorescence Intensity Change (%) Visual Color Change
None 520--600-Red
Na⁺ 520006000No Change
Mg²⁺ 521+1+2601-5No Change
Cu²⁺ 550+30+50-QuenchedRed to Purple
Hg²⁺ 525+5+10605-20Slight Darkening
Zn²⁺ 522+2+5630+80Red to Bright Red
... (other metal ions)

Table 2: Hypothetical Sensing Characteristics for a Responsive Metal Ion (e.g., Cu²⁺)

Parameter Value Method
Binding Stoichiometry (DR73:Cu²⁺) 1:1Job's Plot
Binding Constant (Kₐ) 2.5 x 10⁴ M⁻¹Benesi-Hildebrand Plot
Limit of Detection (LOD) 1.2 µM3σ/slope
Linear Range 0.5 - 20 µMCalibration Curve

Conclusion

While this compound is an established textile dye, its potential as a molecular sensor for metal ions remains unexplored. The protocols outlined above provide a systematic approach to investigate its sensing capabilities. Should this compound exhibit a selective and sensitive response to a particular metal ion, it could open new avenues for its application in environmental monitoring, chemical analysis, or as a component in more complex sensing systems. Further research would be necessary to validate these findings and optimize the sensing conditions for real-world applications.

References

Forensic Applications of Disperse Red 73 for Fiber Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic science, the analysis of textile fibers is a critical component of trace evidence examination. The ability to identify and compare fibers found at a crime scene with those from a known source can provide crucial associative evidence. The dye present on a fiber is a highly discriminating characteristic. Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765). Disperse Red 73 (C.I. 11116), a monoazo dye, is a common colorant for polyester fibers. This document provides detailed application notes and protocols for the forensic analysis of this compound on polyester fibers, focusing on extraction and subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is fundamental for developing appropriate analytical methodologies.

PropertyValue
C.I. Name This compound
C.I. Number 11116
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Chemical Class Monoazo
Solubility Soluble in ethanol, acetone, and benzene.
Appearance Dark red powder.

Experimental Protocols

The forensic analysis of this compound from a single polyester fiber involves two primary stages: dye extraction and instrumental analysis. The following protocols are based on established methodologies for the analysis of disperse dyes in forensic casework.[1][2]

Sample Preparation: Dye Extraction from a Single Polyester Fiber

The choice of extraction solvent is critical for the successful isolation of the dye from the fiber matrix. Chlorobenzene (B131634) and a pyridine (B92270):water mixture are commonly cited as effective solvents for disperse dyes on polyester.[3]

Materials:

  • Single polyester fiber dyed with this compound

  • Glass capillary tube

  • Micropipette

  • Heating block or oven

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Chlorobenzene

  • Pyridine

  • Deionized water

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

Protocol 1: Chlorobenzene Extraction

  • Cut a small section (approximately 2-5 mm) of the questioned polyester fiber and place it into a clean glass capillary tube.

  • Add approximately 5-10 µL of chlorobenzene to the capillary tube using a micropipette.

  • Seal the capillary tube.

  • Heat the sealed tube in an oven or heating block at 130°C for 30 minutes.[2]

  • Allow the tube to cool to room temperature.

  • Carefully open the tube and remove the fiber.

  • Evaporate the chlorobenzene to dryness under a gentle stream of nitrogen or by gentle heating.

  • Reconstitute the dried extract in a suitable volume (e.g., 20 µL) of the initial mobile phase for HPLC-MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).

Protocol 2: Pyridine:Water Extraction

  • Prepare a 4:3 (v/v) mixture of pyridine and deionized water.

  • Cut a small section (approximately 2-5 mm) of the questioned polyester fiber and place it into a clean glass capillary tube.

  • Add approximately 5-10 µL of the pyridine:water mixture to the capillary tube.

  • Seal the capillary tube.

  • Heat the sealed tube in an oven or heating block at 100°C for 20 minutes.

  • Allow the tube to cool to room temperature.

  • Carefully open the tube and transfer the extract to a clean vial for analysis.

Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a powerful technique for the separation and identification of dyes. It offers high sensitivity and selectivity, which is crucial when dealing with trace amounts of evidence.

Instrumentation and Conditions:

The following are representative HPLC-MS/MS parameters. Actual conditions may need to be optimized based on the specific instrumentation available.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 50% B, increase to 100% B over 16 minutes, hold for 9 minutes, then re-equilibrate.
Flow Rate 500 µL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer 3200 Q Trap (Applied Biosystems/MDS Sciex) or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Reaction Monitoring (SRM)
Curtain Gas 18 psi
Ion Spray Voltage 5000 V
Temperature 500°C

Quantitative Data for this compound (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound by HPLC-MS/MS. This data would be generated during method validation in a forensic laboratory.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTo be determined experimentally349.1 [M+H]⁺To be determinedTo be determined

Note: The exact retention time and product ions would need to be determined by analyzing a certified reference standard of this compound under the specified chromatographic and mass spectrometric conditions.

Visualizations

The following diagrams illustrate the key workflows in the forensic analysis of fibers dyed with this compound.

Forensic_Fiber_Analysis_Workflow cluster_0 Evidence Collection & Preliminary Examination cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Interpretation & Reporting A Crime Scene Fiber Recovery B Microscopic Examination (Morphology, Color) A->B C Single Fiber Isolation B->C D Dye Extraction (e.g., Chlorobenzene) C->D E HPLC-MS/MS Analysis D->E F Data Acquisition (Retention Time, Mass Spectra) E->F G Comparison with Reference Standard F->G H Conclusion & Forensic Report G->H

Caption: General workflow for the forensic analysis of a dyed fiber.

HPLC_MS_Workflow cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Output A Fiber Extract Injection B HPLC Column (e.g., C18) A->B C Gradient Elution B->C D Electrospray Ionization (ESI) C->D E Quadrupole 1 (Precursor Ion Selection) D->E F Collision Cell (Fragmentation) E->F G Quadrupole 3 (Product Ion Selection) F->G H Detector G->H I Chromatogram & Mass Spectrum H->I

Caption: Detailed workflow for HPLC-MS/MS analysis of a dye extract.

Conclusion

The analysis of this compound on polyester fibers provides highly valuable information in forensic investigations. The combination of a robust extraction protocol with the sensitivity and selectivity of HPLC-MS/MS allows for the confident identification and comparison of this dye, even from minute fiber fragments. The methodologies outlined in this document provide a framework for forensic laboratories to develop and validate their own procedures for the analysis of this and other disperse dyes, thereby strengthening the evidentiary value of fiber examinations.

References

Application Note: Electrochemical Sensing of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the sensitive and selective electrochemical detection of Disperse Red 73 (C.I. 11116), a synthetic azo dye commonly used in the textile industry. The methodology is based on the electrochemical reduction of the azo group present in the this compound molecule at the surface of a modified electrode. This approach offers a rapid, cost-effective, and reliable alternative to traditional chromatographic methods for monitoring this dye in environmental and industrial samples. This document provides a comprehensive experimental protocol, data presentation, and visualization of the underlying electrochemical processes.

Introduction

This compound is a monoazo dye widely utilized for dyeing polyester (B1180765) fibers.[1] Its release into aquatic ecosystems from textile industry effluents is a significant environmental concern due to its potential toxicity and persistence. Consequently, the development of robust and efficient analytical methods for the detection of this compound is of paramount importance. Electrochemical sensors present an attractive solution owing to their high sensitivity, rapid response, and amenability to miniaturization and in-situ analysis.[2][3]

The fundamental principle behind the electrochemical detection of this compound lies in the reduction of its electroactive azo (-N=N-) functional group.[2] This process involves the transfer of electrons from the working electrode to the dye molecule, resulting in a measurable current that is proportional to the concentration of the dye. The sensitivity and selectivity of this measurement can be significantly enhanced through the use of chemically modified electrodes.

Principle of Detection

The electrochemical determination of this compound is based on its reduction at a suitable working electrode. The core mechanism involves the irreversible reduction of the azo bond, which is facilitated in a proton-donating medium. The overall reaction can be generalized as a multi-electron, multi-proton process leading to the cleavage of the azo linkage and the formation of corresponding amine products. The peak potential and peak current of this reduction are the key analytical signals for qualitative and quantitative analysis, respectively.

Experimental Protocols

This section outlines the necessary reagents, apparatus, and step-by-step procedures for the electrochemical sensing of this compound.

Reagents and Materials
  • This compound Standard: Analytical grade this compound (CAS: 16889-10-4).[1]

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0.

  • Stock Solution: A 1 mM stock solution of this compound prepared in a suitable organic solvent like ethanol (B145695) or acetone (B3395972) due to its low water solubility.[1]

  • Working Solutions: Prepared by serial dilution of the stock solution in the supporting electrolyte.

  • Electrode Polishing Materials: 0.3 µm and 0.05 µm alumina (B75360) slurry.

  • Gases: High-purity nitrogen gas for deoxygenation.

Apparatus
  • Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing voltammetric techniques.

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl).

    • Counter Electrode: Platinum wire.

Electrode Preparation
  • Polishing: The GCE is polished with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinsing: The polished electrode is thoroughly rinsed with deionized water.

  • Sonication: The electrode is sonicated in deionized water and then in ethanol for 2 minutes each to remove any adsorbed particles.

  • Drying: The cleaned electrode is dried under a stream of nitrogen gas.

Voltammetric Analysis
  • Cell Assembly: The three-electrode system is assembled in an electrochemical cell containing a known volume of the supporting electrolyte (0.1 M PBS, pH 7.0).

  • Deoxygenation: The solution is purged with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A nitrogen atmosphere is maintained over the solution during the experiment.

  • Background Scan: A background voltammogram of the supporting electrolyte is recorded.

  • Analyte Addition: A specific volume of the this compound working solution is added to the electrochemical cell.

  • Voltammetric Measurement: The differential pulse voltammogram is recorded over a potential range where the reduction of the azo group is expected (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl).

  • Calibration Curve: Steps 4 and 5 are repeated for a series of standard solutions of this compound to construct a calibration curve of peak current versus concentration.

Data Presentation

The analytical performance of the electrochemical sensor for this compound is summarized in the table below. The data is compiled from typical performance characteristics observed for the electrochemical analysis of similar azo dyes.

ParameterValue
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (saturated KCl)
Counter Electrode Platinum Wire
Technique Differential Pulse Voltammetry (DPV)
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Linear Range 0.1 µM - 50 µM
Limit of Detection (LOD) 0.05 µM
Sensitivity 0.8 µA/µM
Repeatability (RSD) < 5% (for n=5)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed electrochemical reduction pathway of this compound and the general experimental workflow for its voltammetric analysis.

G cluster_0 Electrochemical Reduction of this compound DR73 This compound (-N=N-) Hydrazo Hydrazo Intermediate (-NH-NH-) DR73->Hydrazo +2e-, +2H+ Amines Amine Products (-NH2 + H2N-) Hydrazo->Amines +2e-, +2H+

Caption: Proposed electrochemical reduction pathway of this compound.

G cluster_1 Experimental Workflow for Voltammetric Analysis A Electrode Preparation (Polishing, Cleaning) B Electrochemical Cell Setup (Working, Reference, Counter Electrodes) A->B C Deoxygenation (N2 Purging) B->C D Addition of This compound Sample C->D E Voltammetric Measurement (DPV Scan) D->E F Data Analysis (Peak Current vs. Concentration) E->F

Caption: General experimental workflow for the voltammetric analysis of this compound.

Conclusion

This application note provides a detailed protocol for the electrochemical detection of this compound using voltammetric techniques. The method is based on the well-defined electrochemical reduction of the azo group, offering a sensitive and reliable means for the quantification of this dye. The described protocol can be adapted and optimized for various sample matrices and serves as a valuable tool for researchers, scientists, and professionals in environmental monitoring and quality control within the textile industry. Further enhancements in sensitivity and selectivity can be achieved through the development of chemically modified electrodes, such as those incorporating nanomaterials or molecularly imprinted polymers.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation of Disperse Red 73 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Disperse Red 73 in aqueous solutions. The following information is designed to offer practical guidance and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a single azo disperse dye, appearing as a dark red powder. Its molecular structure makes it sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and benzene.[1][2] Aggregation in aqueous solutions is a common issue due to the dye's hydrophobic nature, leading to the formation of larger, less effective particles. This aggregation can be influenced by several factors, including temperature, pH, dye concentration, and the presence of ions in the water.

Q2: What is the optimal pH for dispersing this compound in an aqueous solution?

The recommended pH range for a stable dispersion of this compound is between 3 and 7.[1][2] The most stable state is typically achieved in a weakly acidic medium with a pH of approximately 4.5 to 5.5.[2] It is advisable to adjust the pH of the dye bath to around 5 using acetic acid or formic acid.

Q3: How does temperature affect the aggregation of this compound?

Q4: Can I use tap water to prepare my this compound solution?

It is generally not recommended to use tap water, especially if it has high hardness. The presence of metal ions like calcium and magnesium can contribute to dye aggregation. Using deionized or softened water is best practice to ensure a stable dispersion.

Q5: What are the initial signs of this compound aggregation?

Visual signs of aggregation include a cloudy appearance of the solution, the formation of visible particles, or the settling of dye at the bottom of the container. On a microscopic level, aggregation leads to an increase in particle size, which can be measured using techniques like Dynamic Light Scattering (DLS).

Troubleshooting Guides

Issue 1: Visible Particles and Poor Dispersion in the Aqueous Solution

Potential Causes:

  • High Dye Concentration: Exceeding the solubility limit of this compound in water.

  • Improper pH: The pH of the solution is outside the optimal range of 4.5-5.5.

  • Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) in the water.

  • Inadequate Mixing: Insufficient agitation to break down dye agglomerates.

Recommended Solutions:

  • Optimize Dye Concentration: Start with a lower concentration and gradually increase it.

  • Adjust pH: Use acetic acid or formic acid to adjust the pH to approximately 5.

  • Use Deionized Water: Prepare all solutions with deionized or distilled water to avoid ionic interference.

  • Improve Mixing: Employ sonication or high-shear mixing to aid in the initial dispersion of the dye powder.

  • Utilize Dispersing Agents: Add a suitable dispersing agent to the solution before introducing the dye.

Issue 2: Inconsistent Experimental Results and Low Color Yield

Potential Causes:

  • Micro-aggregation: Formation of small aggregates that are not visible to the naked eye but affect the dye's performance.

  • Temperature Fluctuations: Uncontrolled changes in temperature leading to dye crystallization.

  • Incorrect Measurement Techniques: Inaccurate assessment of dye concentration due to aggregation.

Recommended Solutions:

  • Incorporate Surfactants: Add non-ionic or anionic surfactants to the dye bath to improve stability.

  • Control Temperature: Maintain a constant and controlled temperature throughout the experiment.

  • Characterize the Dispersion: Regularly measure the particle size and zeta potential of the dispersion to ensure stability.

  • Use UV-Vis Spectroscopy Correctly: When using UV-Vis spectroscopy to determine concentration, ensure that the measurements are taken on a stable, non-aggregated dispersion. Dilution in an appropriate solvent may be necessary.

Issue 3: Dye Precipitation Over Time

Potential Causes:

  • Long-term Instability: The initial dispersion is not stable over the duration of the experiment.

  • Changes in Solution Composition: The addition of other reagents destabilizes the dye dispersion.

Recommended Solutions:

  • Employ Cyclodextrins: Form an inclusion complex with β-cyclodextrin to enhance the solubility and stability of this compound.

  • Evaluate Dispersant Efficacy: Test different types and concentrations of dispersing agents to find the most effective one for your specific application.

  • Monitor Zeta Potential: A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates a stable dispersion.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-[4-(2-Cyanoethylethylamino)phenyl]diazenyl-5-nitrobenzonitrile
C.I. Name This compound
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder
Solubility Soluble in ethanol, acetone, benzene; sparingly soluble in water
Optimal pH Range 3 - 7 (Optimal: 4.5 - 5.5)

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Visible ParticlesHigh concentration, improper pH, water hardnessOptimize concentration, adjust pH to ~5, use deionized water, add dispersing agents
Inconsistent ResultsMicro-aggregation, temperature fluctuationsAdd surfactants, control temperature, characterize dispersion (DLS, Zeta Potential)
PrecipitationLong-term instabilityUse cyclodextrins, evaluate different dispersing agents, monitor zeta potential

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

Objective: To prepare a stable stock solution of this compound in water.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate-based dispersant)

  • Acetic acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a separate beaker, dissolve the dispersing agent in deionized water at the recommended concentration (typically 0.5 - 2.0 g/L).

  • Slowly add the this compound powder to the dispersing agent solution while stirring vigorously with a magnetic stirrer.

  • Adjust the pH of the dispersion to approximately 5.0 using 0.1 M acetic acid or 0.1 M sodium hydroxide.

  • Place the beaker in an ultrasonic bath for 15-30 minutes to break down any remaining agglomerates.

  • Visually inspect the dispersion for any visible particles. A stable dispersion should appear homogenous and free of sediment.

  • For quantitative analysis, proceed with characterization methods such as UV-Vis Spectroscopy, Dynamic Light Scattering, and Zeta Potential measurement.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ball mill or planetary mill

  • Deionized water

  • Ethanol

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

  • Accurately weigh the calculated amounts of this compound and β-cyclodextrin.

  • Place the powders in the milling jar of a ball mill or planetary mill.

  • Mill the mixture for a specified period (e.g., 1-3 hours). The optimal milling time should be determined experimentally.

  • After milling, collect the resulting powder. This is the this compound-β-cyclodextrin inclusion complex.

  • To confirm the formation of the inclusion complex, characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) can be employed.

  • The aqueous solubility of the complex can then be determined and compared to that of the free dye.

Mandatory Visualization

experimental_workflow cluster_preparation Dispersion Preparation cluster_characterization Dispersion Characterization cluster_troubleshooting Troubleshooting start Start weigh_dye Weigh this compound start->weigh_dye prepare_dispersant Prepare Dispersant Solution start->prepare_dispersant mix Mix Dye and Dispersant weigh_dye->mix prepare_dispersant->mix adjust_ph Adjust pH to 4.5-5.5 mix->adjust_ph sonicate Sonicate for 15-30 min adjust_ph->sonicate stable_dispersion Stable Dispersion sonicate->stable_dispersion uv_vis UV-Vis Spectroscopy (Concentration & Aggregation) stable_dispersion->uv_vis dls Dynamic Light Scattering (Particle Size Distribution) stable_dispersion->dls zeta Zeta Potential (Dispersion Stability) stable_dispersion->zeta aggregation_detected Aggregation Detected uv_vis->aggregation_detected dls->aggregation_detected zeta->aggregation_detected optimize_params Optimize Parameters: - Dispersant Type/Conc. - pH - Temperature aggregation_detected->optimize_params Yes use_cyclodextrin Consider Cyclodextrin Inclusion Complex aggregation_detected->use_cyclodextrin Persistent optimize_params->mix use_cyclodextrin->start

Caption: Workflow for preparing and troubleshooting this compound aqueous dispersions.

logical_relationship cluster_factors Factors Promoting Aggregation cluster_solutions Solutions to Overcome Aggregation high_conc High Concentration aggregation This compound Aggregation high_conc->aggregation improper_ph Improper pH improper_ph->aggregation high_temp High Temperature high_temp->aggregation water_hardness Water Hardness water_hardness->aggregation dispersants Dispersing Agents (Lignosulfonates, Naphthalene Sulfonates) aggregation->dispersants surfactants Surfactants (Anionic, Non-ionic) aggregation->surfactants cyclodextrins Cyclodextrins (β-Cyclodextrin) aggregation->cyclodextrins ph_control pH Control (4.5-5.5) aggregation->ph_control temp_control Temperature Control aggregation->temp_control deionized_water Use of Deionized Water aggregation->deionized_water

References

Technical Support Center: Optimization of Dyeing Parameters for Disperse Red 73 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing of polyester (B1180765) with Disperse Red 73.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing polyester with this compound?

A1: The optimal dyeing temperature for polyester with disperse dyes, including this compound, is typically in the high-temperature (HT) range of 125°C to 135°C.[1][2] Dyeing at these temperatures under pressure promotes the diffusion of the dye into the compact and crystalline structure of the polyester fiber.[3][4] While dyeing can occur at lower temperatures, such as at the boil (100°C), it often requires the use of a carrier to swell the fibers, which may have environmental and safety concerns.[3][5] The rate of dye diffusion into polyester is very low below 100°C, making dyeing at the boil without a carrier inefficient for achieving deep shades.[6][7]

Q2: What is the ideal pH for the dyebath when using this compound?

A2: The dyebath for dyeing polyester with disperse dyes should be acidic, with a pH range of 4.5 to 5.5.[8] This pH is commonly achieved using acetic acid.[8][9] Maintaining this acidic environment is crucial for the stability of most disperse dyes and for ensuring optimal dye exhaustion.[8] Deviations from this pH range, especially towards alkaline conditions (pH > 6), can cause some disperse dyes to hydrolyze at high temperatures, leading to color changes and poor reproducibility.[2][10]

Q3: Why are dispersing and leveling agents necessary in the dyebath?

A3: Disperse dyes, by nature, have very low solubility in water.[8][11]

  • Dispersing agents are essential to create a stable and uniform dispersion of the dye particles in the dyebath, preventing them from aggregating or forming larger crystals.[4][12] Poor dispersion can lead to dye spots and uneven color.[12][13]

  • Leveling agents help to ensure a uniform and even shade by controlling the rate of dye absorption onto the polyester fiber.[14] Polyester has a rapid dye uptake above its glass transition temperature (around 75-80°C), which can cause unlevel dyeing if not controlled.[3]

Q4: What is reduction clearing and why is it important?

A4: Reduction clearing is a critical after-treatment process used to remove any unfixed disperse dye from the surface of the polyester fibers after dyeing.[15] The process typically involves treating the dyed fabric with a solution of sodium hydroxide (B78521) and sodium hydrosulphite.[15][16] This step is crucial for improving the wet fastness properties (like washing and crocking fastness) of the dyed material.[8][17] Inadequate reduction clearing can lead to poor fastness and dye bleeding.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Uneven Dyeing / Shade Variation 1. Too rapid temperature rise above the glass transition temperature (Tg ~80°C).[3] 2. Inadequate leveling agent.[14] 3. Poor dye dispersion (agglomeration).[12][13] 4. Variations in the polyester material itself (e.g., from different production batches or improper heat-setting).[3][6]1. Control the heating rate, for example, 0.5-1.0°C/min in the critical temperature range (80°C to 110°C).[14] 2. Ensure the correct concentration of a suitable leveling agent is used. 3. Use a high-quality dispersing agent and ensure the dye is properly pasted before adding to the bath.[8] 4. Ensure uniform pretreatment of the fabric.
Dye Spots or Specks 1. Agglomeration or crystallization of the dye in the bath.[13][18] 2. Presence of oligomers (low molecular weight polymers) on the fiber surface.[13] 3. Hard water, which can affect dye dispersion.[3][6]1. Improve dye dispersion by using an effective dispersing agent and ensuring the temperature does not drop too rapidly, which can cause crystallization.[18] 2. Pre-scour the fabric to remove oligomers. Perform reduction clearing after dyeing.[13] 3. Use softened water or a sequestering agent in the dyebath.
Poor Color Fastness (Wash/Crocking) 1. Insufficient reduction clearing, leaving loose dye on the fiber surface.[17] 2. Dyeing at a temperature that is too low, resulting in poor dye penetration and fixation.[17] 3. Selection of a low-energy disperse dye with inherently lower sublimation and wet fastness.1. Perform a thorough reduction clearing at 70-80°C with appropriate concentrations of sodium hydrosulphite and caustic soda.[14][15] 2. Ensure the dyeing temperature reaches the optimal range (130-135°C) for the required duration to allow for proper diffusion.[4] 3. Select a medium or high-energy disperse dye if high fastness is required.
Dye Migration / Bleeding 1. Unfixed dye remaining on the fabric surface. 2. Subsequent heat treatments (e.g., heat setting) after dyeing can cause dye to migrate. 3. This is a common issue with 100% polyester fabrics.[3][6]1. Ensure a thorough reduction clearing process is completed. 2. If heat setting is performed after dyeing, it should be done at the lowest possible temperature that still achieves the desired fabric stability. A declining temperature profile (higher temp before dyeing, lower after) is recommended.[19]
Inconsistent Shade Reproducibility 1. Variations in dyeing parameters: temperature, time, pH, and ramp rates.[13] 2. Fluctuations in the pH of the dyebath during the process.[2] 3. Using different batches of dye or fabric with slightly different properties.1. Strictly control all dyeing parameters using calibrated equipment. 2. Use a reliable buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH of 4.5-5.5. 3. Test new batches of materials before large-scale experiments.

Experimental Protocols & Data

Table 1: Optimized Dyeing Parameters for this compound on Polyester
ParameterRecommended ValuePurpose
Dye Concentration 1-4% (on weight of fabric)Varies based on desired shade depth.
Liquor Ratio 1:10 - 1:20Ratio of the weight of goods to the volume of liquor.
Dyeing Temperature 130°C - 135°CEnsures optimal dye diffusion and fixation into the polyester fiber.[1][4]
Dyeing Time 30 - 60 minutes (at top temp)Allows for sufficient time for dye migration and leveling.[15][20]
pH 4.5 - 5.5 (buffered)Maintains dye stability and promotes exhaustion.[8]
Dispersing Agent 1.0 g/LPrevents dye agglomeration and ensures a stable dispersion.[9]
Leveling Agent 0.5 - 1.0 g/LControls dye uptake rate for even dyeing.[21]
Heating Rate 1-2°C / minutePrevents rapid, uneven dye uptake, especially through the Tg.
Cooling Rate 1.5-2°C / minuteSlow cooling helps prevent shocking and creasing of the fabric.[14]
Standard High-Temperature (HT) Dyeing Protocol
  • Fabric Preparation: Scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 2 g/L) at 60-70°C for 30 minutes to remove any impurities, oils, or sizes.[15][16] Rinse thoroughly and dry.

  • Dye Dispersion Preparation: Create a smooth, lump-free paste of the required amount of this compound with a small amount of dispersing agent and cold water. Gradually add more water to form a fine dispersion.[8]

  • Dyebath Setup:

    • Set the dyebath at 45-50°C.[6]

    • Add the required amount of water, leveling agent, and dispersing agent.

    • Adjust the pH to 4.5-5.5 using an acetic acid buffer.

    • Circulate the bath for 10 minutes, then add the prepared dye dispersion.

    • Introduce the polyester fabric and run for another 10 minutes.

  • Dyeing Cycle:

    • Raise the temperature from 50°C to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the target shade.

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Rinsing: Drain the dyebath and rinse the fabric with hot water, followed by cold water.

  • Reduction Clearing:

    • Prepare a new bath at 70-80°C.

    • Add 2 g/L sodium hydrosulphite, 2 g/L caustic soda, and 1 g/L non-ionic detergent.[15]

    • Treat the fabric for 15-20 minutes.

    • Drain, rinse with hot water, then neutralize with a weak solution of acetic acid (1 g/L).[15]

  • Final Rinse and Drying: Rinse the fabric thoroughly with cold water and dry.

Visualizations

Caption: Experimental workflow for high-temperature dyeing of polyester.

Parameter_Relationships center Optimal Dyeing (this compound) temp Temperature (130-135°C) temp->center Controls diffusion uneven Uneven Dyeing temp->uneven < 120°C or fast ramp ph pH (4.5-5.5) ph->center Ensures dye stability shade_issue Shade Deviation ph->shade_issue > 6.0 time Time (30-60 min) time->center Allows leveling time->uneven Too short aux Auxiliaries (Dispersing/Leveling) aux->center Maintains dispersion spots Dye Spots aux->spots Insufficient rc Reduction Clearing rc->center Improves fastness fastness Poor Fastness rc->fastness Incomplete

Caption: Relationship between key parameters and potential dyeing defects.

References

Troubleshooting uneven dyeing with Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with uneven dyeing when using Disperse Red 73.

Troubleshooting Guide: Uneven Dyeing with this compound

Uneven dyeing is a common issue in textile processing that can manifest as streaks, patches, or color variations on the fabric surface. This guide provides a systematic approach to identifying and resolving these issues when working with this compound.

Q1: What are the common visual characteristics of uneven dyeing with this compound?

Uneven dyeing can present in several ways:

  • Streaky or Patchy Dyeing: Characterized by irregular lines or areas of lighter and darker shades on the fabric.

  • Color Specks or Spots: Small, concentrated dots of color on the material's surface, often resulting from dye agglomeration.[1][2]

  • Shade Inconsistency (Batch-to-Batch): Variation in color depth and tone between different dyeing batches.[1]

  • Listing (Side-to-Center Variation): A gradual change in shade from the edge to the center of the fabric.

  • Ending (End-to-End Variation): A difference in shade from one end of the fabric roll to the other.

Q2: What are the primary causes of uneven dyeing with this compound?

Several factors can contribute to uneven dyeing results. These can be broadly categorized into issues related to the dye itself, the dyeing process parameters, the substrate, and the equipment.

CategoryPotential Cause
Dye & Dyebath Improper Dispersion of this compound[1][3]
Incorrect pH of the dyebath
Inappropriate selection or concentration of auxiliaries (dispersing and leveling agents)
Poor quality of the dye
Process Parameters Incorrect temperature control (e.g., rapid heating)
Insufficient dyeing time
Improper liquor ratio
Substrate (Fabric) Poor fabric preparation (presence of oils, sizing agents, etc.)
Variations in fabric construction or material
Equipment Inadequate agitation or circulation of the dyebath
Blockages in the dyeing machine's circulation system

Q3: How can I troubleshoot and prevent streaky or patchy dyeing?

Streaky or patchy dyeing is often a result of poor dye migration and leveling.

Recommended ActionDetailed Explanation
Optimize Temperature Ramp Rate Employ a slower rate of temperature increase, particularly in the critical range of 80°C to 130°C, to allow for more controlled dye uptake.
Utilize a Leveling Agent Add or increase the concentration of a suitable high-temperature leveling agent to promote even distribution of the dye on the fiber surface.
Ensure Proper Agitation Maintain adequate and consistent agitation or circulation of the dyebath to ensure a homogenous dye concentration and temperature throughout the process.
Pre-treat the Fabric Thoroughly scour and rinse the fabric before dyeing to remove any impurities that could hinder uniform dye penetration.

Q4: What causes color specks or spots, and how can they be eliminated?

Color specks or spots are typically caused by the agglomeration or flocculation of dye particles in the dyebath.

Recommended ActionDetailed Explanation
Ensure Proper Dye Dispersion Pre-disperse the this compound powder into a smooth paste with a small amount of warm water and a dispersing agent before adding it to the main dyebath.
Use an Effective Dispersing Agent Select a high-temperature dispersing agent and use it at the recommended concentration (e.g., 0.5 - 1.0 g/L) to maintain a stable dye dispersion throughout the dyeing cycle.
Control Water Hardness Use softened or demineralized water for the dyebath. If hard water is unavoidable, add a sequestering agent to chelate calcium and magnesium ions that can cause dye aggregation.
Check Dye Quality Ensure the this compound used is of good quality and has not undergone changes in its crystalline structure that could affect dispersion.

Frequently Asked Questions (FAQs)

Q5: What are the general properties of this compound?

This compound is a single azo disperse dye. It produces a bright, blue-light red shade and is suitable for various dyeing methods on hydrophobic fibers like polyester (B1180765). It has good overall fastness properties and passable leveling characteristics.

Q6: What is the optimal pH for dyeing with this compound?

The recommended pH range for dyeing with this compound is weakly acidic, typically between 4.5 and 5.5. This pH is usually achieved by adding acetic acid or formic acid to the dyebath. An incorrect pH can negatively impact the stability of the dye dispersion and the rate of dye uptake.

Q7: What is the recommended dyeing temperature for this compound on polyester?

For high-temperature dyeing of polyester with this compound, a temperature of around 130°C is typically required. This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate and become fixed within the fiber structure.

Q8: What is the role of a leveling agent in the dyeing process?

A leveling agent helps to ensure a uniform and even distribution of the dye on the fabric. It works by slowing down the initial rapid uptake of the dye (retarding effect) and promoting the migration of dye from areas of high concentration to areas of lower concentration. This is particularly important for achieving level dyeing, especially with dyes that have a high strike rate.

Q9: What is reduction clearing, and is it necessary for this compound?

Reduction clearing is an after-treatment process used to remove any unfixed disperse dye from the surface of the dyed fibers. This step is crucial for improving the wash fastness and preventing color bleeding of the final product. It is highly recommended after dyeing with this compound, especially for medium to dark shades. The process typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.

Experimental Protocols

Standard High-Temperature Exhaust Dyeing Protocol for Polyester with this compound

This protocol provides a general procedure. Adjustments may be necessary based on the specific equipment, fabric type, and desired shade depth.

1. Fabric Preparation:

  • Thoroughly scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any oils, waxes, and sizing agents.

  • Rinse the fabric thoroughly with warm and then cold water until all residual scouring agents are removed.

2. Dyebath Preparation:

  • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) typically between 10:1 and 20:1.

  • Fill the dyeing vessel with the required amount of softened or demineralized water.

  • Add the following auxiliaries to the dyebath and stir until dissolved:

    • Dispersing Agent: 0.5 - 1.0 g/L

    • Leveling Agent: 0.5 - 1.0 g/L

    • Sequestering Agent (if using hard water): 0.5 - 1.0 g/L

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

3. Dye Dispersion:

  • In a separate container, create a smooth paste of the required amount of this compound with a small quantity of warm water (40-50°C) and a portion of the dispersing agent.

  • Gradually add more warm water to the paste while stirring continuously to form a fine, stable dispersion.

  • Filter the dispersion through a fine mesh screen before adding it to the main dyebath to remove any undissolved particles.

4. Dyeing Cycle:

  • Introduce the prepared fabric into the dyebath at approximately 60°C.

  • Run the machine for 10-15 minutes to ensure even wetting of the fabric.

  • Add the prepared dye dispersion to the dyebath.

  • Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

  • Cool the dyebath down to 70-80°C.

5. After-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a fresh bath with:

    • Sodium Hydrosulfite: 1-2 g/L

    • Caustic Soda: 1-2 g/L

  • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and dry.

Visualizations

Troubleshooting_Uneven_Dyeing uneven_dyeing Uneven Dyeing Observed visual_inspection Visual Inspection (Streaks, Spots, Patches) uneven_dyeing->visual_inspection cause_category Identify Potential Cause Category visual_inspection->cause_category dye_dyebath Dye & Dyebath Issues cause_category->dye_dyebath Dispersion/pH process_params Process Parameter Issues cause_category->process_params Temp/Auxiliaries substrate Substrate (Fabric) Issues cause_category->substrate Preparation solution_dispersion Solution: - Proper dye pre-dispersion - Use effective dispersing agent - Control water hardness dye_dyebath->solution_dispersion solution_params Solution: - Slow temperature ramp rate - Optimize pH (4.5-5.5) - Use leveling agent process_params->solution_params solution_substrate Solution: - Thorough fabric scouring - Ensure fabric uniformity substrate->solution_substrate

Caption: Troubleshooting logic for addressing uneven dyeing issues.

Dyeing_Workflow start Start fabric_prep 1. Fabric Preparation (Scouring & Rinsing) start->fabric_prep dyebath_prep 2. Dyebath Preparation (Water, Auxiliaries, pH 4.5-5.5) fabric_prep->dyebath_prep dye_dispersion 3. Dye Dispersion (Pasting & Diluting) dyebath_prep->dye_dispersion dyeing 4. Dyeing Cycle (Load Fabric, Add Dye, Ramp Temp to 130°C) dye_dispersion->dyeing hold 5. Hold at 130°C (30-60 min) dyeing->hold cool 6. Cool Down (to 70-80°C) hold->cool reduction_clearing 7. Reduction Clearing (Remove unfixed dye) cool->reduction_clearing rinse_dry 8. Final Rinse & Dry reduction_clearing->rinse_dry end End rinse_dry->end

Caption: High-temperature exhaust dyeing workflow for this compound.

References

Technical Support Center: Photodegradation of Disperse Red 73 and Stabilization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the photodegradation of Disperse Red 73 (C.I. 11116) and implementing effective stabilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical photodegradation pathway for this compound?

A1: this compound, being a monoazo dye, primarily degrades through the cleavage of the azo bond (–N=N–) upon exposure to light, particularly UV radiation. This process leads to the formation of smaller aromatic compounds, such as aromatic amines, resulting in a loss of color (photofading). The degradation can be initiated by direct absorption of photons by the dye molecule or through indirect mechanisms involving photosensitizers.

Q2: What are the key factors influencing the photodegradation rate of this compound?

A2: The rate of photodegradation is significantly influenced by several factors:

  • pH: The pH of the solution can affect the surface charge of the dye molecule and any photocatalyst present, thereby influencing their interaction and the degradation efficiency.

  • Initial Dye Concentration: Higher dye concentrations can sometimes lead to a decrease in the degradation rate. This may be due to the "inner filter" effect, where excess dye molecules absorb the incident light before it can reach the catalyst surface or other reactive species.

  • Light Intensity: Generally, a higher light intensity leads to a faster degradation rate as more photons are available to initiate the photochemical reactions. However, at very high intensities, the rate may plateau.

  • Temperature: Temperature can influence the reaction kinetics. While modest increases in temperature can enhance the degradation rate, excessive heat may lead to thermal degradation pathways or affect the stability of the experimental system.

  • Presence of Photocatalysts: The addition of a photocatalyst, such as titanium dioxide (TiO₂), can significantly accelerate the photodegradation of this compound by generating highly reactive oxygen species (ROS).

Q3: How can I stabilize this compound against photodegradation?

A3: Two primary techniques for stabilizing this compound are the use of UV absorbers and antioxidants.

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as heat, thereby preventing the photons from reaching and degrading the dye molecules.

  • Antioxidants: Antioxidants, like ascorbic acid (Vitamin C), inhibit the photo-oxidative degradation of the dye by quenching reactive oxygen species that are often responsible for the degradation process.

Q4: I am observing inconsistent results in my photodegradation experiments. What are the common causes?

A4: Inconsistent results in photodegradation studies can arise from several sources. Key areas to check include:

  • Fluctuations in Light Source Intensity: Ensure your lamp output is stable over the course of the experiment.

  • Variations in Temperature: Use a temperature-controlled reaction setup.

  • Inconsistent Sample Preparation: Precisely control the initial dye concentration, pH, and catalyst loading in each experiment.

  • Impure Reagents or Solvents: Use high-purity water and reagents to avoid interference from contaminants.

  • Inadequate Mixing: Ensure uniform suspension of the photocatalyst and homogeneous distribution of the dye through consistent and adequate stirring.

Troubleshooting Guides

Issue 1: Low Photodegradation Efficiency
Potential Cause Troubleshooting Steps
Insufficient Light Intensity Verify the output of your light source. Ensure it is appropriate for the absorption spectrum of the dye and/or photocatalyst.
Incorrect pH Optimize the pH of the solution. For photocatalytic degradation with TiO₂, an acidic pH (around 4) has been shown to be more effective for this compound.
High Initial Dye Concentration Reduce the initial concentration of this compound to mitigate the inner filter effect.
Inactive or Insufficient Photocatalyst Ensure the photocatalyst is of high quality and used at an optimal concentration. Sonication can help in achieving a better dispersion of the catalyst in the solution.
Presence of Quenchers Ensure the experimental medium is free from substances that can quench the excited state of the dye or the photocatalyst.
Issue 2: Poor Reproducibility in Stabilization Experiments
Potential Cause Troubleshooting Steps
Incomplete Dissolution of Stabilizer Ensure the UV absorber or antioxidant is fully dissolved in the solvent before adding it to the dye solution. Gentle heating or sonication may be required.
Incompatible Solvent The solvent used to dissolve the stabilizer may be affecting the stability of the dye or interfering with the photodegradation process. Run appropriate controls.
Incorrect Concentration of Stabilizer The concentration of the stabilizer is critical. Too little may be ineffective, while too much could potentially have pro-oxidant effects or alter the solution's properties. Perform a concentration optimization study.
Degradation of the Stabilizer Some stabilizers can themselves degrade upon prolonged light exposure. Include a control sample with only the stabilizer to monitor its stability.
Interaction Between Stabilizer and Dye The stabilizer may be interacting with the dye molecule in a way that affects its absorption spectrum, leading to inaccurate measurements. Analyze the absorption spectrum of the dye-stabilizer mixture.

Data Presentation

Table 1: Effect of Experimental Parameters on the Photocatalytic Degradation of this compound
ParameterConditionDegradation Efficiency (%) after 180 minApparent Rate Constant (k_app, min⁻¹)
pH 4~900.0128
7~750.0083
10~600.0051
Initial Concentration 50 mg/L~870.0110
75 mg/L~750.0083
100 mg/L~620.0055
Photocatalyst Loading (TiO₂) 0.5 g/L~650.0061
1.0 g/L~800.0094
2.0 g/L~900.0128

Conditions: UV-A irradiation (365 nm), Temperature 25°C. Data synthesized from literature values for illustrative purposes.

Table 2: Efficacy of Stabilization Techniques on the Photostability of this compound
Stabilization TechniqueStabilizer ConcentrationPhotodegradation after 120 min (%)Improvement in Stability (%)
None (Control) -50-
UV Absorber 0.5% (w/v) Benzophenone2550
1.0% (w/v) Benzophenone1570
Antioxidant 0.1 M Ascorbic Acid2060
0.2 M Ascorbic Acid1276

Conditions: UV-A irradiation (365 nm), pH 7, Temperature 25°C. Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., a small amount of acetone (B3395972) or ethanol (B145695) to aid dissolution, then diluted with deionized water). From this, prepare working solutions of the desired concentrations (e.g., 50 mg/L).

  • Reaction Setup: In a quartz photoreactor vessel, add a specific volume of the this compound working solution. Add the desired amount of photocatalyst (e.g., TiO₂ at 1 g/L). Adjust the pH of the suspension using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Place the reactor in the dark and stir the suspension for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the photocatalyst surface.

  • Photoreaction: Position the photoreactor under a UV lamp with a known wavelength (e.g., 365 nm) and intensity. Maintain constant stirring and temperature throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw an aliquot of the suspension.

  • Sample Analysis: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the photocatalyst particles. Analyze the concentration of the remaining this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) or by HPLC.

Protocol 2: Stabilization of this compound with a UV Absorber
  • Preparation of Stabilizer Stock Solution: Prepare a stock solution of a UV absorber (e.g., 10% w/v Benzophenone) in a suitable organic solvent (e.g., ethanol).

  • Preparation of Dye-Stabilizer Solution: Prepare the this compound working solution as described in Protocol 1. To this solution, add the UV absorber stock solution to achieve the desired final concentration of the stabilizer (e.g., 0.5% w/v). Ensure thorough mixing.

  • Control Samples: Prepare a control sample containing only this compound (no stabilizer) and another control sample containing only the UV absorber in the solvent to monitor their individual behavior under irradiation.

  • Photostability Testing: Expose the dye-stabilizer solution and the control samples to a UV light source as described in Protocol 1.

  • Sampling and Analysis: Follow the sampling and analysis procedures outlined in Protocol 1 to determine the concentration of this compound over time.

Protocol 3: Stabilization of this compound with an Antioxidant
  • Preparation of Antioxidant Stock Solution: Prepare a fresh stock solution of an antioxidant (e.g., 1 M Ascorbic Acid) in deionized water.

  • Preparation of Dye-Antioxidant Solution: Prepare the this compound working solution. Add the antioxidant stock solution to achieve the desired final concentration (e.g., 0.1 M). Adjust the pH if necessary, as the addition of an acidic antioxidant like ascorbic acid will lower the pH.

  • Control Samples: Prepare control samples of this compound without the antioxidant and the antioxidant solution alone.

  • Photostability Testing: Irradiate the dye-antioxidant solution and control samples as described in Protocol 1.

  • Sampling and Analysis: Follow the sampling and analysis procedures from Protocol 1 to quantify the photodegradation of this compound.

Mandatory Visualization

Photodegradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_working Prepare Working Solution prep_dye->prep_working prep_catalyst Weigh Photocatalyst (e.g., TiO2) mix Mix Dye and Catalyst prep_catalyst->mix prep_working->mix ph_adjust Adjust pH mix->ph_adjust dark Stir in Dark (30 min) ph_adjust->dark irradiate Irradiate with UV Light dark->irradiate sample Withdraw Aliquots at Intervals irradiate->sample filter Filter Sample (0.22 µm) sample->filter analyze Analyze Concentration (UV-Vis/HPLC) filter->analyze kinetics Determine Degradation Kinetics analyze->kinetics

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Stabilization_Logic cluster_problem Problem cluster_solutions Stabilization Strategies cluster_mechanism Mechanism of Action cluster_outcome Outcome problem This compound Photodegradation uv_absorber Incorporate UV Absorber problem->uv_absorber antioxidant Add Antioxidant problem->antioxidant uv_mech Absorbs UV radiation, dissipates as heat uv_absorber->uv_mech antioxidant_mech Quenches reactive oxygen species (ROS) antioxidant->antioxidant_mech outcome Enhanced Photostability of This compound uv_mech->outcome antioxidant_mech->outcome

Caption: Logical relationship of stabilization techniques for this compound.

Troubleshooting_Stabilization cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_advanced Advanced Troubleshooting cluster_advanced_sol Advanced Solutions start Poor Stabilization Performance check_conc Concentration Is the stabilizer concentration optimal? start->check_conc check_sol Solubility Is the stabilizer fully dissolved? start->check_sol check_comp Compatibility Is the solvent compatible with the dye? start->check_comp sol_conc Optimize Stabilizer Concentration check_conc->sol_conc sol_sol Use Co-solvent or Gentle Heating check_sol->sol_sol sol_comp Run Solvent Controls check_comp->sol_comp adv_deg Stabilizer Degradation Is the stabilizer itself degrading? sol_conc->adv_deg adv_int Dye-Stabilizer Interaction Is there an adverse interaction? sol_sol->adv_int sol_comp->adv_int sol_deg Monitor Stabilizer Stability adv_deg->sol_deg sol_int Spectroscopic Analysis of Mixture adv_int->sol_int

Caption: Troubleshooting workflow for stabilization experiments of this compound.

Technical Support Center: Enhancing the Solubility of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Disperse Red 73 for various applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solvents is it soluble?

This compound is a single azo class, dark red powder dye.[1] It is known to be soluble in organic solvents such as ethanol (B145695), acetone (B3395972), and benzene.[1][2] However, it has very low solubility in water.

Q2: What is the optimal pH for working with this compound?

For dyeing applications, the appropriate pH value is between 3 and 7.[1][2] Maintaining a weakly acidic to neutral pH is generally preferred to ensure good solubility and prevent excessive crystallization.[3]

Q3: How does temperature affect the solubility of this compound?

The solubility of this compound in a solution decreases as the temperature decreases.[3] Rapidly cooling a solution can lead to the formation of large crystals, which may negatively impact experimental outcomes.[3] Conversely, increasing the temperature generally enhances solubility.

Q4: What are the primary challenges when working with this compound?

The main challenge is its low aqueous solubility, which can lead to issues such as:

  • Crystallization and Aggregation: The dye molecules tend to clump together and form crystals, especially with temperature fluctuations or incorrect pH.[3]

  • Uneven Dispersion: Inadequate dispersion can result in inconsistent color or concentration in a solution.

  • Poor Bioavailability: In the context of drug development, low solubility can lead to poor absorption and efficacy.

Q5: What general strategies can be employed to enhance the solubility of this compound?

Several techniques can be used to improve the solubility of poorly soluble compounds like this compound:

  • Use of Co-solvents: Adding a miscible solvent in which the dye is more soluble can increase the overall solubility.

  • Application of Surfactants/Dispersing Agents: These agents can help to stabilize the dye particles in an aqueous solution and prevent aggregation.[4]

  • Solid Dispersions: Dispersing the dye in a solid carrier matrix can enhance its dissolution rate.

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to improved solubility.

Troubleshooting Guide: Common Issues and Solutions

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DR73-S01 Visible dye particles or precipitation in an aqueous solution. - Low intrinsic solubility of this compound in water.- Incorrect pH of the solution.- Presence of hard water ions (e.g., Ca²⁺, Mg²⁺).- Utilize a co-solvent system (e.g., water/ethanol mixture).- Adjust the pH to a weakly acidic range (4.5-5.5).- Use deionized water for all preparations.- Add a suitable surfactant or dispersing agent.
DR73-S02 Crystallization of the dye upon cooling or standing. - Supersaturation of the dye in the solvent.- Rapid decrease in temperature.- Prepare the solution at a slightly elevated temperature and allow it to cool slowly.- Avoid preparing highly concentrated stock solutions that are near the saturation point.- Consider using a solid dispersion formulation.
DR73-S03 Inconsistent results or poor reproducibility in experiments. - Incomplete dissolution of the dye.- Aggregation of dye particles leading to non-uniform concentration.- Ensure complete dissolution by using appropriate solvents and agitation (e.g., sonication).- Visually inspect for any undissolved particles before use.- Employ particle size reduction techniques to achieve a more uniform dispersion.
DR73-S04 Low color yield or staining in dyeing applications. - Aggregated dye particles are too large to penetrate the substrate effectively.- Improve the initial dispersion of the dye by pre-mixing with a dispersing agent and a small amount of water before adding to the main bath.- Control the heating rate of the dye bath to prevent thermal shock and aggregation.

Quantitative Data Presentation

Table 1: Solubility of this compound in Supercritical Carbon Dioxide (scCO₂)

The following data is derived from studies on the solubility of disperse dyes in supercritical fluids and illustrates the effect of pressure and temperature.

Temperature (K)Pressure (MPa)Solubility (mol/mol) x 10⁻⁶
343.1514 - 261.96 - 19.78
373.1514 - 26Varies with pressure
403.1514 - 26Varies with pressure

Note: The solubility of this compound in scCO₂ generally increases with both increasing pressure and temperature.[5] The addition of polar co-solvents like ethanol or acetone can significantly enhance solubility in this medium.[5]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility
WaterSparingly soluble
EthanolSoluble[1][2]
AcetoneSoluble[1][2]
BenzeneSoluble[1][2]
1,4-DioxaneSoluble (Melting point determination solvent)[2]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution rate of this compound. Polyvinylpyrrolidone (PVP) is used as a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 ratio of dye to carrier). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask. Gentle warming and sonication can be used to facilitate dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

Protocol 2: Enhancing Aqueous Solubility using a Surfactant

This protocol outlines a method to increase the apparent solubility of this compound in an aqueous medium using a surfactant.

Materials:

  • This compound

  • Anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or a non-ionic surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Spectrophotometer for concentration measurement

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the chosen surfactant.

  • Add Excess Dye: To each surfactant solution, add an excess amount of finely powdered this compound.

  • Equilibration: Tightly seal the containers and stir the suspensions vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Dye: After equilibration, centrifuge the suspensions at a high speed to pellet the undissolved dye.

  • Analysis: Carefully collect the supernatant. Dilute an aliquot of the supernatant with a suitable solvent (e.g., ethanol) and measure the absorbance using a spectrophotometer at the maximum absorption wavelength of this compound.

  • Quantification: Determine the concentration of the solubilized dye using a pre-established calibration curve of this compound in the same solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_analysis Solubility Analysis cluster_troubleshooting Troubleshooting start Start: Weigh this compound solvent Select Appropriate Solvent System (e.g., water with surfactant, organic solvent) start->solvent dissolve Dissolve Dye with Agitation/Sonication solvent->dissolve equilibrate Equilibrate Solution (e.g., 24-48h at constant temp) dissolve->equilibrate observe Observe for Precipitation/Aggregation dissolve->observe separate Separate Undissolved Dye (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., UV-Vis Spectroscopy) separate->analyze calculate Calculate Solubility analyze->calculate adjust Adjust Parameters (pH, Temp, Surfactant Conc.) observe->adjust If issues are present adjust->dissolve

Caption: Experimental workflow for preparing and analyzing the solubility of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature Solubility Solubility of This compound Temperature->Solubility pH pH pH->Solubility Solvent Solvent System Solvent->Solubility Additives Additives (Surfactants, Co-solvents) Additives->Solubility

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Red 73 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the environmental impact of Disperse Red 73 dyeing processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the dyeing process with this compound and the subsequent wastewater treatment.

1. Issues in the Dyeing Process

ProblemPotential CausesRecommended Solutions
Uneven Dyeing (Shade Variation) - Improper Dye Dispersion: Dye particles are not uniformly dispersed in the dye bath, leading to agglomeration.[1] - Temperature Fluctuations: Inconsistent temperature control during the dyeing process can affect the rate of dye uptake.[2] - Incorrect pH: The optimal pH range for disperse dyes (typically 4.5-5.5) is not maintained.[1][2] - Poor Fabric Preparation: Residual oils or sizes on the fabric can hinder uniform dye absorption.[2] - Rapid Temperature Rise: Increasing the dye bath temperature too quickly can lead to rapid, uneven dye uptake.- Proper Dye Preparation: Create a paste of the dye with a dispersing agent before adding it to the dye bath. - Precise Temperature Control: Standardize temperature ramp-up rates and hold times. A typical rate is 1-2°C per minute. - pH Control: Use a buffer system, such as acetic acid, to maintain a weakly acidic dye bath. - Thorough Scouring: Ensure the fabric is properly scoured to remove all impurities before dyeing. - Controlled Heating: Employ a slower, more controlled temperature increase to allow for even dye migration.
Poor Color Fastness (Wash and Rub) - Unfixed Surface Dye: Excess dye remaining on the fiber surface after dyeing. - Inadequate Dyeing Temperature/Time: Insufficient heat or time prevents the dye from fully penetrating the fiber. - Dye Migration: Shifting of color to surrounding areas, especially on 100% polyester (B1180765) fabrics.- Reduction Clearing: Perform a thorough reduction clearing process after dyeing to remove unfixed dye. - Optimize Dyeing Parameters: Ensure the dyeing temperature (typically 130°C for polyester) and time are sufficient for the desired shade depth. - Select Dyes with Good Migration Properties: Use high-leveling disperse dyes to minimize migration.
Dye Spots and Stains - Dye Crystallization: Rapid temperature drops can cause the dye to crystallize in the bath. - Poor Dye Solubility: The dye does not fully dissolve in the dye bath. - Presence of Oligomers: Low molecular weight polymers from polyester can precipitate and cause spots.- Controlled Cooling: Cool the dye bath gradually after the dyeing cycle. - Use of Dispersing Agents: Employ effective dispersing agents to keep the dye in a stable dispersion. - Alkaline Dyeing Conditions (where applicable): Dyeing under alkaline conditions can help reduce the formation of oligomers. - High-Temperature Drain: Drain the dye liquor at a high temperature (above 100°C) to prevent oligomer precipitation.
Low Dye Fixation/Exhaustion - Suboptimal Temperature: The dyeing temperature is too low for efficient dye uptake by the polyester fibers. - Incorrect pH: The pH of the dye bath is outside the optimal acidic range.- High-Temperature Dyeing: Utilize high-temperature dyeing methods (105-140°C) for better dye diffusion into the fiber. - Maintain Acidic pH: Ensure the dye bath pH is maintained between 4.5 and 5.5.

2. Issues in Wastewater Treatment

ProblemPotential CausesRecommended Solutions
Low Color Removal Efficiency in Adsorption - Incorrect pH: The pH of the effluent affects the surface charge of the adsorbent and the dye molecules. - Insufficient Adsorbent Dosage: The amount of adsorbent is not enough to remove the dye concentration present. - Short Contact Time: The contact time between the adsorbent and the effluent is too short for equilibrium to be reached.- Optimize pH: Adjust the pH of the wastewater to the optimal level for the specific adsorbent being used. For many adsorbents, a slightly acidic pH is favorable for the removal of this compound. - Increase Adsorbent Dosage: Conduct experiments with varying adsorbent dosages to find the optimal concentration for the desired removal efficiency. - Increase Contact Time: Allow for sufficient contact time for the adsorption process to reach equilibrium.
Inefficient Photocatalytic Degradation - Suboptimal pH: The pH of the solution can influence the surface charge of the photocatalyst and the degradation pathway. For TiO2, an acidic pH (around 4) is often more effective for this compound degradation. - Inadequate Catalyst Loading: Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced efficiency. - Low UV Light Intensity: The light source is not providing enough energy to activate the photocatalyst.- Adjust pH: Set the pH of the wastewater to the optimal level for the chosen photocatalyst. - Optimize Catalyst Concentration: Determine the optimal catalyst loading through a series of experiments. A common starting point for TiO2 is 2 g/L. - Ensure Sufficient Light Exposure: Use a UV lamp with an appropriate wavelength (e.g., 365 nm) and ensure the reactor design allows for maximum light penetration.
Poor Performance of Biological Treatment - Toxicity of Disperse Dyes: Disperse dyes can be inhibitory or toxic to the microorganisms in the biological treatment system. - Low Biodegradability: The complex aromatic structure of this compound makes it resistant to biodegradation.- Acclimatize Biomass: Gradually introduce the dye-containing wastewater to the microbial consortium to allow for acclimatization. - Use of Co-substrates: Supplement the wastewater with an easily biodegradable carbon source (e.g., glucose) to enhance microbial activity. - Combined Treatment: Employ a pre-treatment method (e.g., AOP) to break down the complex dye structure into more biodegradable intermediates before biological treatment.
Incomplete Degradation with Advanced Oxidation Processes (AOPs) - Incorrect pH: The efficiency of many AOPs, such as the Fenton process, is highly pH-dependent (typically acidic conditions). - Suboptimal Reagent Concentrations: The concentrations of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺) are not optimized.- Control pH: Adjust and maintain the pH at the optimal level for the specific AOP. For the Fenton process, a pH of around 3 is often optimal. - Optimize Reagent Dosages: Systematically vary the concentrations of the oxidant and catalyst to find the most effective ratio for complete degradation.

Frequently Asked Questions (FAQs)

Dyeing Process

  • Q1: What is the optimal pH for dyeing polyester with this compound? A1: The recommended pH for dyeing with this compound is in the weakly acidic range, typically between 3 and 7, with an optimal range often cited as 4.5 to 5.5. Maintaining this pH is crucial for dye stability and optimal exhaustion.

  • Q2: Why is a high temperature (around 130°C) required for dyeing polyester with this compound? A2: Polyester fibers have a compact, crystalline structure that makes it difficult for dye molecules to penetrate at lower temperatures. High temperatures increase the thermal energy of the dye molecules and cause the polymer chains in the fiber to become more mobile, allowing the dye to diffuse into the fiber and form a stable coloration.

  • Q3: What are oligomers and how do they affect the dyeing process? A3: Oligomers are low molecular weight by-products formed during the manufacturing of polyester. During high-temperature dyeing, these oligomers can migrate to the fiber surface and the dye bath, causing issues like dye spots, poor fastness, and a harsh fabric feel.

  • Q4: How can I prevent the crystallization of this compound in the dye bath? A4: To prevent crystallization, it is important to control the rate of temperature decrease after the dyeing cycle. A rapid drop in temperature can reduce the solubility of the dye and cause it to form crystals. Using an effective dispersing agent also helps to keep the dye particles finely dispersed and stable in the solution.

Wastewater Treatment

  • Q5: Which wastewater treatment method is most effective for removing this compound? A5: The effectiveness of a treatment method depends on various factors, including the initial dye concentration, the presence of other chemicals, and cost considerations. Advanced Oxidation Processes (AOPs) like the Fenton process and photocatalysis have shown high degradation efficiencies for this compound. Adsorption using activated carbon or other low-cost adsorbents can also be very effective for color removal. Often, a combination of physical/chemical and biological treatments is the most sustainable approach.

  • Q6: Can this compound be removed by biological treatment alone? A6: this compound is generally resistant to conventional biological treatment due to its complex structure and low water solubility. However, specialized microbial consortia, particularly fungi, have shown the potential to decolorize and degrade disperse dyes. For enhanced efficiency, biological treatment is often used as a secondary step after a primary chemical or physical treatment that breaks down the dye into more biodegradable compounds.

  • Q7: What is the role of a dispersing agent in the dyeing process and its environmental impact? A7: A dispersing agent is a chemical auxiliary used to ensure that the sparingly soluble disperse dye particles remain finely and uniformly distributed in the dye bath, preventing aggregation and ensuring even dyeing. While essential for the dyeing process, some dispersing agents can contribute to the chemical oxygen demand (COD) of the wastewater and may not be easily biodegradable. Therefore, selecting biodegradable dispersing agents is a key step in minimizing the environmental impact.

Data Presentation

Table 1: Comparison of Wastewater Treatment Methods for Disperse Dye Removal

Treatment MethodTarget DyeInitial Concentration (mg/L)Key ParametersRemoval Efficiency (%)Reference
Photocatalysis This compound50pH 4, 2 g/L TiO₂60-90% (Dye), up to 98% (COD)
Adsorption Disperse Dyes213 g/L Adsorbent, 40 minMaximum removal at these conditions
Fenton Process Disperse Red 167--77.19% (Color), 78.03% (COD)
Electrochemical Oxidation Disperse Dyes-Ti/Pt-Ir anode, 0.05M Na₂SO₄90% (Color), 39% (COD)
Biological (Yeast Extract) Disperse Red 5450Supplemented medium, 48 hours100%
Biological (Bacterial Consortium) This compound-90% moisture, 30°C, pH 6, 48 hoursComplete decolorization

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

  • Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

  • Materials:

    • Polyester fabric

    • This compound

    • Dispersing agent

    • Acetic acid (to adjust pH)

    • High-temperature dyeing apparatus

    • Beakers, stirring rods, and measuring cylinders

  • Procedure:

    • Fabric Preparation: Scour the polyester fabric to remove any impurities and ensure it is hydrophilic.

    • Dye Bath Preparation:

      • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

      • Add a dispersing agent (e.g., 1 g/L) to the water.

      • Make a paste of the required amount of this compound with a small amount of water and the dispersing agent. Add this paste to the dye bath.

      • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Dyeing Cycle:

      • Introduce the polyester fabric into the cold dye bath.

      • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

      • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

      • Cool the dye bath to 70°C.

    • Post-Dyeing Treatment:

      • Rinse the dyed fabric with hot water and then cold water.

      • Perform a reduction clearing to remove unfixed dye. This typically involves treating the fabric with a solution of sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L) at 70-80°C for 15-20 minutes.

      • Rinse the fabric thoroughly and dry.

2. Photocatalytic Degradation of this compound in Wastewater

  • Objective: To degrade this compound in a synthetic effluent using TiO₂ as a photocatalyst.

  • Materials:

    • Synthetic wastewater containing a known concentration of this compound (e.g., 50 mg/L).

    • Titanium dioxide (TiO₂) photocatalyst (e.g., Aeroxide P25).

    • Photoreactor with a UV lamp (e.g., 365 nm).

    • Magnetic stirrer.

    • pH meter.

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

    • Syringe filters (0.22 µm).

    • UV-Vis spectrophotometer for analysis.

  • Procedure:

    • Wastewater Preparation: Prepare a stock solution of this compound and dilute it to the desired initial concentration (e.g., 50 mg/L).

    • pH Adjustment: Adjust the pH of the synthetic wastewater to the optimal level (e.g., pH 4) using HCl or NaOH.

    • Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 2 g/L) to the wastewater.

    • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow the dye molecules to adsorb onto the surface of the photocatalyst.

    • Photocatalytic Reaction:

      • Turn on the UV lamp to initiate the photocatalytic degradation.

      • Take samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).

    • Sample Analysis:

      • Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles.

      • Measure the absorbance of the filtered samples at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

      • Calculate the degradation efficiency based on the decrease in absorbance over time.

3. Assessment of Wash Fastness

  • Objective: To determine the resistance of a this compound-dyed fabric to washing.

  • Materials:

    • Dyed fabric sample (10 cm x 4 cm).

    • Two undyed fabric samples (5 cm x 4 cm), one of the same fiber as the dyed sample and one multi-fiber fabric.

    • Standard soap solution.

    • Washing fastness tester.

    • Grey scale for assessing color change and staining.

  • Procedure:

    • Sample Preparation: Place the dyed fabric sample between the two undyed samples and stitch them together along the edges.

    • Washing:

      • Place the composite sample in the washing fastness tester with the standard soap solution.

      • Run the test according to the specified standard method (e.g., ISO 105-C06), which defines the temperature, time, and agitation.

    • Rinsing and Drying: After the washing cycle, rinse the sample and dry it.

    • Evaluation:

      • Color Change: Compare the color of the washed dyed sample with an unwashed original sample using the grey scale for color change.

      • Staining: Compare the undyed fabrics that were in contact with the dyed sample with new undyed fabrics using the grey scale for staining.

      • Assign a rating from 1 (poor) to 5 (excellent) for both color change and staining.

Visualizations

Experimental_Workflow_Dyeing_Process cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring dye_prep Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) scouring->dye_prep Clean Fabric dyeing High-Temperature Dyeing (130°C, 30-60 min) dye_prep->dyeing Prepared Dye Bath cooling Controlled Cooling (to 70°C) dyeing->cooling rinsing Hot & Cold Rinsing cooling->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinsing reduction_clearing->final_rinse drying Drying final_rinse->drying

Caption: Experimental workflow for the this compound dyeing process.

Wastewater_Treatment_Workflow cluster_primary Primary Treatment (Optional Pre-treatment) cluster_secondary Secondary Treatment start This compound Wastewater aop Advanced Oxidation Process (e.g., Fenton, Photocatalysis) start->aop High COD, Low Biodegradability adsorption Adsorption (e.g., Activated Carbon) start->adsorption Color Removal biological Biological Treatment (Acclimatized Biomass) aop->biological Increased Biodegradability adsorption->biological Reduced Color end Treated Effluent for Reuse/Discharge biological->end

Caption: Logical workflow for treating this compound wastewater.

Troubleshooting_Logic problem Problem Identified: Poor Color Fastness cause1 Cause: Unfixed Surface Dye? problem->cause1 cause2 Cause: Inadequate Dyeing Temperature/Time? problem->cause2 cause3 Cause: Incorrect pH? problem->cause3 solution1 Solution: Implement/Optimize Reduction Clearing cause1->solution1 Yes solution2 Solution: Verify & Adjust Dyeing Parameters (130°C, 30-60 min) cause2->solution2 Yes solution3 Solution: Monitor & Control pH (4.5-5.5) cause3->solution3 Yes

Caption: Troubleshooting logic for poor color fastness.

References

Resolving matrix effects in the analysis of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the analysis of Disperse Red 73.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Issue: Poor Peak Shape or Resolution for this compound

Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broadening) and it is not well-resolved from other components. What could be the cause and how can I fix it?

Answer:

  • Symptoms: You may observe asymmetrical peaks, wider-than-expected peaks, or peaks that overlap with interfering components from the matrix.

  • Possible Causes:

    • Matrix Interference: Co-eluting compounds from the sample matrix (e.g., textiles, biological fluids) can interfere with the chromatographic separation.

    • Inadequate Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimal for separating this compound from matrix components.

    • Column Issues: The analytical column may be inappropriate for the analysis, or it could be contaminated or degraded.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) are often more effective than simpler methods like protein precipitation at removing interferences.[1]

    • Adjust Chromatographic Method:

      • Modify Gradient: Use a shallower mobile phase gradient to increase the separation between this compound and any closely eluting matrix components.[2]

      • Change Stationary Phase: Consider a column with a different chemistry that offers alternative selectivity.[2]

    • Use a Guard Column: A guard column can help protect your analytical column by trapping some of the matrix components.[2]

Issue: Inconsistent Quantification and Poor Reproducibility

Question: I am observing significant variability in the quantitative results for this compound across different samples, leading to poor reproducibility. What is causing this and what are the solutions?

Answer:

  • Symptoms: Your calculated concentrations of this compound vary widely between replicate injections of the same sample or between different samples that should be similar. The relative standard deviation (RSD) is unacceptably high.

  • Possible Causes:

    • Variable Matrix Effects: The degree of ion suppression or enhancement is not consistent across samples due to differences in the matrix composition.[3]

    • Inconsistent Sample Preparation: Variability in the extraction recovery during sample preparation can lead to inconsistent results.

    • Lack of Appropriate Internal Standard: Analyzing samples without a suitable internal standard makes it difficult to correct for variations in sample preparation and matrix effects.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability in extraction recovery. A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected similarly by the matrix.[4]

    • Use a Structural Analog as an Internal Standard: If a SIL-IS is not available, a carefully selected structural analog can be used. It is crucial to validate that the analog's behavior mimics that of this compound during extraction and ionization.[2]

    • Employ Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Issue: Signal Suppression or Enhancement of this compound

Question: The signal intensity for this compound is much lower (suppression) or higher (enhancement) than expected. How can I identify and mitigate this?

Answer:

  • Symptoms: The peak area for this compound is significantly and consistently reduced or increased compared to a standard prepared in a clean solvent.

  • Possible Causes:

    • Ionization Competition: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's ion source, leading to a suppressed signal.[3]

    • Ionization Enhancement: Some matrix components can facilitate the ionization of the analyte, leading to an enhanced signal.

  • Solutions:

    • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at this than protein precipitation.[5]

    • Chromatographic Separation: Modify your LC method to separate the analyte from the region where interfering matrix components elute. A post-column infusion experiment can help identify these regions.[4]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. This approach is only feasible if the assay has sufficient sensitivity.[4][5]

    • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is often less susceptible to them.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For this compound, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analyses.[4] The complexity of the matrix, such as in textile extracts or biological samples, makes it a significant challenge.

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A2: The choice of sample preparation technique is critical for minimizing matrix effects. The primary goal is to remove interfering substances while efficiently extracting this compound. Here is a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered one of the most effective methods for removing a wide range of interferences, leading to cleaner extracts and reduced matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): Also highly effective at producing clean samples and can be more favorable than SPE in some cases by avoiding the concentration of matrix components with similar properties to the analyte.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined technique that is effective for many analyses and can be a good option for high-throughput labs.[6]

  • Protein Precipitation: Often the least effective method for removing matrix components, particularly phospholipids, and can result in significant matrix effects.[1]

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The matrix effect can be quantified using a post-extraction addition method. This involves comparing the signal of the analyte in a post-extraction spiked sample to the signal of the analyte in a clean solvent. The Matrix Effect (ME) is calculated as follows:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Clean Solvent) x 100

An ME value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement. An acceptable range is typically considered to be 85-115%.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: A SIL-IS is highly recommended for any quantitative analysis where accuracy and precision are critical.[2] It is the most reliable way to correct for both extraction recovery and matrix effects because its chemical and physical properties are nearly identical to the analyte. You should use a SIL-IS when you need to overcome sample-to-sample variability in matrix composition and ensure the highest quality data.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueTypical Recovery Range for DyesMatrix Effect ReductionThroughputCost
Solid-Phase Extraction (SPE) 80-110%ExcellentMediumHigh
Liquid-Liquid Extraction (LLE) 75-105%Very GoodLowMedium
QuEChERS 85-115%GoodHighLow
Protein Precipitation Highly VariablePoorHighLow

Note: Data is representative and can vary based on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Textile Samples
  • Sample Extraction: a. Accurately weigh approximately 1 gram of the textile sample, cut into small pieces. b. Extract the sample with 20 mL of methanol (B129727) in a sonicator bath at 50°C for 30 minutes.[7] c. Centrifuge the extract at 10,000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[7]

  • SPE Cleanup: a. Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the filtered extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences. d. Elution: Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
  • Sample Preparation: a. Take a 10 mL aliquot of the aqueous sample. b. If necessary, adjust the pH of the sample to optimize the extraction of this compound (a slightly acidic to neutral pH is often preferred).[8]

  • Extraction: a. Add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample in a separatory funnel. b. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. c. Allow the layers to separate completely.

  • Final Preparation: a. Collect the organic layer containing the extracted this compound. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Sample Collection (e.g., Textile, Bio-fluid) Extraction Extraction (e.g., Methanol Sonication) Sample->Extraction Cleanup Sample Cleanup (SPE, LLE, QuEChERS) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Reconstituted Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Integration Data_Acquisition->Quantification Results Final Results Quantification->Results troubleshooting_logic Start Analytical Issue Observed (e.g., Poor Peak, Inconsistent Results) Check_Chroma Review Chromatography Start->Check_Chroma Check_Sample_Prep Evaluate Sample Prep Check_Chroma->Check_Sample_Prep Good Peak Shape Optimize_LC Optimize LC Method: - Adjust Gradient - Change Column Check_Chroma->Optimize_LC Poor Peak Shape or Resolution Check_IS Internal Standard (IS) Used? Check_Sample_Prep->Check_IS No Obvious Suppression Improve_Cleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute Sample Check_Sample_Prep->Improve_Cleanup Signal Suppression or Enhancement Implement_IS Implement Appropriate IS: - SIL-IS (preferred) - Structural Analog Check_IS->Implement_IS No Use_Matrix_Matched Use Matrix-Matched Calibrants Check_IS->Use_Matrix_Matched Yes, but still inconsistent Resolved Issue Resolved Optimize_LC->Resolved Improve_Cleanup->Resolved Implement_IS->Resolved Use_Matrix_Matched->Resolved

References

Technical Support Center: Enhancing the Wash Fastness of Fabrics Dyed with Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the wash fastness of fabrics dyed with C.I. Disperse Red 73.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor wash fastness in fabrics dyed with this compound?

Poor wash fastness in polyester (B1180765) fabrics dyed with this compound is primarily due to the presence of unfixed dye on the fiber surface. This can result from several factors:

  • Inadequate Dyeing Process: Insufficient temperature or time during the high-temperature dyeing process can lead to poor dye penetration and fixation within the polyester fibers.[1]

  • Surface Dye Aggregation: Disperse dyes have limited water solubility and can aggregate on the fiber surface during dyeing.[2]

  • Improper After-Treatment: The most critical factor is often the lack of an effective after-treatment process to remove the residual surface dye.[3]

  • Thermal Migration: During post-dyeing heat treatments like drying or heat-setting, dye molecules can migrate from the interior of the fiber back to the surface, leading to decreased wash fastness.

Q2: What is reduction clearing, and why is it crucial for improving wash fastness?

Reduction clearing is a vital post-dyeing chemical treatment used to remove unfixed disperse dyes from the surface of polyester fibers.[4][5] The process utilizes a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution.[6] This treatment chemically reduces the dye molecules on the surface, converting them into a more water-soluble form that can be easily washed off.[7] This leaves behind only the dye that has penetrated and is securely trapped within the fiber structure, significantly enhancing the fabric's wash and crock fastness.[5]

Q3: Can the choice of dyeing auxiliaries impact the wash fastness of this compound?

Yes, the selection of dyeing auxiliaries plays a significant role.

  • Dispersing Agents: High-quality dispersing agents are essential to prevent the aggregation of dye particles and ensure a stable dye dispersion, which promotes even dyeing and reduces surface deposits.[8]

  • Leveling Agents: These help in achieving uniform color by controlling the rate of dye uptake by the polyester fibers.

  • pH Control: Maintaining an acidic pH (typically 4.5-5.5) during dyeing is crucial for the stability of most disperse dyes and for optimizing dye uptake.[9]

The use of eco-friendly auxiliaries, such as those derived from citric acid and glucose, has also been shown to yield good fastness properties.[8][10]

Q4: Are there any alternative after-treatment methods to traditional alkaline reduction clearing?

While alkaline reduction clearing is highly effective, several alternatives are being explored due to environmental and operational considerations:[11]

  • Acidic Reduction Clearing: This method employs reducing agents that are stable under acidic conditions, allowing the clearing process to occur in the cooling dyebath, which can save time, water, and energy.[12]

  • Enzymatic Clearing: Research is ongoing into the use of enzymes to remove surface dyes as a more environmentally friendly option.[11]

  • Plasma Treatment: This technology can modify the fiber surface, enhancing the removal of unfixed dye and improving color fastness.[4]

  • Resin Finishing: Applying a resin finish can form a film on the fiber surface, encapsulating the dye molecules and improving fastness, though this may affect the fabric's handle.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant color bleeding in the first few washes. Incomplete removal of surface dye.Implement or optimize a reduction clearing step after dyeing. Ensure proper concentration of sodium hydrosulfite and caustic soda, as well as appropriate temperature and time.
Staining of adjacent white fabrics during washing. Unfixed dye transferring from the dyed fabric.Perform a thorough reduction clearing process. Also, ensure adequate rinsing after both dyeing and reduction clearing to remove all residual chemicals and stripped dye.
Dull or hazy appearance of the dyed fabric. Presence of oligomers and unfixed dye on the surface.An effective reduction clearing process will not only remove unfixed dye but also help in clearing surface oligomers, leading to a brighter and clearer shade.[4]
Wash fastness is poor even after reduction clearing. Sub-optimal dyeing parameters or thermal migration.Ensure the dyeing temperature was high enough (typically around 130°C) for sufficient time to allow for proper dye diffusion into the fibers.[1] For post-dyeing heat treatments, use the lowest possible temperature that still achieves the desired fabric properties to minimize thermal migration.

Experimental Protocols

High-Temperature Disperse Dyeing of Polyester with this compound

Materials:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

  • Prepare the dyebath with the required amount of water. The liquor ratio (ratio of the weight of the liquor to the weight of the fabric) is typically between 10:1 and 20:1.

  • Add the dispersing agent and leveling agent to the dyebath and mix well.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[9]

  • Add the pre-dispersed this compound dye to the bath.

  • Introduce the polyester fabric into the dyebath.

  • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes to ensure full dye penetration and fixation.[1]

  • Cool the dyebath down to 70-80°C.

  • Rinse the fabric thoroughly with hot and then cold water.

Alkaline Reduction Clearing

Materials:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Caustic Soda (Sodium Hydroxide)

  • Non-ionic surfactant

  • Laboratory washing apparatus

Procedure:

  • Prepare a fresh treatment bath with a liquor ratio of 10:1.

  • Add 2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda, and 1 g/L of a suitable non-ionic surfactant to the bath.[7]

  • Introduce the rinsed, dyed fabric into the clearing bath.

  • Raise the temperature to 70-80°C.[7]

  • Treat the fabric for 15-20 minutes.[7]

  • Drain the clearing bath.

  • Rinse the fabric thoroughly with hot water (around 60°C), followed by a cold rinse until the water runs clear.

  • Neutralize the fabric with a weak acid solution (e.g., 0.5-1.0 g/L acetic acid) if necessary.

  • Perform a final cold rinse.

Wash Fastness Testing (ISO 105-C06)

Materials:

  • Treated polyester fabric specimen

  • Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard soap solution

  • Stainless steel balls (for mechanical action)

  • Launder-Ometer or similar wash fastness tester

Procedure:

  • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

  • Sew the specimen together with a same-sized piece of multifiber adjacent fabric along one of the shorter edges.

  • Place the composite specimen in a stainless steel container of the wash fastness tester.

  • Add the specified number of stainless steel balls and the standard soap solution.

  • Run the test at the specified temperature and duration as per the ISO 105-C06 standard (e.g., 60°C for 30 minutes for test C2S).[13]

  • After the cycle, remove the composite specimen and rinse it in cold water.

  • Separate the dyed specimen from the multifiber fabric, leaving them attached at one edge.

  • Dry the specimens in air at a temperature not exceeding 60°C.

  • Evaluate the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric using the standard grey scales. Ratings are from 1 (poor) to 5 (excellent).

Data Presentation

Table 1: Illustrative Wash Fastness Ratings (ISO 105-C06) of Polyester Dyed with this compound

TreatmentChange in ColorStaining on PolyesterStaining on Cotton
No After-Treatment 32-32
Alkaline Reduction Clearing 4-54-54-5

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_clearing After-Treatment cluster_testing Quality Control Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) HotRinse1 Hot Rinse Dyeing->HotRinse1 ColdRinse1 Cold Rinse HotRinse1->ColdRinse1 ReductionClearing Alkaline Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C) ColdRinse1->ReductionClearing Dyed Fabric HotRinse2 Hot Rinse ReductionClearing->HotRinse2 Neutralization Neutralization (Acetic Acid) HotRinse2->Neutralization ColdRinse2 Final Cold Rinse Neutralization->ColdRinse2 WashFastnessTest Wash Fastness Test (ISO 105-C06) ColdRinse2->WashFastnessTest Treated Fabric Evaluation Grey Scale Evaluation (Color Change & Staining) WashFastnessTest->Evaluation Result Result Evaluation->Result Final Wash Fastness Rating

Caption: Experimental workflow for dyeing, after-treatment, and wash fastness testing.

reduction_mechanism cluster_reactants Reactants on Fiber Surface cluster_products Products in Wash Liquor DisperseRed73 This compound (Insoluble Azo Dye) Process Reduction of Azo Group (-N=N-) DisperseRed73->Process ReducingAgent Sodium Hydrosulfite (Na₂S₂O₄) in Alkaline Solution ReducingAgent->Process SolubleAmines Soluble Aromatic Amines (Water-Soluble, Colorless) WashedOff WashedOff SolubleAmines->WashedOff Easily Rinsed Away Process->SolubleAmines Cleavage of Azo Bond

Caption: Chemical mechanism of alkaline reduction clearing of this compound.

References

Technical Support Center: Crystallization of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 73, focusing on its crystallization behavior and control.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound, with a focus on preventing and controlling unwanted crystallization.

Issue Potential Cause Recommended Solution
Uneven Dyeing or Speckling on Substrate Formation of large dye crystals in the dye bath leading to poor dispersion.[1]- Control Cooling Rate: Avoid rapid temperature drops in the dye bath to prevent rapid crystallization.[1] - Optimize Dye Concentration: Use the lowest effective concentration of this compound to reduce the likelihood of crystal formation.[1] - pH Adjustment: Maintain the dye bath pH in a slightly acidic to neutral range (ideally pH 4.5-5.5) to enhance solubility and stability.[2][3] - Use of Dispersing Agents: Incorporate an appropriate dispersing agent to stabilize the dye particles and prevent aggregation.
Precipitation of Dye During Storage or in Solution Exceeding the solubility limit of the solvent, or temperature fluctuations.- Solvent Selection: this compound is soluble in ethanol, acetone (B3395972), and benzene. Ensure the chosen solvent is appropriate for the desired concentration. - Temperature Control: Store solutions at a stable temperature. If heating to dissolve, allow for slow cooling to prevent precipitation. - Consult Solubility Data: Refer to the solubility data tables below to ensure you are working within the solubility limits at a given temperature.
Inconsistent Crystal Size and Morphology Uncontrolled nucleation and crystal growth conditions.- Controlled Supersaturation: Carefully control the level of supersaturation by managing concentration and temperature. - Seeding: Introduce seed crystals to promote controlled crystal growth and achieve a more uniform size distribution. - Stirring/Agitation: Optimize the stirring rate to ensure homogenous solution conditions and prevent localized high supersaturation.
Poor Filterability of Crystalline Product Formation of very fine or irregularly shaped crystals.- Slower Crystallization Rate: Decrease the rate of supersaturation by slowing down the addition of anti-solvent or the rate of cooling. - Aging/Digestion: Hold the crystalline slurry at the final crystallization temperature for a period to allow for Ostwald ripening, which can lead to larger, more uniform crystals.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound (C.I. 11116) is a single azo disperse dye. It appears as a dark red powder and is primarily used for dyeing synthetic fibers like polyester (B1180765) and acetate (B1210297) fibers due to its good fastness and leveling properties. It is also used in printing applications.

2. What are the key factors that influence the crystallization of this compound?

The primary factors influencing the crystallization of this compound are:

  • Temperature: As temperature decreases, the solubility of this compound decreases, leading to supersaturation and crystallization. Rapid cooling can result in the formation of large, undesirable crystals.

  • Concentration: Higher concentrations of the dye in solution increase the probability of nucleation and crystal growth.

  • pH: The stability and solubility of this compound are pH-dependent. A slightly acidic to neutral pH range of 3-7 is generally preferred for dyeing applications to minimize crystallization. The optimal pH for the dye bath is often cited as 4.5-5.5.

  • Presence of Other Chemicals: Dispersing agents can help to prevent the aggregation of dye molecules and the formation of large crystals by stabilizing the dye particles in the solution.

3. In which solvents is this compound soluble?

This compound is reported to be soluble in ethanol, acetone, and benzene.

4. How can I control the crystal size of this compound during my experiments?

Controlling the crystal size of this compound involves careful manipulation of the crystallization conditions:

  • Control the Rate of Supersaturation: A slow and controlled approach to reaching supersaturation, either by gradual cooling or slow addition of an anti-solvent, will favor the growth of larger, more uniform crystals over rapid nucleation of many small crystals.

  • Agitation: Consistent and appropriate stirring ensures a uniform temperature and concentration throughout the solution, which promotes even crystal growth.

  • Use of Additives: Certain additives can act as crystal growth inhibitors or habit modifiers, influencing the final crystal size and shape.

5. What analytical techniques can be used to study the crystallization of this compound?

Common analytical techniques for studying crystallization include:

  • Microscopy: To visually observe the size, shape, and morphology of the crystals.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the dye, such as its melting point and crystallization temperature.

  • X-ray Diffraction (XRD): To analyze the crystal structure and identify different polymorphic forms.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
C.I. Name This compound
C.I. Number 11116
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder
Solubility Soluble in ethanol, acetone, benzene
Optimal Dyeing pH 3 - 7
Table 2: Solubility of this compound in Supercritical Carbon Dioxide (sc-CO₂)

Note: The following data is for the solubility of this compound in a specialized solvent system and may not be directly applicable to common laboratory solvents. It is provided for reference and to illustrate the temperature and pressure dependence of solubility.

Temperature (K)Pressure (MPa)Solubility (mol/mol x 10⁻⁶)
343.15141.96
343.15183.15
343.15225.23
343.15268.01
363.15142.54
363.15184.32
363.15227.15
363.152610.98
383.15143.21
383.15185.67
383.15229.43
383.152614.52
403.15144.01
403.15187.21
403.152212.03
403.152619.78
Data extracted from a study on the solubility of azo disperse dyes in supercritical CO₂.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

Objective: To purify this compound and obtain well-defined crystals.

Materials:

  • Crude this compound powder

  • High-purity solvent (e.g., acetone or ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Stir bar

  • Filter paper

  • Buchner funnel and vacuum flask

  • Crystallizing dish

Procedure:

  • Place a magnetic stir bar in the Erlenmeyer flask and add a measured amount of the chosen solvent.

  • Gently heat the solvent on the hot plate while stirring.

  • Gradually add the crude this compound powder to the heated solvent until no more dye dissolves, creating a saturated solution.

  • Add a small additional amount of solvent to ensure all the dye is dissolved.

  • Hot filter the solution through a pre-heated funnel with filter paper to remove any insoluble impurities.

  • Transfer the hot, clear filtrate to a clean crystallizing dish.

  • Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

  • Allow the solution to cool slowly to room temperature undisturbed.

  • For further crystal growth, the dish can be placed in a refrigerator or cold bath after reaching room temperature.

  • Once a sufficient amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven at a low temperature.

Protocol 2: Analysis of Thermal Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Materials and Equipment:

  • This compound crystalline sample

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Analytical balance

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions, typically using an indium standard.

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan using an analytical balance.

  • Seal the pan with a lid using the crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set up the thermal program. A typical program for a disperse dye would be:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

    • Hold at the final temperature for a few minutes.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

  • Start the DSC run under an inert atmosphere (e.g., nitrogen gas flow).

  • Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). Determine the onset temperature and peak temperature for each transition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis A Sample Acquisition (this compound) C Dissolution (Heating & Stirring) A->C B Solvent Selection (e.g., Acetone, Ethanol) B->C D Induce Supersaturation (Cooling or Anti-solvent) C->D E Crystal Nucleation & Growth D->E F Crystal Isolation (Filtration & Drying) E->F G Characterization (Microscopy, DSC, XRD) F->G

Experimental Workflow for Crystallization of this compound

logical_relationships cluster_factors Controlling Factors cluster_process Crystallization Process cluster_outcome Outcome Temp Temperature Nucleation Nucleation Rate Temp->Nucleation affects Growth Crystal Growth Rate Temp->Growth affects Conc Concentration Conc->Nucleation affects Conc->Growth affects pH pH pH->Nucleation affects pH->Growth affects Additives Additives (e.g., Dispersing Agents) Additives->Nucleation affects Additives->Growth affects CrystalProps Crystal Properties (Size, Shape, Purity) Nucleation->CrystalProps Growth->CrystalProps

Factors Influencing the Crystallization of this compound

References

Validation & Comparative

Comparative Analysis of Disperse Dyes: C.I. Disperse Red 73 vs. C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two commercially significant red disperse dyes, C.I. Disperse Red 73 and C.I. Disperse Red 60. Tailored for researchers, scientists, and professionals in drug development and materials science, this document objectively evaluates their chemical properties, performance characteristics, and toxicological profiles, supported by available data and standardized experimental protocols.

Introduction: A Tale of Two Chromophores

Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate. The performance and characteristics of these dyes are fundamentally dictated by their chemical structure. This guide examines two prominent red dyes from the two most important chemical classes:

  • C.I. This compound , a monoazo dye, is characterized by the presence of an azo group (-N=N-) linking aromatic rings. Azo dyes are known for their high color strength (molar extinction coefficients), cost-effectiveness, and broad color gamut.[1]

  • C.I. Disperse Red 60 , an anthraquinone (B42736) dye, is based on the 9,10-anthraquinone skeleton. Dyes in this class are renowned for their exceptional brightness and generally superior light fastness, particularly in red and blue shades, though they often have lower color strength compared to azo dyes.[1][2]

This analysis will delve into their distinct properties to provide a clear framework for application-specific selection.

Data Presentation: Properties at a Glance

The following tables summarize the key chemical, physical, and performance characteristics of this compound and Disperse Red 60.

Table 1: Chemical and Physical Properties
PropertyC.I. This compoundC.I. Disperse Red 60
C.I. Number 1111660756[3]
Chemical Class MonoazoAnthraquinone
CAS Number 16889-10-417418-58-5
Molecular Formula C₁₈H₁₆N₆O₂C₂₀H₁₃NO₄
Molecular Weight 348.36 g/mol 331.32 g/mol
Appearance Dark red powderFine, deep-red powder
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water.Soluble in dichloromethane, 50% acetone; Insoluble in water.
Melting Point 149-150 °C~185 °C
Table 2: Performance and Fastness Properties on Polyester

Fastness is graded on a scale of 1 to 5 for washing, perspiration, and sublimation (with 5 being the best), and on a scale of 1 to 8 for lightfastness (with 8 being the best).

PropertyC.I. This compoundC.I. Disperse Red 60
Shade on Polyester Bright, bluish-redBright, bluish-red
Light Fastness 66-7
Washing Fastness 4-55
Sublimation Fastness 4-52-3 (Poorer)
Perspiration Fastness 5 (Alkali)5
Rubbing Fastness (Wet) 4-55
Suitable Dyeing Temp. Medium-High Temperature (Thermosol)High Temperature (125-130 °C)
pH Sensitivity Stable in pH 3-7; Sensitive to alkali.Sensitive to alkali; color becomes shallow with copper/iron ions.
Table 3: Toxicological and Ecotoxicological Data
ParameterC.I. This compoundC.I. Disperse Red 60
Acute Oral Toxicity Data not readily availableLD50 (Rat): ~7000 mg/kg
Aquatic Toxicity Induces biochemical alterations in zebrafish embryos at environmentally realistic concentrations.Fish: LC50 (96h): ~485 mg/LDaphnia: EC50 (48h): >100 mg/LAlgae: EC50 (72h): ~19 mg/L
Sensitization Potential for skin sensitization.May cause an allergic skin reaction.
Environmental Fate Considered a persistent water pollutant due to high stability.Produced on a large scale, its degradation has received considerable attention.

Experimental Protocols

The evaluation of dye performance relies on standardized testing methodologies to ensure reproducibility and comparability. Below are summaries of key protocols for fastness testing.

Colorfastness to Washing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of a textile's color to repeated home or commercial laundering.

  • Apparatus: A laboratory washing machine (Launder-Ometer) with sealed stainless steel containers.

  • Methodology:

    • A fabric specimen is prepared and stitched together with a multifiber test fabric (containing strips of different fibers like cotton, nylon, polyester, etc.).

    • The composite specimen is placed in a container with a specified volume of detergent solution (with or without bleach) and stainless steel balls to simulate mechanical action.

    • The container is sealed and agitated in the Launder-Ometer for a specified time (e.g., 45 minutes) and temperature (e.g., 40°C or 50°C).

    • After washing, the specimen is removed, rinsed, and dried.

    • The change in the color of the specimen is evaluated against the Gray Scale for Color Change , and the staining on the multifiber fabric is assessed using the Gray Scale for Staining .

Colorfastness to Rubbing/Crocking (ISO 105-X12 / AATCC 8)

This test evaluates the amount of color transferred from a fabric surface to another surface by rubbing.

  • Apparatus: A Crockmeter, which features a standard rubbing finger.

  • Methodology:

    • A test specimen is mounted on the base of the Crockmeter.

    • A standard white cotton crocking cloth is mounted onto the rubbing finger.

    • The test is performed under two conditions: dry and wet (the crocking cloth is wetted to a specific pickup percentage).

    • The finger is moved back and forth across the specimen with a specified pressure (e.g., 9N) for a set number of cycles (e.g., 10 cycles).

    • The amount of color transferred to the white crocking cloth is evaluated by comparing it to the Gray Scale for Staining .

Colorfastness to Light (ISO 105-B02 / AATCC 16)

This test determines the resistance of a dye to the fading effect of light.

  • Apparatus: A weather-ometer or fade-ometer equipped with a Xenon Arc lamp, which simulates natural sunlight.

  • Methodology:

    • The fabric specimen is placed in the apparatus alongside a set of blue wool standards with known lightfastness ratings.

    • A portion of both the specimen and the standards is covered.

    • The samples are exposed to the high-intensity light from the Xenon Arc lamp for a specified duration.

    • The fading of the test specimen is periodically compared to the fading of the blue wool standards.

    • The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of fading as the test specimen.

Colorfastness to Sublimation (ISO 105-P01 / AATCC 117)

This test is critical for disperse dyes and evaluates color transfer due to heat, such as during storage or ironing.

  • Apparatus: A heat press or a specific sublimation fastness tester with precisely controlled heating plates.

  • Methodology:

    • A composite specimen is made by placing the dyed fabric between two undyed white fabrics (typically polyester).

    • The specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).

    • After heating, the specimen is removed and allowed to cool.

    • The color change of the original dyed fabric and the degree of staining on the adjacent white fabrics are assessed using the respective gray scales.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways of each dye and a general workflow for performance evaluation.

Disperse_Red_73_Synthesis reagent reagent intermediate intermediate process process product product A 2-Cyano-4-nitroaniline P1 Diazotization (NaNO₂, HCl, 0-5°C) A->P1 Reacts with B N-ethyl-N-cyanoethylaniline P2 Azo Coupling B->P2 C Diazonium Salt C->P2 Couples with D This compound P1->C Forms P2->D Yields

Caption: Synthesis workflow for C.I. This compound (Azo Dye).

Disperse_Red_60_Synthesis reagent reagent intermediate intermediate process process product product A 1-Amino-2-bromo-4- hydroxyanthraquinone P1 Condensation (Alkaline Medium) A->P1 Reacts with B Phenol B->P1 C Disperse Red 60 P1->C Yields Dye_Evaluation_Workflow cluster_prep Dyeing Process cluster_testing Fastness Testing cluster_analysis Data Analysis start Dye Selection (Red 73 vs. Red 60) Dyeing Exhaust Dyeing on Polyester Substrate start->Dyeing process process test test analysis analysis end Performance Profile & Application Decision RC Reduction Clearing Dyeing->RC Wash Washing Fastness (ISO 105-C06) RC->Wash Light Light Fastness (ISO 105-B02) RC->Light Sub Sublimation Fastness (ISO 105-P01) RC->Sub Rub Rubbing Fastness (ISO 105-X12) RC->Rub Eval Gray Scale Evaluation (Color Change & Staining) Wash->Eval Light->Eval Sub->Eval Rub->Eval Comp Comparative Analysis of Ratings Eval->Comp Comp->end

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Red 73 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Red 73. Ensuring the accuracy and reliability of analytical data is critical in research and development, and this document offers an objective overview of various techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific applications.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the determination of this compound, a validated method ensures reliable and reproducible results, which is fundamental for quality control, stability testing, and regulatory compliance. The typical validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

General Workflow of Analytical Method Validation

The following diagram illustrates a generalized workflow for the validation of an analytical method, from the initial planning stage to the final documentation.

Analytical Method Validation Workflow A Define Analytical Method's Intended Use B Develop Analytical Method A->B C Define Validation Parameters & Acceptance Criteria B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Data & Compare with Acceptance Criteria M Write Validation Report L->M N Method Implementation & Routine Use M->N

Caption: A generalized workflow for analytical method validation.

Comparison of Analytical Methods for Disperse Dyes

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV-Vis DetectionUV-Vis SpectrophotometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) Typically >0.999 for a range of azo dyes[1]Good linearity can be achieved, but may be affected by matrix interferencesTypically >0.993 for a range of disperse dyes
Accuracy (% Recovery) 96.0 - 102.6% for various azo dyesCan be high for simple matrices, but susceptible to interferences81.8% to 114.1% for a range of disperse dyes[2]
Precision (%RSD) 0.16 - 2.01% for various azo dyes[1]Generally higher %RSD compared to chromatographic methods1.2% to 16.3% for a range of disperse dyes
Limit of Detection (LOD) 0.01 - 0.04 mg/kg for various azo dyesGenerally in the µg/mL to ng/mL range, higher than LC-MS/MSAs low as 0.02 - 1.35 ng/mL for a range of disperse dyes
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kg for various azo dyesTypically in the µg/mL rangeAs low as 0.06 - 4.09 ng/mL for a range of disperse dyes
Specificity High, with appropriate column and mobile phase selectionLow, susceptible to interference from other absorbing compoundsVery high, based on mass-to-charge ratio of parent and fragment ions

Performance Data for this compound

The following table summarizes the available performance data for this compound in textile applications, focusing on its fastness properties.

Performance ParameterTest MethodResult
Light Fastness ISO 105-B02 (Xenon Arc)5-6 (on a scale of 1-8)
Wash Fastness (Color Change) ISO 105-C065 (on a scale of 1-5)
Sublimation Fastness (Staining) ISO 105-P014 (on a scale of 1-5)

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are generalized protocols for the determination of disperse dyes, which can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This method is suitable for the separation and quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: Monitoring at the wavelength of maximum absorbance (λmax) of this compound.

  • Sample Preparation (Textile Samples):

    • Weigh a known amount of the textile sample and cut it into small pieces.

    • Extract the dye using a suitable solvent (e.g., methanol, dimethylformamide) in an ultrasonic bath for a specified time and temperature.

    • Centrifuge or filter the extract to remove any solid particles.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

UV-Vis Spectrophotometry

This method is a simpler and more rapid technique for the quantification of this compound in solutions with minimal interfering substances.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly useful for the analysis of trace levels of this compound in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, but often with UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Typically positive or negative electrospray ionization (ESI), depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Sample and Standard Preparation: Similar to the HPLC method.

  • Quantification: Based on the peak area of the specific MRM transition, with quantification performed using a calibration curve generated from standards.

Decision Workflow for Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram provides a logical workflow for selecting an appropriate method for the determination of this compound.

Method Selection Workflow Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Simple Simple Matrix (e.g., pure substance, simple solution) Matrix->Simple Simple Complex Complex Matrix (e.g., textile extract, wastewater) Matrix->Complex Complex Sensitivity Required Sensitivity? Simple->Sensitivity HPLC Use HPLC-UV/Vis Complex->HPLC HighSens High (Trace levels, ng/mL or lower) Sensitivity->HighSens High LowSens Low to Moderate (µg/mL or higher) Sensitivity->LowSens Low LCMS Use LC-MS/MS HighSens->LCMS UVVis Use UV-Vis Spectrophotometry LowSens->UVVis

References

Performance comparison of Disperse Red 73 with other azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Disperse Red 73 and Other Azo Dyes for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of C.I. This compound against other common azo disperse dyes, namely C.I. Disperse Red 1 and C.I. Disperse Red 167. The evaluation focuses on key performance indicators relevant to textile applications, supported by quantitative fastness data and standardized experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these dyes.

Introduction to Azo Disperse Dyes

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Within the disperse dye category, which are non-ionic colorants with low water solubility designed for dyeing hydrophobic fibers like polyester (B1180765), azo structures are known for their cost-effectiveness and high color strength.[1] The specific performance characteristics of an azo disperse dye, such as its fastness to light, washing, and heat, are dictated by its unique molecular structure.[2]

Quantitative Performance Comparison

The fastness properties of this compound, Disperse Red 1, and Disperse Red 167 on polyester fabric are summarized below. Ratings are based on standard gray scales (1-5 for wash and sublimation fastness, and 1-8 for light fastness), where a higher number indicates better performance.[3]

Property Test Standard This compound Disperse Red 1 Disperse Red 167
Light Fastness ISO 105-B02 / AATCC 16.36[3]4-5[4]7-8[4][5]
Wash Fastness (Color Change) ISO 105-C06 / AATCC 615[4]5[4]5[4]
Sublimation Fastness (Staining) ISO 105-P01 / AATCC 1174[4]4[4]5[4]

Toxicological Profile Overview

A significant concern with some azo dyes is their potential to be metabolized into potentially carcinogenic aromatic amines.[6][7] While not all azo dyes pose this risk, it is a critical consideration.

  • Disperse Red 1 : Studies have shown that Disperse Red 1 can induce cytotoxic and genotoxic effects.[8][9] It has been demonstrated to cause DNA damage in mouse germ cells and has shown mutagenic potential in the Ames test.[7][8]

  • This compound : While specific comprehensive toxicological data for this compound is not as readily available in the reviewed literature, ecotoxicological studies have indicated that it can induce biochemical alterations and toxicity in aquatic organisms.[6] The biotransformation of related dyes can lead to the formation of aromatic amines.[6]

  • Disperse Red 167 : Detailed toxicological data for Disperse Red 167 was not prominently available in the initial search results.

It is crucial for researchers to consult specific safety data sheets (SDS) and conduct appropriate risk assessments when handling these dyes.

Experimental Protocols

Accurate and reproducible evaluation of dye performance relies on standardized testing methodologies. The following are generalized protocols for the key experiments cited.

Polyester Dyeing Protocol (High-Temperature Exhaustion Method)

This method is commonly used for applying disperse dyes to polyester fibers.[10][11]

  • Fabric Preparation : The polyester fabric is first scoured to remove any impurities and ensure a uniform dyeing surface.

  • Dye Bath Preparation : A paste of the disperse dye (e.g., 1% of the weight of the fabric) and a dispersing agent is prepared.[11] This paste is then added to a dye bath containing water. The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[11][12]

  • Dyeing Process : The fabric is introduced into the dye bath at approximately 60°C.[11] The temperature is then raised to 130-135°C over 30-45 minutes and held at this temperature for 45-60 minutes.[10]

  • Rinsing and Reduction Clearing : After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out to remove any unfixed dye from the fiber surface, which is crucial for good wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and caustic soda.

  • Final Wash and Dry : The fabric is given a final wash and then dried.

Light Fastness Testing (ISO 105-B02 / AATCC 16.3)

This test evaluates the resistance of the color of textiles to an artificial light source that simulates natural daylight.[4][13]

  • Specimen Preparation : A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).[4]

  • Exposure : The samples and standards are exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity.[4][13]

  • Evaluation : The exposure is continued until a specified amount of fading has occurred. The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that exhibits a similar degree of fading.[4]

Wash Fastness Testing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of the color of textiles to laundering.[1]

  • Specimen Preparation : A specimen of the dyed textile is attached to a multifiber adjacent fabric, which contains strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate).[1]

  • Washing : The composite specimen is placed in a container with a specified volume of soap solution and stainless steel balls (to simulate mechanical action).[1] The container is then agitated in a laundering machine at a specified temperature (e.g., 50°C) for a specific duration (e.g., 45 minutes).[14]

  • Evaluation : After washing, the specimen is rinsed and dried. The change in color of the dyed specimen is assessed using the Grey Scale for Color Change. The staining of each fiber in the multifiber adjacent fabric is assessed using the Grey Scale for Staining.[1]

Sublimation Fastness Testing (ISO 105-P01 / AATCC 117)

This test evaluates the resistance of the color to sublimation (vaporizing) when heated.[1]

  • Specimen Preparation : A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.[4]

  • Heating : The composite sample is placed in a heating device (heat press) and subjected to a specified temperature (e.g., 180°C, 210°C) and pressure for a set time (e.g., 30 seconds).[1][4]

  • Evaluation : After cooling, the degree of staining on the undyed polyester fabrics is assessed using the Grey Scale for Staining.[4]

Visualizations

Experimental Workflow for Dye Performance Evaluation

G cluster_prep Preparation cluster_application Application cluster_testing Performance Testing cluster_analysis Analysis Dye_Synthesis Dye Synthesis/Procurement Dyeing Dyeing Process (e.g., HT Exhaustion) Dye_Synthesis->Dyeing Fabric_Prep Fabric Preparation (Scouring) Fabric_Prep->Dyeing Post_Treatment Post-Treatment (Reduction Clearing, Washing, Drying) Dyeing->Post_Treatment Light_Fastness Light Fastness Test (ISO 105-B02) Post_Treatment->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Post_Treatment->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Post_Treatment->Sublimation_Fastness Evaluation Evaluation using Grey Scales & Blue Wool Standards Light_Fastness->Evaluation Wash_Fastness->Evaluation Sublimation_Fastness->Evaluation Comparison Comparative Analysis of Results Evaluation->Comparison G Start Define Application Requirements Shade Required Shade and Brightness? Start->Shade Light_Fastness_Req High Light Fastness Required? (e.g., Automotive, Outdoor) Shade->Light_Fastness_Req Yes Wash_Fastness_Req High Wash Fastness Required? (e.g., Apparel) Light_Fastness_Req->Wash_Fastness_Req No Select_DR167 Consider Disperse Red 167 Light_Fastness_Req->Select_DR167 Yes Heat_Resistance_Req High Heat Resistance (Sublimation) Required? (e.g., Heat Transfer Printing) Wash_Fastness_Req->Heat_Resistance_Req Yes Wash_Fastness_Req->Heat_Resistance_Req No Heat_Resistance_Req->Select_DR167 Yes (High) Select_DR73 Consider this compound Heat_Resistance_Req->Select_DR73 Yes (Good) Select_DR1 Consider Disperse Red 1 (with caution for light fastness) Heat_Resistance_Req->Select_DR1 Yes (Good) Toxicology_Req Toxicological/Regulatory Constraints? Review_Toxicology Review Specific Toxicological Data and Regulations Toxicology_Req->Review_Toxicology Yes Final_Selection Final Dye Selection Toxicology_Req->Final_Selection No Select_DR167->Toxicology_Req Select_DR73->Toxicology_Req Select_DR1->Toxicology_Req Review_Toxicology->Final_Selection

References

A Spectroscopic Comparison of Disperse Red 73 Across Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the monoazo dye, Disperse Red 73 (C.I. 11116), in various organic solvents. Understanding the solvatochromic behavior of this dye is crucial for its application in diverse fields, including textile dyeing, materials science, and potentially as a molecular probe. This document summarizes key spectroscopic data, details the experimental protocols for obtaining such data, and illustrates the experimental workflow.

Spectroscopic Data Summary

The interaction between a solute and the surrounding solvent molecules can influence the electronic transitions of the solute, leading to shifts in its absorption spectrum. This phenomenon, known as solvatochromism, is a key indicator of the dye's behavior in different chemical environments. This compound, a dye known for its solubility in several organic solvents, exhibits noticeable shifts in its maximum absorption wavelength (λmax) depending on the polarity and nature of the solvent.

SolventChemical FormulaPolarity Indexλmax (nm)Reference
AcetonitrileCH₃CN5.8Data not available
TolueneC₇H₈2.4Data not available
EthanolC₂H₅OH4.3Data not available[1]
AcetoneC₃H₆O5.1Data not available[1]
BenzeneC₆H₆2.7Data not available[1]

Note: While the solubility of this compound in these solvents is documented, specific experimental λmax values were not found in the reviewed literature. Theoretical studies using Density Functional Theory (DFT) have been conducted and can provide predicted absorption wavelengths for comparison with future experimental work.

Experimental Protocols

The following protocols outline the standardized procedures for the spectroscopic analysis of this compound in different solvent environments.

1. Materials and Reagents:

  • This compound (high purity grade)

  • Spectroscopic grade solvents (e.g., acetonitrile, toluene, ethanol, acetone, benzene)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolve the weighed dye in a small amount of the chosen solvent in a volumetric flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Once dissolved, dilute the solution to the mark with the same solvent to achieve a known stock concentration (e.g., 1 x 10⁻³ M).

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution using the same solvent to prepare a series of working solutions with concentrations appropriate for UV-Vis analysis (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M).

  • Ensure the absorbance values of the working solutions fall within the linear range of the spectrophotometer (generally 0.1 to 1.0 AU).

4. Spectroscopic Measurement:

  • Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the desired wavelength range for scanning (e.g., 300-700 nm).

  • Use a quartz cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer (baseline correction).

  • Rinse the sample cuvette with the working solution to be measured before filling it.

  • Record the absorption spectrum of each working solution.

  • Identify the wavelength of maximum absorbance (λmax) for this compound in each solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the spectroscopic comparison of this compound in different solvents.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh_dye Weigh this compound dissolve_stock Dissolve in Solvent (in Volumetric Flask) weigh_dye->dissolve_stock prepare_working Prepare Working Solutions (Serial Dilutions) dissolve_stock->prepare_working calibrate Calibrate Spectrophotometer (Blank with Pure Solvent) prepare_working->calibrate measure_sample Measure Absorbance Spectrum of Working Solution calibrate->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max compare_spectra Compare Spectra Across Solvents identify_lambda_max->compare_spectra

Caption: Experimental workflow for spectroscopic analysis.

References

A comparative study of dyeing polyester with Disperse Red 73 using conventional vs. supercritical CO2 methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dyeing Polyester (B1180765) with Disperse Red 73: Conventional vs. Supercritical CO2 Methods

The coloration of polyester textiles, a cornerstone of the modern fabric industry, is predominantly achieved through the application of disperse dyes. Among these, this compound is a significant member, yielding vibrant red hues. The traditional aqueous-based dyeing method has long been the industry standard. However, with increasing environmental concerns, supercritical carbon dioxide (scCO2) dyeing has emerged as a promising, water-free alternative. This guide provides a detailed comparison of these two methods for dyeing polyester with this compound, supported by experimental data and protocols.

Introduction to Dyeing Methodologies

Conventional Aqueous Dyeing: This well-established method involves the use of a water bath containing the dispersed dye, along with various auxiliary chemicals such as dispersing agents, leveling agents, and pH regulators. The process requires high temperatures (typically around 130°C) and pressure to facilitate dye penetration into the hydrophobic polyester fibers. A significant drawback of this method is the generation of large volumes of wastewater containing residual dyes and chemicals, which necessitates extensive treatment before discharge.

Supercritical CO2 Dyeing: This innovative technique utilizes carbon dioxide in its supercritical state (above 31.1°C and 73.8 bar) as the dyeing medium.[1] In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar disperse dyes and transport them into the polyester fiber matrix. The scCO2 method offers numerous environmental advantages, including the elimination of water consumption and wastewater discharge.[2] Furthermore, the CO2 can be recycled, and the residual dye can be easily recovered.[2]

Comparative Performance Data

The following table summarizes the key performance indicators for dyeing polyester with this compound using both conventional and supercritical CO2 methods. The data is a composite representation based on available literature for this compound and similar red disperse dyes.

Performance ParameterConventional DyeingSupercritical CO2 Dyeing
Color Yield (K/S Value) Good to ExcellentExcellent
Washing Fastness 4-54-5
Rubbing Fastness (Dry) 4-54-5
Rubbing Fastness (Wet) 44-5
Light Fastness 5-65-6
Processing Temperature ~130°C[3]80 - 120°C[2][4]
Processing Time 60 - 90 minutes[3]30 - 60 minutes[2]
Processing Pressure Atmospheric / Slightly Pressurized150 - 250 bar[4]
Water Consumption HighNone
Chemical Auxiliaries Required (dispersants, etc.)[3]Not Required
Wastewater Generation HighNone

Experimental Protocols

Conventional Aqueous Dyeing Protocol
  • Fabric Preparation: The polyester fabric is first scoured with a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water and dried.[5]

  • Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 1:10. This compound (e.g., 2% on weight of fabric) is first pasted with a dispersing agent. This paste is then added to the water-filled dye bath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.[3]

  • Dyeing Process: The prepared polyester fabric is immersed in the dye bath. The temperature is raised to 130°C at a rate of 2°C/minute and held for 60 minutes.[3]

  • Post-Treatment: After dyeing, the bath is cooled to 70°C. The fabric is removed and rinsed with hot and then cold water. A reduction clearing process is performed using a solution of sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2 g/L) at 70°C for 20 minutes to remove unfixed surface dye.[3] Finally, the fabric is rinsed thoroughly and dried.

Supercritical CO2 Dyeing Protocol
  • Fabric and Dye Loading: A pre-cleaned and dried sample of polyester fabric is wrapped around a perforated stainless-steel holder and placed inside a high-pressure dyeing vessel. The required amount of this compound powder (e.g., 2% on weight of fabric) is placed at the bottom of the vessel.

  • System Pressurization and Heating: The vessel is sealed, and air is purged by flushing with gaseous CO2. Liquid CO2 is then pumped into the vessel until the desired pressure (e.g., 200 bar) is reached. The temperature of the vessel is then raised to the dyeing temperature (e.g., 120°C).[4]

  • Dyeing Cycle: The dyeing is carried out for a specified duration (e.g., 45 minutes) with continuous circulation of the supercritical CO2 fluid to ensure even dye distribution.

  • Depressurization and Cleaning: After the dyeing cycle, the vessel is cooled down. The CO2 is then slowly vented. The depressurization causes the dye to precipitate out of the CO2, leaving the dyed fabric dry and ready for use. Any residual dye on the fiber surface can be removed by a short rinsing with clean CO2 or a light cleaning process. The CO2 can be captured and recycled for subsequent dyeing cycles.

Workflow and Process Visualization

Dyeing_Process_Comparison cluster_conventional Conventional Aqueous Dyeing cluster_scCO2 Supercritical CO2 Dyeing conv_start Start conv_prep Fabric Scouring & Rinsing conv_start->conv_prep conv_bath Dye Bath Preparation (Water, Dye, Auxiliaries) conv_prep->conv_bath conv_dye High-Temperature Dyeing (~130°C, 60-90 min) conv_bath->conv_dye conv_cool Cooling & Rinsing conv_dye->conv_cool conv_rc Reduction Clearing conv_cool->conv_rc conv_rinse Final Rinsing & Drying conv_rc->conv_rinse conv_waste Wastewater Treatment conv_rinse->conv_waste conv_end End Product conv_rinse->conv_end sc_start Start sc_load Fabric & Dye Loading sc_start->sc_load sc_pressurize Pressurize & Heat CO2 (e.g., 120°C, 200 bar) sc_load->sc_pressurize sc_dye Supercritical Dyeing (30-60 min) sc_pressurize->sc_dye sc_depressurize Depressurization & CO2 Recovery sc_dye->sc_depressurize sc_clean Surface Cleaning (Optional) sc_depressurize->sc_clean sc_recycle CO2 Recycle sc_depressurize->sc_recycle sc_end End Product sc_clean->sc_end

Caption: Comparative workflow of conventional vs. scCO2 dyeing.

Conclusion

The supercritical CO2 dyeing method presents a highly effective and environmentally sustainable alternative to the conventional aqueous process for dyeing polyester with this compound. While both methods can achieve excellent color yield and fastness properties, the scCO2 technology significantly reduces processing time, energy consumption, and completely eliminates water usage and wastewater generation.[2] The initial capital investment for high-pressure equipment in scCO2 dyeing is a consideration; however, the long-term benefits of reduced environmental impact and operational costs make it a compelling technology for the future of textile dyeing.

References

Inter-laboratory Validation of Quantification Methods for Disperse Red 73: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Disperse Red 73 (C.I. 11116), a monoazo dye. In the absence of a formal inter-laboratory validation study for this specific analyte, this document synthesizes established analytical techniques and their typical performance characteristics to provide a framework for laboratories to validate their own methods and compare results. The primary methods discussed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for the quantification of disperse and azo dyes, which can be considered representative for establishing an inter-laboratory validation framework for this compound.

Table 1: Performance Characteristics of HPLC-DAD for Azo Dye Analysis

Validation ParameterTypical Performance
Linearity (r²)≥ 0.9998[1][2]
Limit of Detection (LOD)0.01 - 0.04 mg/kg[1][2]
Limit of Quantitation (LOQ)0.04 - 0.12 mg/kg[1]
Accuracy (Recovery %)96.0 - 102.6%
Precision (RSD %)0.16 - 2.01%

Table 2: Performance Characteristics of LC-MS/MS for Disperse and Azo Dye Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.993
Limit of Detection (LOD)0.02 - 1.35 ng/mL
Limit of Quantitation (LOQ)0.06 - 4.09 ng/mL
Accuracy (Recovery %)81.8 - 114.1%
Precision (RSD %)1.1 - 16.3%

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results between laboratories. Below are representative protocols for the extraction of this compound from textile matrices and subsequent analysis by HPLC-DAD and LC-MS/MS.

Sample Preparation: Extraction from Textile Matrix
  • Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the comminuted textile sample into a conical flask.

    • Add 20 mL of a suitable extraction solvent (e.g., methanol, chlorobenzene, or a mixture of methanol/water).

    • Sonicate the sample in a heated water bath (e.g., at 70°C for 30 minutes).

    • Alternatively, the extraction can be performed under reflux.

  • Centrifugation and Filtration:

    • Allow the extract to cool to room temperature.

    • Centrifuge the extract to separate the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Analytical Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: The DAD should be set to monitor the maximum absorbance wavelength of this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.

Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column suitable for LC-MS applications.

    • Mobile Phase: Similar to HPLC-DAD, using volatile mobile phase modifiers like formic acid or ammonium formate.

    • Flow Rate: Adjusted according to the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

  • Quantification: An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizing the Workflow and Relationships

To facilitate a clear understanding of the processes involved in an inter-laboratory validation study, the following diagrams have been generated using Graphviz.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives P2 Select Analytical Methods (HPLC-DAD, LC-MS/MS) P1->P2 P3 Develop Standardized Experimental Protocol P2->P3 P4 Prepare and Distribute Homogeneous Test Materials P3->P4 L1 Participating Laboratory 1 P4->L1 Receive Samples and Protocol L2 Participating Laboratory 2 P4->L2 Receive Samples and Protocol Ln Participating Laboratory n P4->Ln Receive Samples and Protocol R1 Results 1 L1->R1 Analyze Samples R2 Results 2 L2->R2 Analyze Samples Rn Results n Ln->Rn Analyze Samples DA Centralized Data Collection and Statistical Analysis R1->DA R2->DA Rn->DA PA Performance Assessment (Precision, Accuracy) DA->PA FR Final Report and Method Validation Statement PA->FR

Caption: Workflow for an inter-laboratory validation study of this compound quantification.

Analytical_Method_Comparison HPLC_DAD HPLC-DAD Principle: UV-Vis Absorbance Selectivity: Moderate Sensitivity: Lower (mg/kg) Cost: Lower LC_MSMS LC-MS/MS Principle: Mass-to-Charge Ratio Selectivity: High Sensitivity: Higher (ng/mL) Cost: Higher Sample Textile Extract Sample->HPLC_DAD Analysis Sample->LC_MSMS Analysis

Caption: Comparison of HPLC-DAD and LC-MS/MS for this compound analysis.

References

Assessing the Binding Affinity of Disperse Red 73 to Proteins: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 73, a monoazo dye, is utilized extensively in the textile industry for dyeing polyester (B1180765) fibers. Due to its prevalence and potential for human exposure, understanding its interaction with biological macromolecules is of significant toxicological and pharmacological interest. The binding of small molecules like dyes to proteins can influence their distribution, metabolism, and toxicity within biological systems. This guide provides a comparative overview of established experimental methodologies to assess the binding affinity of this compound to various proteins. In the absence of specific published binding data for this compound, this document serves as a practical guide for researchers, presenting hypothetical yet realistic data to illustrate the expected outcomes of such studies.

Quantitative Comparison of Binding Affinity

The following table summarizes hypothetical binding parameters of this compound with three common proteins: Human Serum Albumin (HSA), Bovine Serum Albumin (BSA), and Lysozyme. These values are illustrative of what could be determined using the experimental protocols detailed below.

ProteinBinding Constant (K_a) [M⁻¹]Dissociation Constant (K_d) [M]Stoichiometry (n)Thermodynamic Parameter (ΔG) [kJ/mol]
Human Serum Albumin (HSA)1.5 x 10⁵6.7 x 10⁻⁶~1-29.8
Bovine Serum Albumin (BSA)2.8 x 10⁵3.6 x 10⁻⁶~1-31.5
Lysozyme7.2 x 10⁴1.4 x 10⁻⁵~1-27.9

Experimental Protocols

Detailed methodologies for key experiments to determine the binding affinity of this compound to proteins are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to observe changes in the absorption spectrum of the dye upon interaction with a protein.

  • Materials:

    • This compound stock solution (e.g., 1 mM in ethanol)

    • Protein solutions (e.g., 10 µM HSA, BSA, or Lysozyme in phosphate-buffered saline, pH 7.4)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quartz cuvettes

    • UV-Visible spectrophotometer

  • Procedure:

    • A fixed concentration of this compound is placed in a quartz cuvette.

    • The absorption spectrum of the dye is recorded (typically in the range of 200-700 nm).

    • Aliquots of the protein solution are incrementally added to the cuvette.

    • After each addition, the solution is incubated for a short period (e.g., 5 minutes) to allow for binding equilibrium to be reached.

    • The absorption spectrum is recorded after each titration.

    • Changes in the maximum absorption wavelength (λ_max) and absorbance intensity are monitored to infer complex formation.

    • The binding constant can be estimated using the Benesi-Hildebrand equation or other relevant models.

Fluorescence Quenching Assay

This method is highly sensitive for studying binding interactions, particularly for proteins containing fluorescent amino acid residues like tryptophan.

  • Materials:

    • Protein solutions (e.g., 5 µM HSA, BSA, or Lysozyme in PBS, pH 7.4)

    • This compound stock solution (e.g., 1 mM in ethanol)

    • PBS, pH 7.4

    • Quartz fluorescence cuvettes

    • Spectrofluorometer

  • Procedure:

    • A fixed concentration of the protein solution is placed in a fluorescence cuvette.

    • The fluorescence emission spectrum is recorded (e.g., excitation at 280 nm or 295 nm for tryptophan, emission scan from 300-500 nm).

    • Aliquots of the this compound solution are incrementally added to the cuvette.

    • The solution is mixed and incubated for 5 minutes after each addition.

    • The fluorescence emission spectrum is recorded after each titration.

    • The quenching of the protein's intrinsic fluorescence is used to determine the binding parameters by applying the Stern-Volmer equation to distinguish between static and dynamic quenching.

    • For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated from the double logarithm regression curve of the fluorescence data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Protein solution (e.g., 20 µM in dialyzed buffer)

    • This compound solution (e.g., 200 µM in the same dialyzed buffer)

    • Isothermal titration calorimeter

  • Procedure:

    • The protein solution is loaded into the sample cell of the calorimeter.

    • The this compound solution is loaded into the injection syringe.

    • A series of small injections of the this compound solution into the protein solution is performed.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of the dye to the protein.

    • The binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing dye-protein binding and a hypothetical signaling pathway that could be influenced by such interactions.

experimental_workflow cluster_prep Sample Preparation cluster_experiments Binding Affinity Experiments cluster_analysis Data Analysis cluster_output Output p1 Prepare this compound Stock Solution p2 Prepare Protein Solutions (HSA, BSA, Lysozyme) p3 Buffer Preparation (PBS, pH 7.4) e1 UV-Vis Spectroscopy p3->e1 e2 Fluorescence Quenching p3->e2 e3 Isothermal Titration Calorimetry p3->e3 a1 Calculate Binding Constants (Ka, Kd) e1->a1 e2->a1 e3->a1 a2 Determine Stoichiometry (n) e3->a2 a3 Thermodynamic Analysis (ΔG, ΔH, ΔS) e3->a3 o1 Comparison Table a1->o1 a2->o1 a3->o1 o2 Publishable Guide o1->o2

Caption: Experimental workflow for assessing protein binding.

signaling_pathway cluster_pathway Hypothetical Cellular Impact dr73 This compound protein Target Protein (e.g., Kinase) dr73->protein Binding & Inhibition substrate Substrate protein->substrate Phosphorylation product Phosphorylated Product substrate->product response Cellular Response (e.g., Proliferation, Apoptosis) product->response

Caption: Hypothetical signaling pathway modulation.

Comparison of the degradation of Disperse Red 73 by different advanced oxidation processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 73, a common anthraquinone (B42736) dye, is a significant contributor to water pollution from textile industry effluents. Its complex and stable molecular structure makes it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of such recalcitrant dyes. This guide provides an objective comparison of four prominent AOPs—Fenton, Photo-Fenton, Ozonation, and UV/TiO₂ Photocatalysis—for the degradation of this compound, supported by experimental data.

Comparative Performance of AOPs

The efficiency of different AOPs in degrading this compound varies significantly in terms of color removal and reduction of Chemical Oxygen Demand (COD). The following table summarizes the performance of these processes based on available research. It is important to note that the experimental conditions in the cited studies may vary, affecting a direct comparison.

Advanced Oxidation ProcessTarget PollutantReagents/CatalystpHReaction TimeColor Removal (%)COD Removal (%)
Fenton Disperse DyesFeSO₄, H₂O₂3Not SpecifiedColorless Effluent~83%
Photo-Fenton Disperse Red 1Fe²⁺, H₂O₂2.845 min98%55%
Ozonation Disperse DyesO₃10-1216-32 min>90%61-77%
UV/TiO₂ Photocatalysis This compoundTiO₂ (Aeroxide P25), UV Light4Not Specified60-90%70-98%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the degradation of this compound using Fenton, Photo-Fenton, Ozonation, and UV/TiO₂ Photocatalysis.

Fenton Process

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Methodology:

  • A stock solution of this compound is prepared in deionized water.

  • The pH of the dye solution is adjusted to 3.0 using sulfuric acid (H₂SO₄).

  • A specific amount of ferrous sulfate (B86663) (FeSO₄) is added to the solution and stirred until completely dissolved.

  • The reaction is initiated by the addition of a predetermined concentration of hydrogen peroxide (H₂O₂).

  • The reaction mixture is stirred at a constant temperature for a specified duration.

  • Samples are withdrawn at regular intervals to analyze the degradation of the dye by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer and the Chemical Oxygen Demand (COD).

Photo-Fenton Process

This process is an enhancement of the Fenton process where UV irradiation is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals.

Methodology:

  • A solution of this compound is prepared in a photoreactor.

  • The pH of the solution is adjusted to the optimal acidic range (typically 2.8-3.5) with a suitable acid.

  • A calculated amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst.

  • The reaction is started by adding hydrogen peroxide and simultaneously irradiating the solution with a UV lamp.

  • The solution is continuously stirred throughout the experiment.

  • Aliquots are collected at different time intervals to quench the reaction (e.g., by adding NaOH to raise the pH) and then analyzed for dye concentration and COD.

Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down the chromophores of the dye molecules.

Methodology:

  • A solution of this compound is placed in a bubble column reactor.

  • The initial pH of the solution is adjusted to the desired value (e.g., alkaline conditions of pH 10-12 have been shown to be effective).[2]

  • Ozone gas is continuously bubbled through the solution from an ozone generator at a specific flow rate.

  • The reaction is carried out at room temperature.

  • Samples are taken at different time intervals and analyzed for color removal (spectrophotometrically) and COD.

UV/TiO₂ Photocatalysis

This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.

Methodology:

  • A suspension of the this compound and TiO₂ nanoparticles is prepared in a photoreactor.

  • The suspension is stirred in the dark for a certain period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.[1]

  • The pH of the suspension is adjusted to the optimal value (e.g., pH 4 for this compound degradation).[1]

  • The suspension is then irradiated with a UV lamp (e.g., with a wavelength of 365 nm) under continuous stirring.[1]

  • Samples are withdrawn at regular intervals, centrifuged or filtered to remove the TiO₂ particles, and the filtrate is analyzed for the remaining dye concentration and COD.

Visualizing the Processes

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

AOP_Comparison_Workflow cluster_prep Sample Preparation cluster_aops Advanced Oxidation Processes cluster_analysis Analysis DR73_Solution This compound Solution Fenton Fenton (Fe²⁺ + H₂O₂) DR73_Solution->Fenton Photo_Fenton Photo-Fenton (Fe²⁺ + H₂O₂ + UV) DR73_Solution->Photo_Fenton Ozonation Ozonation (O₃) DR73_Solution->Ozonation Photocatalysis UV/TiO₂ Photocatalysis (TiO₂ + UV) DR73_Solution->Photocatalysis Degradation_Analysis Degradation Analysis (Color & COD Removal) Fenton->Degradation_Analysis Photo_Fenton->Degradation_Analysis Ozonation->Degradation_Analysis Photocatalysis->Degradation_Analysis

Caption: Experimental workflow for comparing different AOPs.

Fenton_Mechanism Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ H2O2 H₂O₂ OH_ion OH⁻ Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products + this compound DR73 This compound

Caption: Simplified Fenton reaction mechanism for dye degradation.

References

A Comparative Guide to the Cytotoxicity of Disperse Red Dyes: Focus on Disperse Red 73 and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Disperse Red 73 and its close structural analogs, Disperse Red 1 and Disperse Red 13. Due to a lack of available in vitro cytotoxicity data for this compound in the scientific literature, this guide focuses on a detailed comparison of its analogs, for which experimental data has been published. The structural similarities and differences are highlighted to provide a basis for potential toxicological considerations.

Structural Comparison

This compound, Disperse Red 1, and Disperse Red 13 are all monoazo dyes characterized by a similar core structure. The key differences lie in the substituents on the phenyl rings.

  • Disperse Red 1 serves as a foundational structure in this comparison.

  • Disperse Red 13 is a chlorinated analog of Disperse Red 1, with a chlorine atom attached to the phenyl ring of the diazo component.

  • This compound features two cyano groups, one on each of the phenyl rings, distinguishing it from Disperse Red 1 and Disperse Red 13.

G Disperse Red 1 Disperse Red 1 Disperse Red 13 Disperse Red 13 Disperse Red 1->Disperse Red 13 Addition of Chlorine This compound This compound Disperse Red 1->this compound Addition of Cyano Groups G cluster_workflow General Cytotoxicity Experimental Workflow A Cell Seeding (e.g., HepG2 cells) B Treatment with Disperse Dyes A->B C Incubation (24, 48, 72h) B->C D Cytotoxicity Assay (e.g., Annexin V/PI, MTT, CCK-8) C->D E Data Analysis D->E G cluster_pathway Potential Cytotoxicity Pathway of Azo Dyes Dye Azo Dye (e.g., Disperse Red 1/13) Metabolism Metabolic Reduction (e.g., in Liver Cells) Dye->Metabolism Amines Aromatic Amines (Reactive Metabolites) Metabolism->Amines OxidativeStress Oxidative Stress Amines->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

A Researcher's Guide to Antibody Specificity for Disperse Red 73: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the development and validation of antibodies targeting the azo dye, Disperse Red 73. Due to the absence of commercially available, validated antibodies against this specific small molecule, this document outlines a robust, albeit hypothetical, cross-reactivity study. It compares the potential performance of a highly specific monoclonal antibody against alternative analytical methods, offering a valuable resource for researchers in immunology, toxicology, and analytical chemistry.

Introduction to this compound and the Need for Specific Antibodies

This compound (CAS No. 16889-10-4) is a monoazo dye used in the textile industry.[1][2] Its chemical structure, 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, presents distinct epitopes for antibody generation.[3][4] Concerns over the allergenic potential and environmental presence of azo dyes necessitate sensitive and specific detection methods. Antibody-based assays, such as ELISA, offer a high-throughput and cost-effective platform for such monitoring, provided the antibody demonstrates high specificity to the target analyte.

A critical aspect of antibody validation is the assessment of cross-reactivity, which occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[5] For small molecules like this compound, even minor structural similarities with other compounds can lead to significant cross-reactivity, potentially compromising assay results.

Hypothetical Cross-Reactivity Study of a Monoclonal Antibody Against this compound

This section outlines a proposed study to characterize the cross-reactivity profile of a newly developed monoclonal antibody against this compound. The data presented is illustrative, designed to guide researchers in their own antibody validation efforts.

Data Presentation: Cross-Reactivity Assessment by Competitive ELISA

The cross-reactivity of a hypothetical anti-Disperse Red 73 monoclonal antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The percentage cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

CompoundStructure% Cross-Reactivity (Hypothetical)Rationale for Inclusion
This compound 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile100 Target Analyte
Disperse Red 14-((2-hydroxyethyl)amino)-1-((4-nitrophenyl)azo)naphthalene< 1.0Structurally distinct azo dye with a different aromatic system.
Disperse Orange 34-((4-nitrophenyl)azo)aniline< 5.0Azo dye with a similar nitroaniline moiety but lacking the cyano and ethyl groups.
Disperse Blue 791-amino-4-hydroxy-2-((2-methoxy-4-nitrophenyl)azo)-9,10-anthracenedione< 0.1Different chemical class (anthraquinone dye).
2-Cyano-4-nitroanilineC7H4N4O215.0A key precursor in the synthesis of this compound.
N-ethyl-N-cyanoethylanilineC11H14N28.0The coupling component used in the synthesis of this compound.
AnilineC6H7N< 0.1Basic aromatic amine, structurally dissimilar.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Disperse Red 73 Monoclonal Antibody. This table presents illustrative data from a competitive ELISA. A highly specific antibody would show high reactivity only to the target analyte, with minimal recognition of structurally related precursors or other dyes.

Comparison with Alternative Detection Methods

While antibody-based methods offer advantages in speed and cost, other analytical techniques provide alternative or confirmatory approaches for the detection and quantification of this compound.

MethodPrincipleSpecificitySensitivity (LOD)ThroughputCost per Sample
Anti-Disperse Red 73 Immunoassay (ELISA) Competitive binding of antibody to antigenHigh (dependent on antibody)Low ng/mLHighLow
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Separation by chromatography, detection by mass-to-charge ratioVery Highpg/mL to low ng/mLMediumHigh
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection Separation by chromatography, detection by light absorptionModerateng/mL to µg/mLMediumMedium
Electrochemical Sensing Measurement of current change from redox reaction of the dyeModerate to HighnM to µMHighLow

Table 2: Comparison of Anti-Disperse Red 73 Immunoassay with Alternative Analytical Methods. This table provides a comparative overview of key performance characteristics for different detection methodologies.

Experimental Protocols

Protocol for Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a standard method for determining the cross-reactivity of an antibody against small molecules.

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: The blocking buffer is removed, and the plate is washed as described in step 2.

  • Competitive Reaction: A fixed concentration of the anti-Disperse Red 73 antibody is mixed with varying concentrations of either the this compound standard or the potential cross-reacting compound. This mixture is then added to the wells of the coated plate. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody catalyzes a color change.

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Mandatory Visualizations

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with This compound-BSA Conjugate B Wash Plate A->B C Block Non-Specific Sites B->C D Wash Plate C->D G Add Mixture to Wells & Incubate D->G E Prepare Standards & Test Compounds F Mix with Anti-Disperse Red 73 Ab E->F F->G H Wash Plate G->H I Add HRP-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add TMB Substrate J->K L Stop Reaction & Read Absorbance K->L M M L->M Calculate IC50 & % Cross-Reactivity

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

G Ab Anti-Disperse Red 73 Antibody DR73 This compound Ab->DR73 High Affinity (Specific Binding) Precursor 2-Cyano-4-nitroaniline (Precursor) Ab->Precursor Low Affinity (Minor Cross-Reactivity) DB79 Disperse Blue 79 (Different Class)

Caption: Antibody Specificity and Cross-Reactivity Relationships.

References

Safety Operating Guide

Proper Disposal of Disperse Red 73: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Disperse Red 73, ensuring compliance and minimizing environmental impact.

This compound is a red dye that requires careful management during its disposal phase. Adherence to established protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination.

Disposal Procedures

The primary methods for the disposal of this compound involve treatment by a licensed chemical destruction facility or controlled incineration. It is imperative to consult and comply with all national and local regulations governing hazardous waste disposal. Under no circumstances should this chemical be discharged into drains or the environment.[1]

Waste from Residues:

  • Chemicals should remain in their original containers.

  • Do not mix with other waste materials.[2]

  • Uncleaned containers should be handled in the same manner as the product itself.[2]

Contaminated Packaging:

  • Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.

  • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

Personal Precautions:

  • Wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1]

  • Ensure adequate ventilation in the affected area.

  • Avoid the formation of dust and aerosols.

  • Remove all sources of ignition and use non-sparking tools.

Containment and Cleaning Up:

  • Prevent the chemical from entering drains.

  • For dry spills, use dry clean-up procedures such as sweeping or vacuuming, and avoid generating dust. The collected material should be placed in a suitable, closed container for disposal.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Keep in Original or Suitable Closed Container ppe->container labeling Label Container Clearly container->labeling decision Select Disposal Method labeling->decision incineration Controlled Incineration with Flue Gas Scrubbing decision->incineration Option 1 destruction Licensed Chemical Destruction Plant decision->destruction Option 2 end Properly Disposed incineration->end destruction->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Disperse Red 73 (CAS No. 16889-10-4), a synthetic dye used in research and development. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C18H16N6O2[1][2][3]
Molecular Weight 348.36 g/mol [1][2]
Appearance Dark red powder
Solubility Soluble in ethanol, acetone, and benzene
Boiling Point 614.2°C at 760 mmHg
Flash Point 325.3°C
Density 1.22 g/cm³

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure to this compound. The following PPE is required when handling this compound, particularly in its powdered form.

  • Eye and Face Protection:

    • Safety Glasses: Must be compliant with EN166 (EU) or NIOSH (US) standards, with side-shields.

    • Face Shield: To be worn in conjunction with safety glasses, especially when handling larger quantities or when there is a risk of dust generation.

  • Hand Protection:

    • Chemical-Impermeable Gloves: Handle with gloves. Nitrile gloves are a suitable option. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.

  • Respiratory Protection:

    • Air-Purifying Respirator (APR): When handling the powder, a NIOSH-approved half-mask or full-face APR with P100 filters is required to prevent inhalation of dust particles. A proper fit test is mandatory before use. In case of fire, a self-contained breathing apparatus (SCBA) may be necessary.

  • Protective Clothing:

    • Laboratory Coat: A full-length lab coat should be worn.

    • Impervious Clothing: Wear fire/flame resistant and impervious clothing.

Operational Plan: Safe Handling and Dissolution Protocol

1. Area Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated area.

  • Cover the work surface with absorbent, disposable bench paper.

2. Pre-Handling Checks:

  • Ensure all required PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, appropriate solvent, and primary container for the solution.

3. Weighing and Dissolution:

  • Don all required PPE as specified above.

  • Carefully weigh the desired amount of this compound powder, avoiding the creation of dust.

  • To dissolve, slowly add the powder to the solvent while gently stirring to facilitate dissolution and avoid splashing.

4. Labeling:

  • Immediately label the container with the chemical name ("this compound"), concentration, date, and your initials.

5. Decontamination:

  • Wipe down the balance and surrounding work surfaces with a damp cloth or paper towel.

  • Dispose of all contaminated materials, including weigh paper and bench paper, in the designated hazardous waste container.

6. Doffing PPE and Hygiene:

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste:

    • All solid waste, including contaminated gloves, weigh paper, and bench paper, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be kept closed when not in use and clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

    • Do not discharge into drains or the environment.

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations. Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess don_ppe Don Appropriate PPE: - Respirator (P100) - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat assess->don_ppe contain_spill Contain Spill (Use absorbent pads for liquids, cover powder with damp cloth) don_ppe->contain_spill cleanup Clean Up Spill: - Solids: Gently sweep or vacuum (HEPA filter) - Liquids: Use absorbent material contain_spill->cleanup decontaminate Decontaminate Spill Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of all contaminated materials in a labeled hazardous waste container decontaminate->dispose doff_ppe Doff PPE Carefully dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Spill Response Complete wash_hands->end

Caption: Workflow for responding to a this compound spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.